molecular formula CaO B073336 Quicklime CAS No. 1305-78-8

Quicklime

货号: B073336
CAS 编号: 1305-78-8
分子量: 56.08 g/mol
InChI 键: ODINCKMPIJJUCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quicklime, chemically known as Calcium Oxide (CaO), is a high-purity, white to pale yellow solid of paramount importance in industrial, chemical, and materials science research. This compound is characterized by its high basicity and its vigorous, exothermic reaction with water to form slaked lime (calcium hydroxide). Its primary research and development applications are extensive. In metallurgy, it serves as a fundamental flux to remove impurities (silica, phosphorus) as slag in steelmaking processes. In environmental science, it is a key reagent for flue gas desulfurization, effectively neutralizing acidic oxides like sulfur dioxide. Furthermore, its powerful hygroscopic nature makes it an excellent desiccant (drying agent) in chemical synthesis and processing. Researchers also utilize this compound in the production of other calcium compounds, in soil stabilization, and as a crucial reactant in the Kraft process for paper pulping. Its mechanism of action is rooted in its strong basicity, allowing it to react with acidic compounds, and its high affinity for water, making it a versatile and indispensable reagent for developing and optimizing industrial chemical processes. This product is provided as a high-grade, consistent material to ensure reliable and reproducible experimental results.

属性

IUPAC Name

oxocalcium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODINCKMPIJJUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name quicklime
Source Wikipedia
URL https://en.wikipedia.org/wiki/Quicklime
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

56.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Calcium oxide appears as an odorless, white or gray-white solid in the form of hard lumps. A strong irritant to skin, eyes and mucous membranes. Used in insecticides and fertilizers., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Odourless, hard, white or greyish white masses of granules, or white to greyish powder, White or gray, odorless lumps or granular powder; [NIOSH], WHITE HYGROSCOPIC CRYSTALLINE POWDER., White or gray, odorless lumps or granular powder.
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Calcium oxide (CaO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CALCIUM OXIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/335
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

5162 °F at 760 mmHg (NIOSH, 2023), 2850 °C, 5162 °F
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Not flammable
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Reacts with water (NIOSH, 2023), Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol, Reacts with water, Soluble in water forming calcium hydroxide and generating large a quantity of heat., Soluble in acids, glycerol, sugar solution; practically insoluble in alcohol, 1 g is sol in about 840 mL water and 1740 mL boiling water, Solubility in water: reaction, Reacts
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

3.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.34 g/cu cm, Relative density (water = 1): 3.3-3.4, 3.34
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Calcium carbonate; magnesium, iron, and aluminum oxides., Grades of purity: 96-97%
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Grey-white, cubic crystals, Colorless, cubic, white crystals, Crystals, white or grayish white lumps, or granular powder, Greyish-yellow, hydroscopic lumps

CAS No.

1305-78-8
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Calcium oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lime [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcium oxide (CaO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/EW2F4D60.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

4662 °F (NIOSH, 2023), 2613 °C, Lime becomes incandescent when heated to near its melting point (2500 °C), 2570 °C, 4662 °F
Record name CALCIUM OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/311
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1615
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CALCIUM OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/203
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0093.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

what are the chemical properties of high-calcium quicklime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of High-Calcium Quicklime

Introduction

High-calcium this compound, known chemically as calcium oxide (CaO), is a fundamental inorganic compound produced through the thermal decomposition (calcination) of high-purity limestone (calcium carbonate, CaCO₃).[1][2] It presents as a white or grayish-white, odorless, crystalline solid.[3][4] Due to its high reactivity, alkalinity, and exothermic nature upon hydration, this compound is a critical reagent in a vast array of industrial, chemical, and environmental applications, from steel manufacturing and flue gas desulfurization to soil stabilization and water treatment.[2] This guide provides a detailed examination of the core chemical properties of high-calcium this compound, its principal reactions, and the standardized experimental protocols used for its characterization.

Core Chemical Properties

The utility of high-calcium this compound is dictated by several key chemical characteristics:

  • Reactivity with Water (Slaking): this compound reacts vigorously with water in a process called slaking or hydration. This highly exothermic reaction forms calcium hydroxide (Ca(OH)₂), releasing a significant amount of heat.[5][6][7] The rate and intensity of this reaction, known as reactivity, is a critical quality parameter influenced by the limestone's purity and the calcination conditions.[8][9]

  • Alkalinity and Neutralizing Value: As a strong alkali, this compound dissolved in water can reach a pH of approximately 12.8.[4] This property makes it one of the most effective and cost-efficient materials for neutralizing acids and adjusting the pH of various media.[1]

  • Hygroscopic Nature: this compound has a strong affinity for moisture and will readily absorb water from the atmosphere.[10][11] It also reacts with atmospheric carbon dioxide to form calcium carbonate, a process that causes the material to degrade in quality over time.[7] Therefore, proper handling and storage in dry, airtight conditions are essential.[10][12]

Quantitative Data Presentation

The chemical and physical properties of high-calcium this compound are summarized in the tables below.

Table 1: Typical Chemical Composition of High-Calcium this compound

This table presents the typical chemical analysis of high-calcium this compound. Values can vary based on the limestone source and production process.

ConstituentFormulaTypical Weight %Cite
Calcium OxideCaO91.0 - 97.0%[1][13]
Magnesium OxideMgO< 1.5%[5][13]
Silicon DioxideSiO₂< 2.2%[13]
Aluminum, Iron, Manganese OxidesAl₂O₃, Fe₂O₃, etc.< 0.9%[13]
Carbon DioxideCO₂< 0.7%[13]

Table 2: Physical and Chemical Constants of Calcium Oxide (CaO)

This table outlines the fundamental physical and chemical constants for pure calcium oxide.

PropertyValueCite
Molar Mass56.077 g/mol [3][7]
Melting Point2572 - 2613 °C[7][11]
Boiling Point2850 °C[3][7]
Density3.34 g/cm³[11]
Standard Enthalpy of Formation (ΔHᵣ)-63.7 kJ/mol (for slaking reaction)[3][7]
pH in Saturated Solution~12.8[4]

Chemical Processes and Pathways

The production and primary reaction of this compound can be visualized as a cyclical process.

Limestone-Lime Cycle CaCO3 Limestone (CaCO₃) CaO This compound (CaO) CaCO3->CaO + Heat (Calcination) CaOH2 Hydrated Lime (Ca(OH)₂) CaO->CaOH2 + H₂O (Slaking) CaOH2->CaCO3 + CO₂ (Carbonation)

Diagram 1: The Limestone-Lime Cycle.

The most critical chemical reaction is its hydration, which is highly exothermic.

Slaking Process CaO High-Calcium this compound (CaO) CaOH2 Calcium Hydroxide (Ca(OH)₂) CaO->CaOH2 H2O Water (H₂O) H2O->CaOH2 Heat Significant Heat (Exothermic Reaction) CaOH2->Heat

Diagram 2: Exothermic slaking (hydration) of this compound.

Experimental Protocols

The quality and chemical properties of this compound are verified using standardized test methods, primarily those developed by ASTM International.

Protocol 1: Determination of Slaking Rate (Reactivity)

This method, based on ASTM C110 , measures the heat generated when this compound reacts with water, which is a direct indication of its reactivity.[14][15][16]

  • Principle: The test is a calorimetric procedure that records the temperature rise over time when a specified mass of this compound is mixed with a specified volume of water under controlled conditions.

  • Apparatus:

    • Dewar flask (1-quart or 1-liter capacity) with a lid.

    • Mechanical stirrer with a corrosion-resistant propeller.

    • Thermometer (range 0-100 °C, with 0.5 °C divisions).

    • Balance (1000 g capacity, 0.1 g sensitivity).

    • Timer.

  • Procedure:

    • Add 400 mL of water at 25 ± 1 °C to the Dewar flask.

    • Place the flask under the mechanical stirrer and position the thermometer.

    • Start the stirrer.

    • Weigh 100 g of this compound sample (as-received).

    • Add the this compound to the water, simultaneously starting the timer.

    • Record the temperature every minute for the first 5 minutes, and then every 5 minutes thereafter until a decrease in temperature is observed for three consecutive readings.

  • Data Presentation: The results are typically plotted as a temperature vs. time curve. Key metrics reported include:

    • The temperature rise at 3 minutes.[1]

    • The maximum temperature reached.

    • The time required to reach the maximum temperature.

Slaking_Rate_Workflow start Start prep Prepare Apparatus: - 400 mL H₂O at 25°C in Dewar Flask - Calibrated Thermometer - Stirrer start->prep weigh Weigh 100g of This compound Sample prep->weigh mix Add this compound to Water Start Stirrer & Timer Simultaneously weigh->mix record Record Temperature vs. Time (e.g., every minute for 30 min) mix->record plot Plot Temperature-Time Curve record->plot analyze Determine Key Metrics: - Max Temperature Rise - Time to Max Temperature - Temp Rise at 3 min plot->analyze end End analyze->end

Diagram 3: Experimental workflow for slaking rate determination (ASTM C110).
Protocol 2: Determination of Available Lime Index

This method, based on ASTM C25 , determines the percentage of calcium oxide that is available to react.[10][17][18] It is a measure of the active CaO content, distinguishing it from non-reactive calcium compounds.

  • Principle: The "sugar test" involves dissolving the this compound sample in a sucrose solution. The sugar forms a soluble calcium saccharate complex, preventing the precipitation of calcium hydroxide and ensuring all free CaO is available for titration with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

  • Apparatus:

    • Erlenmeyer flask (500 mL).

    • Burette (50 mL, 0.1 mL divisions).

    • Analytical balance (0.001 g sensitivity).

    • Hot plate.

  • Reagents:

    • Standard Hydrochloric Acid (HCl) solution (0.1782 N, where 1 mL is equivalent to 1% CaO based on a 0.5 g sample).

    • Phenolphthalein indicator solution.

    • Sucrose (granulated sugar).

    • CO₂-free distilled water.

  • Procedure:

    • Weigh 0.5 g of the prepared this compound sample and transfer it to a 500 mL Erlenmeyer flask containing 20 mL of CO₂-free water. Immediately stopper the flask.

    • Swirl the flask to disperse the sample.

    • Remove the stopper, add 150 mL of CO₂-free water, and then add 15 g of sucrose.

    • Stopper the flask and shake vigorously at intervals for 5 minutes. Let it stand for 30 to 60 minutes.

    • Add 2 drops of phenolphthalein indicator.

    • Wash the stopper and sides of the flask with CO₂-free water.

    • Titrate the solution with the standard 0.1782 N HCl solution, swirling constantly, until the pink color completely disappears.

  • Calculation: The available lime index, as % CaO, is equal to the volume (in mL) of standard HCl solution used in the titration.

Conclusion

High-calcium this compound is a potent chemical reagent defined by its high CaO content, strong alkalinity, and pronounced exothermic reactivity with water. Its chemical properties are a direct function of the parent limestone quality and the manufacturing process, particularly the calcination temperature and duration.[19] Standardized analytical and physical tests, such as those prescribed by ASTM C25 and C110, are essential for quantifying its key performance indicators—the available lime index and slaking rate—ensuring its suitability and effectiveness for specialized scientific and industrial applications.

References

A Technical Guide to the Synthesis and Characterization of Nanostructured Calcium Oxide for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured calcium oxide (CaO) has emerged as a promising material in the biomedical field, particularly in drug delivery systems. Its biocompatibility, biodegradability, and pH-sensitive properties make it an attractive candidate for the controlled release of therapeutic agents. This technical guide provides an in-depth overview of the synthesis and characterization of nanostructured CaO, with a focus on methodologies relevant to researchers and professionals in drug development.

Synthesis of Nanostructured Calcium Oxide

The properties of nanostructured CaO, such as particle size, surface area, and porosity, are highly dependent on the synthesis method. These characteristics, in turn, influence its performance in drug delivery applications. Several methods are commonly employed for the synthesis of nanostructured CaO, each offering distinct advantages.

Experimental Protocols

1. Sol-Gel Synthesis

The sol-gel method is a versatile technique that allows for the synthesis of nanoparticles with a high degree of purity and homogeneity at relatively low temperatures.[1][2]

  • Materials: Calcium precursor (e.g., calcium chloride - CaCl2), Solvent (e.g., deionized water), Precipitating agent (e.g., sodium hydroxide - NaOH), Acid (e.g., hydrochloric acid - HCl if starting from calcium carbonate).

  • Procedure:

    • Preparation of the Precursor Solution: Dissolve the calcium precursor in the solvent to form a homogenous solution. If using a natural source like eggshells (calcium carbonate), dissolve it in HCl to form CaCl2.[1][3]

    • Formation of the Sol: Slowly add the precipitating agent (e.g., 1 M NaOH) dropwise to the precursor solution while stirring vigorously at ambient temperature. This initiates hydrolysis and the formation of a stable colloidal suspension (sol) of calcium hydroxide (Ca(OH)2).[1]

    • Gelation: Continue the addition of the precipitating agent and stirring until a gel is formed. The gel consists of a three-dimensional network of Ca(OH)2 particles.

    • Aging: Age the gel for a period (e.g., overnight) to allow for the completion of the condensation reactions and strengthening of the gel network.[4]

    • Washing and Drying: Wash the gel multiple times with deionized water to remove any unreacted precursors and byproducts. Subsequently, dry the gel in an oven (e.g., at 80°C) to remove the solvent.[3]

    • Calcination: Calcine the dried Ca(OH)2 powder in a furnace at a high temperature (e.g., 500-900°C) for a specific duration (e.g., 1-3 hours) to induce thermal decomposition and form CaO nanoparticles.[1][3]

2. Co-precipitation Synthesis

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles.[5][6]

  • Materials: Calcium salt (e.g., calcium chloride - CaCl2 or calcium nitrate - Ca(NO3)2·4H2O), Precipitating agent (e.g., sodium hydroxide - NaOH), Solvent (e.g., deionized water). A stabilizer like polyethylene glycol (PEG) can also be used.[5]

  • Procedure:

    • Prepare Reactant Solutions: Prepare aqueous solutions of the calcium salt and the precipitating agent separately.

    • Precipitation: Add the precipitating agent solution dropwise to the calcium salt solution under vigorous stirring at a controlled temperature (e.g., 80°C).[7] This leads to the formation of a white precipitate of calcium hydroxide (Ca(OH)2).

    • Washing: Wash the precipitate multiple times with deionized water to remove impurities.

    • Drying: Dry the washed precipitate in an oven to obtain Ca(OH)2 powder.[7]

    • Calcination: Calcine the dried Ca(OH)2 powder at a high temperature (e.g., 450-650°C) to yield CaO nanoparticles.[7]

3. Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, leading to a faster, more energy-efficient synthesis of nanoparticles.[8][9]

  • Materials: Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O), Sodium hydroxide (NaOH), Deionized water.

  • Procedure:

    • Prepare Precursor Solution: Dissolve Ca(NO3)2·4H2O and NaOH in deionized water.[8]

    • Mixing and Gel Formation: Mix the two solutions and stir at room temperature for about 10 minutes until a white gel forms.[8]

    • Microwave Irradiation: Place the gel in a domestic microwave oven and irradiate for a short period (e.g., 10 minutes).[8]

    • Washing and Drying: Wash the resulting precipitate with deionized water and ethanol, then dry it in a vacuum oven.[3]

4. Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which can produce well-crystallized nanoparticles.[10][11]

  • Materials: Calcium precursor (e.g., calcium carbonate from snail shells), Deionized water.

  • Procedure:

    • Precursor Preparation: Clean and powder the calcium carbonate source (e.g., snail shells).

    • Hydrothermal Treatment: Place the precursor material and deionized water in a sealed autoclave. Heat the autoclave to a specific temperature and maintain it for a set duration.

    • Washing and Drying: After the reaction, cool the autoclave, and then wash and dry the resulting product to obtain CaO nanoparticles.

Characterization of Nanostructured Calcium Oxide

A comprehensive characterization of the synthesized CaO nanoparticles is crucial to understand their physicochemical properties and predict their behavior in drug delivery systems.

Key Characterization Techniques
  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the CaO nanoparticles. The diffraction peaks corresponding to the cubic crystal structure of CaO confirm its successful synthesis.[12]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the nanoparticles. SEM images can reveal if the particles are spherical, cubic, or irregular and whether they are agglomerated.[13]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging than SEM, allowing for the visualization of individual nanoparticles, their size, shape, and internal structure.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and average pore size of the nanoparticles. A high surface area is often desirable for drug loading.

Quantitative Data Presentation

The following table summarizes the typical physicochemical properties of nanostructured CaO synthesized by different methods, as reported in the literature.

Synthesis MethodPrecursorCalcination Temp. (°C)Particle/Crystallite Size (nm)Surface Area (m²/g)Reference(s)
Sol-GelEggshell (CaCO3)90050 - 198-[14]
Co-precipitationCaCl2, NaOH450~11-[7]
Microwave-AssistedCa(NO3)2·4H2O, NaOH-2474[8][15]
HydrothermalSnail Shells (CaCO3)-43.14 (crystallite), 50 (particle)-[10]
Co-precipitationCaCl2, NaOH650--
Green SynthesisCaCl2·2H2O, C. colocynthis extract70035.93 ± 2.54-[12]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the specific procedures for each synthesis method.

G General Experimental Workflow for Synthesis and Characterization of Nanostructured CaO cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application synthesis_method Choice of Synthesis Method (Sol-Gel, Co-precipitation, etc.) precursor_prep Precursor Preparation synthesis_method->precursor_prep reaction Reaction/Precipitation precursor_prep->reaction washing_drying Washing & Drying reaction->washing_drying calcination Calcination washing_drying->calcination xrd XRD calcination->xrd Physicochemical Analysis sem SEM calcination->sem tem TEM calcination->tem bet BET calcination->bet drug_loading Drug Loading Studies xrd->drug_loading sem->drug_loading tem->drug_loading bet->drug_loading drug_release Drug Release Kinetics drug_loading->drug_release G Sol-Gel Synthesis Workflow start Start precursor_sol Prepare Homogeneous Precursor Solution (e.g., CaCl2) start->precursor_sol sol_formation Add Precipitating Agent (NaOH) to form 'Sol' (Ca(OH)2) precursor_sol->sol_formation gel_formation Continue Addition to form 'Gel' sol_formation->gel_formation aging Age the Gel gel_formation->aging wash_dry Wash and Dry the Gel aging->wash_dry calcination Calcine at High Temperature wash_dry->calcination end Nanostructured CaO calcination->end G Co-precipitation Synthesis Workflow start Start prepare_sol Prepare Aqueous Solutions of Calcium Salt and Precipitating Agent start->prepare_sol precipitation Mix Solutions under Stirring to form Ca(OH)2 Precipitate prepare_sol->precipitation wash Wash the Precipitate precipitation->wash dry Dry the Precipitate wash->dry calcination Calcine the Dried Powder dry->calcination end Nanostructured CaO calcination->end G Microwave-Assisted Synthesis Workflow start Start prepare_sol Prepare Precursor Solution (Ca(NO3)2·4H2O and NaOH) start->prepare_sol mix_gel Mix and Stir to form a Gel prepare_sol->mix_gel microwave Microwave Irradiation mix_gel->microwave wash_dry Wash and Dry the Product microwave->wash_dry end Nanostructured CaO wash_dry->end

References

An In-depth Technical Guide on the Mechanism of Carbon Dioxide Absorption by Quicklime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the absorption of carbon dioxide (CO₂) by quicklime (calcium oxide, CaO). It details the chemical kinetics, influencing factors, and standard experimental protocols used to characterize this critical gas-solid reaction.

Core Mechanism of Carbonation

The absorption of carbon dioxide by this compound, a process known as carbonation, is a reversible gas-solid reaction represented by the following equilibrium:

CaO(s) + CO₂(g) ⇌ CaCO₃(s) + ΔH

This exothermic reaction is the foundation of Calcium Looping (CaL) technology, a promising method for post-combustion CO₂ capture.[1] The mechanism is generally understood to occur in two distinct stages:

  • Rapid, Kinetically-Controlled Stage: This initial phase involves the rapid chemical reaction of CO₂ with the surface of the CaO particles.[2] The reaction rate is high and is primarily governed by the intrinsic kinetics of the chemical reaction.[2] This stage is characterized by the formation of a thin, permeable layer of calcium carbonate (CaCO₃) on the sorbent's surface.[2]

  • Slow, Diffusion-Controlled Stage: Once the initial product layer is formed, the reaction rate slows down significantly.[2] For the reaction to continue, CO₂ molecules must diffuse through this growing CaCO₃ layer to reach the unreacted CaO core.[2][3] This diffusion process becomes the rate-limiting step, controlling the overall absorption rate in this second stage.[2][4]

The following diagram illustrates the chemical pathway from reactants to the final product, highlighting the critical product layer formation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product CaO This compound (CaO) Adsorption CO₂ Adsorption on CaO Surface CaO->Adsorption CO2 Carbon Dioxide (CO₂) CO2->Adsorption Reaction Fast Surface Reaction (Kinetic Control) Adsorption->Reaction Stage 1 ProductLayer CaCO₃ Product Layer Formation Reaction->ProductLayer Builds up Diffusion Slow CO₂ Diffusion (Diffusion Control) CaCO3 Calcium Carbonate (CaCO₃) Diffusion->CaCO3 Stage 2 ProductLayer->Diffusion Rate-limiting step

Caption: Chemical pathway of this compound carbonation.

Factors Influencing CO₂ Absorption

The efficiency and rate of the carbonation reaction are highly dependent on several key operational parameters.

  • Temperature: Temperature has a dual effect on the reaction. The rate generally increases with temperature up to an optimal point, typically around 650-700°C.[5] However, at excessively high temperatures (e.g., above 750°C), the equilibrium of the reaction shifts to favor the reverse reaction (calcination), and the CO₂ carrying capacity of CaO decreases significantly.[6][7] Lower temperatures (e.g., below 600°C) are necessary to achieve high capture efficiencies but result in a reduced CO₂ carrying capacity over multiple cycles.[7]

  • CO₂ Partial Pressure: The reaction rate is strongly dependent on the partial pressure of CO₂.[3] At lower pressures, the reaction is often considered first-order with respect to CO₂ concentration.[4][8] As pressure increases, the reaction accelerates; however, at very high pressures, the effect can diminish, and the reaction order may shift towards zero.[5][8]

  • Presence of Steam: The addition of steam to the reaction environment has been shown to have a pseudo-catalytic effect, significantly enhancing the carbonation rate, particularly in the diffusion-controlled stage.[6][9] Steam can improve the diffusion of CO₂ through the product layer.[10] This effect is more pronounced at lower temperatures.[6]

  • Sorbent Properties: The physical characteristics of the this compound sorbent are crucial. A high specific surface area and large pore volume enhance the initial kinetically-controlled reaction by providing more active sites.[11] However, over successive carbonation-calcination cycles, sintering can occur, which reduces the surface area and porosity, leading to a decay in the sorbent's CO₂ capture capacity.[6][12]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental studies on the carbonation of this compound.

ParameterValue / RangeConditionsSource(s)
Optimal Temperature Range 600 - 750 °CVaries with CO₂ partial pressure[6][10]
CO₂ Concentration 0.38 - 30 vol%Studied in various kinetic experiments[8][9]
Reaction Order (re: CO₂) Changes from 1 to 0Increases with higher CO₂ partial pressure (>0.7 atm)[5]
Activation Energy (Ea) 22.1 ± 5.9 kJ/molFor the fast, kinetically-controlled regime[8]
Activation Energy (Ea) 49.19 kJ/molFor the overall carbonation reaction[2]
Activation Energy (Diffusion) 29 ± 6 kcal/molFor the diffusion-controlled stage[4]
Cyclic Capacity Loss Drops to ~20% after 10 cyclesTGA experiments, calcination >900°C[12]
Steam Enhancement Increased conversion by 45-60%Reactivation of spent sorbent at 130°C[12]

Experimental Protocols

Characterization of the CaO-CO₂ reaction kinetics and sorbent performance is predominantly carried out using thermogravimetric analysis (TGA) and lab-scale reactor systems.

4.1 Thermogravimetric Analysis (TGA)

TGA is widely used to study the kinetics of the carbonation reaction by precisely measuring the change in mass of a sorbent sample as it reacts with CO₂.[3][13]

  • Sample Preparation: A small, known mass of the sorbent precursor (e.g., limestone, CaCO₃) is placed in the TGA crucible.

  • Calcination: The sample is heated to a high temperature (typically >850°C) under an inert atmosphere (e.g., 100% N₂) to ensure complete decomposition to pure, highly reactive CaO.

  • Carbonation: The temperature is then lowered to the desired reaction temperature (e.g., 650°C). The gas atmosphere is switched from inert to a mixture containing a specific concentration of CO₂ (e.g., 15% CO₂ in N₂).

  • Data Acquisition: The TGA records the increase in sample mass over time. This mass gain is directly proportional to the amount of CO₂ absorbed.

  • Analysis: The data is used to calculate the CaO conversion (mol of CaO reacted / initial mol of CaO) as a function of time, from which kinetic parameters like reaction rate and activation energy can be derived.[2]

4.2 Fluidized Bed Reactor

Fluidized bed reactors are used to study reaction kinetics under conditions that better simulate industrial applications, providing excellent gas-solid contact and heat transfer.[1][9]

  • Setup: The reactor consists of a column containing a bed of inert particles (e.g., silica sand) which is fluidized by an upward flow of gas.[14]

  • Procedure: The bed is heated to the reaction temperature. A known mass of CaO sorbent is introduced into the fluidized bed.[14] The fluidizing gas is a mixture with a controlled CO₂ concentration.[1]

  • Measurement: The concentration of CO₂ at the reactor outlet is continuously monitored using a gas analyzer. The difference between the inlet and outlet CO₂ concentration indicates the amount of CO₂ captured by the sorbent.[1]

  • Analysis: This method allows for the determination of reaction rates and capture efficiencies under dynamic conditions that mimic large-scale processes.[9]

The diagram below outlines a typical experimental workflow for a TGA-based study of this compound carbonation.

G start Start prep 1. Sorbent Sample Preparation (CaCO₃) start->prep tga_load 2. Load Sample into TGA prep->tga_load calcination 3. Calcination Step (e.g., 900°C in 100% N₂) tga_load->calcination stabilize 4. Cool & Stabilize at Reaction Temp (e.g., 650°C) calcination->stabilize carbonation 5. Isothermal Carbonation (Switch to CO₂/N₂ gas flow) stabilize->carbonation data 6. Record Mass Gain vs. Time carbonation->data analysis 7. Data Analysis (Calculate Conversion & Rate) data->analysis end End analysis->end

Caption: TGA experimental workflow for carbonation studies.

References

An In-depth Technical Guide to the Thermodynamic Data of the Calcium Oxide-Water System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for the calcium oxide-water system. The information is presented in a clear and concise format, with a focus on quantitative data, experimental methodologies, and a visual representation of the reaction pathway.

Core Thermodynamic Data

The reaction between calcium oxide (CaO) and water (H₂O) to form calcium hydroxide (Ca(OH)₂) is a fundamental and exothermic process.[1][2][3][4] Understanding the thermodynamics of this system is crucial for a variety of applications, from industrial processes to pharmaceutical development.

The key thermodynamic parameters for the species involved in this reaction are summarized in the tables below. These values are for standard conditions (298.15 K and 1 bar).

Table 1: Molar Thermodynamic Properties of Individual Species

CompoundFormulaStateΔH° f (kJ/mol)ΔG° f (kJ/mol)S° (J/mol·K)C p (J/mol·K)
Calcium OxideCaOsolid-635.09[5][6][7]-604.03[7]39.75[7][8]42.80[7]
WaterH₂Oliquid-285.83[9][10]-237.14[11][12]70.0[13][14][15][16]75.38
Calcium HydroxideCa(OH)₂solid-985.2[1][17]-897.5[18]83.39[7][8][19]87.5[18]

Table 2: Thermodynamic Data for the Reaction: CaO(s) + H₂O(l) → Ca(OH)₂(s)

Thermodynamic ParameterValue
ΔH° rxn (kJ/mol)-64.48
ΔG° rxn (kJ/mol)-26.33
ΔS° rxn (J/mol·K)-26.36

Note: The values in Table 2 are calculated from the data in Table 1 using the following equations:

  • ΔH° rxn = ΣΔH° f (products) - ΣΔH° f (reactants)

  • ΔG° rxn = ΣΔG° f (products) - ΣΔG° f (reactants)

  • ΔS° rxn = ΣS°(products) - ΣS°(reactants)

Experimental Protocols

The thermodynamic data presented in this guide are determined through various experimental techniques, primarily calorimetry.

2.1. Determination of Enthalpy of Reaction (ΔH°rxn)

The standard enthalpy of reaction for the hydration of calcium oxide is typically determined using isothermal calorimetry or coffee-cup calorimetry .

  • Objective: To measure the heat released during the exothermic reaction of CaO with H₂O.

  • Apparatus: A calorimeter (e.g., a Dewar flask or a commercial isothermal calorimeter), a precise thermometer, a stirrer, and accurately weighed samples of CaO and deionized water.

  • Procedure:

    • A known mass of deionized water is placed in the calorimeter, and its initial temperature (T initial) is recorded once it has stabilized.

    • A precisely weighed stoichiometric amount of powdered CaO is added to the water.

    • The mixture is continuously stirred to ensure complete reaction and uniform temperature distribution.

    • The temperature of the mixture is recorded at regular intervals until it reaches a maximum value (T final) and starts to cool.

    • The heat (q) absorbed by the water and the calorimeter is calculated using the formula: q = (m water C p,water + C cal)ΔT where:

      • m water is the mass of water.

      • C p,water is the specific heat capacity of water (approximately 4.184 J/g·K).[20][21][22]

      • C cal is the heat capacity of the calorimeter (determined in a separate calibration experiment).

      • ΔT = T final - T initial.

    • The enthalpy of reaction (ΔH) per mole of CaO is then calculated as: ΔH = -q / n CaO where n CaO is the number of moles of CaO used.

2.2. Determination of Standard Enthalpies of Formation (ΔH°f)

The standard enthalpies of formation of CaO and Ca(OH)₂ are determined indirectly using Hess's Law and bomb calorimetry for the combustion of calcium in the presence of oxygen and the reaction of the resulting oxide with water.

2.3. Determination of Entropy (S°)

Standard molar entropies are determined by measuring the heat capacity of a substance as a function of temperature from close to absolute zero up to the standard temperature (298.15 K). The entropy is then calculated using the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is the integral of (C p/T)dT from 0 K to that temperature.

2.4. Determination of Gibbs Free Energy (ΔG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔG° f = ΔH° f - TΔS° f

Alternatively, the Gibbs free energy of reaction can be determined from the equilibrium constant (K) of the reaction:

ΔG° rxn = -RT ln(K)

Reaction Pathway Visualization

The reaction between calcium oxide and water is a direct combination reaction. The following diagram illustrates this simple, one-step pathway.

ReactionPathway cluster_product Product CaO Calcium Oxide (CaO) (solid) CaOH2 Calcium Hydroxide (Ca(OH)₂) (solid) CaO->CaOH2 + H₂O H2O Water (H₂O) (liquid)

Figure 1: Reaction pathway for the formation of calcium hydroxide.

References

An In-depth Technical Guide to the Crystal Structure and Phase Transitions of Calcium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and pressure-induced phase transitions of calcium oxide (CaO), a compound of significant interest in materials science, geochemistry, and potentially in specialized pharmaceutical applications. This document summarizes key crystallographic data, details the experimental and computational methodologies for its study, and presents visual representations of the structural transformations.

Crystal Structure of Calcium Oxide at Ambient Conditions

At standard temperature and pressure, calcium oxide adopts a face-centered cubic (FCC) crystal structure, commonly known as the rock-salt or halite (NaCl) type structure.[1][2] This phase is designated as the B1 phase.

  • Crystal System: Cubic[2]

  • Space Group: Fm-3m (No. 225)[1][2][3]

  • Coordination: In this structure, each Ca²⁺ ion is octahedrally coordinated to six O²⁻ ions, and similarly, each O²⁻ ion is coordinated to six Ca²⁺ ions.[1][2]

The lattice parameters for the B1 phase of CaO are presented in Table 1.

Parameter Value Reference
Lattice Constant (a)4.81 Å[2]
Ca-O Bond Length2.40 Å[1][2]
Density3.35 g/cm³[2]

Table 1: Crystallographic Data for the B1 Phase of Calcium Oxide at Ambient Conditions.

High-Pressure Phase Transitions of Calcium Oxide

Calcium oxide undergoes a significant structural phase transition under the application of high pressure. This transformation is of considerable interest for understanding the behavior of materials in the Earth's lower mantle and for the synthesis of novel materials with unique properties.[4]

The primary high-pressure phase transition is from the B1 (rock-salt) structure to the B2 (cesium chloride, CsCl) structure.[4][5] This is a first-order phase transition characterized by a discontinuous change in volume.[4][5]

  • High-Pressure Crystal System: Cubic[5]

  • High-Pressure Space Group: Pm-3m[5]

The transition pressures and associated volume changes are summarized in Table 2.

Transition Transition Pressure (GPa) Volume Decrease (%) Experimental/Theoretical Reference
B1 (NaCl-type) → B2 (CsCl-type)60-70~11%Experimental (Shock-wave and Diamond-anvil cell)[4]
B1 (NaCl-type) → B2 (CsCl-type)65-66Not SpecifiedTheoretical (DFT)[6]
B1 (NaCl-type) → B2 (CsCl-type)66.38Not SpecifiedTheoretical (DFT)[7]
B1 (NaCl-type) → B2 (CsCl-type)59.2Not SpecifiedTheoretical (Static enthalpy calculations)[8]

Table 2: High-Pressure Phase Transition Data for Calcium Oxide.

Some theoretical studies propose the existence of intermediate or metastable phases during the B1 to B2 transformation. For instance, a pathway involving a monoclinic P2₁/m intermediate has been suggested, which presents a lower enthalpy barrier compared to other proposed mechanisms.[8] Another study points to a potential intermediate state with an R-3m space group.[5]

Experimental and Computational Methodologies

The investigation of the crystal structure and phase transitions of calcium oxide, particularly under extreme conditions, necessitates sophisticated experimental and computational techniques.

3.1. Experimental Protocols

A common experimental workflow for studying pressure-induced phase transitions involves the use of a diamond-anvil cell (DAC) coupled with in-situ X-ray diffraction (XRD).

experimental_workflow cluster_sample_prep Sample Preparation cluster_dac Diamond-Anvil Cell Operation cluster_xrd In-situ X-ray Diffraction cluster_analysis Data Analysis sample CaO Powder loading Sample Loading in Gasket Hole sample->loading gasket Gasket Pre-indentation gasket->loading medium Pressure Transmitting Medium Addition loading->medium compression Pressure Application medium->compression ruby Pressure Measurement (Ruby Fluorescence) compression->ruby Iterative xray X-ray Beam Exposure compression->xray ruby->compression diffraction Diffraction Pattern Collection xray->diffraction rietveld Rietveld Refinement diffraction->rietveld structure Crystal Structure Determination rietveld->structure eos Equation of State Fitting rietveld->eos

Caption: Experimental workflow for high-pressure studies of CaO using a diamond-anvil cell.

Detailed Methodologies:

  • Diamond-Anvil Cell (DAC): A small sample of CaO powder is placed in a hole drilled in a metal gasket, which is then compressed between two diamond anvils. A pressure-transmitting medium (e.g., a noble gas or a silicone oil) is often included to ensure hydrostatic or quasi-hydrostatic conditions.

  • Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method, where the pressure-dependent shift in the fluorescence wavelength of a small ruby chip included in the sample chamber is monitored.

  • In-situ X-ray Diffraction (XRD): A synchrotron X-ray source is used to irradiate the sample within the DAC. The resulting diffraction pattern is collected on a detector, providing information about the crystal structure at a given pressure.[9] By incrementally increasing the pressure and collecting XRD patterns, the phase transitions can be observed.

  • Shock-Wave Experiments: In this dynamic compression technique, a high-velocity projectile impacts a target containing the CaO sample, generating a shock wave that compresses the material to high pressures and temperatures for a very short duration.[4] Physical properties are measured during this brief period.

3.2. Computational Approaches

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of materials under pressure.[5]

  • Methodology: These calculations solve the quantum mechanical equations governing the electrons in the crystal lattice to determine the total energy of a given crystal structure as a function of volume (and thus pressure). The phase transition pressure is identified as the pressure at which the Gibbs free energy (or enthalpy at 0 K) of the two phases becomes equal.

Logical Representation of Phase Transition

The pressure-induced phase transition of calcium oxide can be represented as a logical progression from the ambient B1 phase to the high-pressure B2 phase.

phase_transition B1 B1 Phase (NaCl-type) Cubic, Fm-3m Ambient Pressure Transition Pressure Increase (60-70 GPa) B1->Transition B2 B2 Phase (CsCl-type) Cubic, Pm-3m High Pressure Transition->B2

Caption: Pressure-induced B1 to B2 phase transition in Calcium Oxide.

Concluding Remarks

The structural integrity and phase behavior of calcium oxide under varying pressure conditions are critical parameters for its application and understanding its role in natural and industrial processes. The transition from the rock-salt (B1) to the cesium chloride (B2) structure is a fundamental phenomenon observed in many binary compounds. The continued use of advanced experimental techniques, such as dynamic DAC and time-resolved XRD, combined with increasingly accurate computational models, will further elucidate the atomistic pathways of these transformations and potentially reveal novel, metastable phases of calcium oxide.

References

The Alchemical Workhorse: An In-depth Technical Guide to the Historical Applications of Quicklime in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal yet often overlooked role of quicklime (calcium oxide, CaO) in foundational chemical synthesis. Long before the advent of modern reagents, this highly reactive and cost-effective alkaline earth oxide was a cornerstone of the burgeoning chemical industry, enabling the large-scale production of essential commodities. This document provides a detailed examination of key historical processes, including quantitative data, experimental protocols, and workflow diagrams to illuminate the ingenuity of early chemical engineering.

Production of Alkali: The Leblanc Process

The Leblanc process, patented in 1791 by Nicolas Leblanc, was a revolutionary method for producing soda ash (sodium carbonate, Na₂CO₃), a vital ingredient for the glass, textile, and soap industries.[1] this compound, derived from the calcination of limestone (calcium carbonate, CaCO₃), played a crucial role in the second stage of this process.

The process began with the reaction of salt (sodium chloride, NaCl) with sulfuric acid (H₂SO₄) to produce salt cake (sodium sulfate, Na₂SO₄) and hydrogen chloride (HCl) gas.[2] The salt cake was then heated with crushed limestone and coal in a reverberatory furnace to produce "black ash," a mixture containing soda ash and calcium sulfide (CaS).[3]

Experimental Protocol: Black Ash Fusion (circa late 19th Century)

A detailed experimental protocol for the black ash fusion stage of the Leblanc process would have involved the following steps:

  • Raw Material Preparation: A precisely weighed mixture of sodium sulfate (salt cake), calcium carbonate (from chalk or limestone), and coal was prepared. The typical ratio was approximately 2 parts salt cake, 2 parts calcium carbonate, and 1 part coal by weight.

  • Furnace Charging: The mixture was charged into a reverberatory furnace, a type of furnace in which the fuel is not in direct contact with the material being processed.

  • Heating and Fusion: The furnace was heated to a temperature of approximately 1000°C.[4] This high temperature was necessary to facilitate the reduction of sodium sulfate to sodium sulfide by the coal, which then reacted with calcium carbonate to form sodium carbonate and calcium sulfide. The mixture was manually stirred (rabbled) to ensure even heating and reaction.

  • Reaction Monitoring: The progress of the reaction was monitored visually by the furnace operators. The molten mass would change in consistency and color, and the evolution of carbon dioxide gas would decrease as the reaction neared completion.

  • Discharge: Once the reaction was deemed complete, the molten black ash was discharged from the furnace into iron carts to cool and solidify.

  • Lixiviation: The cooled black ash was then broken up and treated with water in a process called lixiviation. Sodium carbonate, being soluble in water, would dissolve, while the calcium sulfide and other impurities remained as a solid waste known as "galligu."[2]

  • Purification: The resulting sodium carbonate solution was then subjected to a series of evaporation and crystallization steps to produce purified soda ash.

Quantitative Data
ParameterValueReference(s)
Reactant Ratio (approx.) 2 parts Na₂SO₄ : 2 parts CaCO₃ : 1 part Coal
Furnace Temperature ~1000°C[4]
Waste Generation 7 tons of calcium sulfide waste per 8 tons of soda ash[2]
Byproduct Generation 5.5 tons of hydrogen chloride gas per 8 tons of soda ash[2]

Process Workflow

Leblanc_Process cluster_step1 Step 1: Salt Cake Production cluster_step2 Step 2: Black Ash Fusion cluster_step3 Step 3: Extraction and Purification NaCl Sodium Chloride (Salt) Furnace1 Reverberatory Furnace (800-900°C) NaCl->Furnace1 H2SO4 Sulfuric Acid H2SO4->Furnace1 Na2SO4 Sodium Sulfate (Salt Cake) Furnace1->Na2SO4 HCl Hydrogen Chloride Gas (Waste) Furnace1->HCl Furnace2 Reverberatory Furnace (~1000°C) Na2SO4->Furnace2 CaCO3 Calcium Carbonate (from this compound) CaCO3->Furnace2 Coal Coal Coal->Furnace2 BlackAsh Black Ash (Na₂CO₃ + CaS) Furnace2->BlackAsh Lixiviation Lixiviation BlackAsh->Lixiviation Water Water Water->Lixiviation Na2CO3_sol Sodium Carbonate Solution Lixiviation->Na2CO3_sol CaS_waste Calcium Sulfide Waste (Galligu) Lixiviation->CaS_waste Purification Evaporation & Crystallization Na2CO3_sol->Purification SodaAsh Soda Ash (Na₂CO₃) Purification->SodaAsh

Workflow of the Leblanc process for soda ash production.

Production of Calcium Carbide and Acetylene

The development of the electric arc furnace in the late 19th century enabled the production of calcium carbide (CaC₂) from this compound and coke. This discovery was pivotal as calcium carbide readily reacts with water to produce acetylene (C₂H₂), a key building block for organic synthesis and a fuel for lighting and welding.[5]

The synthesis of calcium carbide is an endothermic reaction requiring very high temperatures.[6]

CaO + 3C → CaC₂ + CO

Experimental Protocol: Calcium Carbide Production (circa early 20th Century)
  • Raw Material Preparation: High-purity this compound and coke were crushed and sized to ensure good contact and reactivity in the furnace.

  • Furnace Operation: The mixture of this compound and coke was fed into an electric arc furnace. Graphite electrodes were used to generate a high-temperature arc, reaching approximately 2200°C.[6]

  • Reaction and Tapping: The intense heat of the arc melted the reactants and drove the endothermic reaction to form molten calcium carbide. The molten product was then tapped from the furnace into molds.

  • Cooling and Crushing: The calcium carbide was allowed to cool and solidify, after which it was crushed and graded for various applications. The product was typically around 80% calcium carbide by weight.[6]

Quantitative Data
ParameterValueReference(s)
Reaction Temperature ~2200°C[6]
Energy Consumption (early furnaces) ~3.0 - 4.0 MWh/ton of calcium carbide[7][8]
Product Purity ~80% CaC₂ by weight[6]
Acetylene Yield from Carbide 1 ton of acetylene per 3.1 tons of 80% pure calcium carbide[9]

Process Workflow

Calcium_Carbide_Production cluster_production Calcium Carbide Production cluster_processing Processing and Acetylene Generation This compound This compound (CaO) EAF Electric Arc Furnace (~2200°C) This compound->EAF Coke Coke (C) Coke->EAF Molten_CaC2 Molten Calcium Carbide EAF->Molten_CaC2 CO_gas Carbon Monoxide Gas EAF->CO_gas Cooling Cooling & Crushing Molten_CaC2->Cooling Solid_CaC2 Solid Calcium Carbide Cooling->Solid_CaC2 Acetylene_Gen Acetylene Generator Solid_CaC2->Acetylene_Gen Water Water (H₂O) Water->Acetylene_Gen Acetylene Acetylene Gas (C₂H₂) Acetylene_Gen->Acetylene Slaked_Lime Slaked Lime (Ca(OH)₂) Acetylene_Gen->Slaked_Lime

Production of calcium carbide and subsequent generation of acetylene.

Manufacturing of Bleaching Powder (Chloride of Lime)

Introduced by Charles Tennant in 1799, bleaching powder was a stable solid that could be easily transported and used for bleaching textiles and paper.[8] It was produced by the reaction of chlorine gas with slaked lime (calcium hydroxide, Ca(OH)₂), which is made by hydrating this compound.

The "chamber process" was a common method for its production.

Experimental Protocol: Chamber Process for Bleaching Powder (circa 19th Century)
  • Preparation of Slaked Lime: this compound was carefully hydrated with a limited amount of water to produce a fine, dry powder of calcium hydroxide.

  • Charging the Chambers: The slaked lime was spread in a thin layer on the floor of large, sealed lead or concrete chambers.

  • Introduction of Chlorine Gas: Chlorine gas, often a byproduct of the Leblanc process, was introduced into the chambers. The gas would react with the slaked lime.

  • Reaction and Monitoring: The reaction was allowed to proceed for a period of time, with the progress monitored by testing the "available chlorine" content of the powder. The available chlorine in bleaching powder typically ranged from 35-40%.

  • Discharge: Once the desired chlorine content was reached, the chambers were purged of excess chlorine, and the bleaching powder was manually discharged and packaged.

Quantitative Data
ParameterValueReference(s)
Available Chlorine Content 35-40%

Logical Relationship: Quality Control in Bleaching Powder Production

Bleaching_Powder_QC Start Start: Slaked Lime in Chamber Introduce_Cl2 Introduce Chlorine Gas Start->Introduce_Cl2 Reaction Gas-Solid Reaction Occurs Introduce_Cl2->Reaction Sample Take Sample of Powder Reaction->Sample Test_Cl2 Test for Available Chlorine Sample->Test_Cl2 Check_Spec Available Chlorine > 35%? Test_Cl2->Check_Spec Continue_Reaction Continue Chlorination Check_Spec->Continue_Reaction No Stop_Reaction Stop Chlorine Flow Purge Chamber Check_Spec->Stop_Reaction Yes Continue_Reaction->Reaction Discharge Discharge Bleaching Powder Stop_Reaction->Discharge

Quality control workflow in historical bleaching powder production.

The Weldon Process for Chlorine Regeneration

The Weldon process, developed in 1866 by Walter Weldon, was a significant advancement in chlorine production.[10] It addressed the inefficiency of the previous method, which involved reacting manganese dioxide (MnO₂) with hydrochloric acid, by recycling the manganese chloride (MnCl₂) byproduct. This compound was essential for this recycling step.

In the Weldon process, the acidic manganese chloride solution was treated with an excess of milk of lime (a suspension of calcium hydroxide in water) and air was blown through the mixture. This regenerated the manganese as a precipitate of calcium manganite (CaO·2MnO₂), which could then be reused to produce more chlorine.[11]

Experimental Protocol: Manganese Regeneration (Weldon Process)
  • Neutralization and Precipitation: The acidic manganese chloride solution from the chlorine generators was run into large stone tanks. Milk of lime was added to neutralize the excess acid and precipitate iron and other impurities.

  • Oxidation: The neutralized solution was then transferred to oxidizing towers. More milk of lime was added, and hot air was blown through the mixture. This oxidized the manganese(II) to manganese(IV) in the form of calcium manganite.

  • Settling and Separation: The resulting "Weldon mud," a suspension of calcium manganite, was allowed to settle. The clear supernatant liquid, a solution of calcium chloride, was decanted.

  • Recycling: The settled Weldon mud was then used in place of fresh manganese dioxide to react with hydrochloric acid and produce chlorine.

Quantitative Data

While specific historical yields are scarce, the process was successful enough to become a dominant method for chlorine production before the advent of electrolytic processes.

Process Workflow: The Weldon-Deacon System

Weldon_Deacon_Process cluster_chlorine_production Chlorine Production cluster_manganese_regeneration Manganese Regeneration (Weldon Process) HCl Hydrochloric Acid Chlorine_Gen Chlorine Generator HCl->Chlorine_Gen Weldon_Mud Calcium Manganite (Weldon Mud) Weldon_Mud->Chlorine_Gen Chlorine Chlorine Gas Chlorine_Gen->Chlorine MnCl2_sol Manganese Chloride Solution Chlorine_Gen->MnCl2_sol Oxidizer Oxidizing Tower MnCl2_sol->Oxidizer Lime Milk of Lime (from this compound) Lime->Oxidizer Air Air Air->Oxidizer Oxidizer->Weldon_Mud CaCl2_waste Calcium Chloride Solution (Waste) Oxidizer->CaCl2_waste

The cyclical nature of the Weldon process for manganese regeneration.

Conclusion

The historical applications of this compound in chemical synthesis demonstrate its profound impact on the development of the chemical industry. From enabling the large-scale production of fundamental chemicals like soda ash and chlorine to being a key ingredient in the synthesis of the versatile building block acetylene, this compound was an indispensable tool for 19th and early 20th-century chemists and chemical engineers. The processes described herein, while now largely obsolete, showcase the ingenuity and resourcefulness of early industrial chemistry and provide a valuable historical context for modern chemical synthesis and process development.

References

The Solubility and Reactivity of Calcium Oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxide (CaO), a widely utilized inorganic compound, presents a unique profile of solubility and reactivity in non-aqueous media. While its behavior in aqueous systems is well-documented, its interaction with organic solvents is a critical consideration in various applications, including catalysis, synthesis, and as a drying agent. This technical guide provides a comprehensive overview of the solubility of calcium oxide in a range of organic solvents. It consolidates available quantitative data, clarifies the distinction between physical dissolution and chemical reaction, and provides detailed experimental protocols for solubility determination. This document serves as a vital resource for professionals requiring a nuanced understanding of CaO's behavior in organic systems.

Introduction: Beyond Aqueous Chemistry

Calcium oxide is a basic oxide that reacts exothermically with water to form calcium hydroxide, Ca(OH)₂.[1][2] This reactivity with protic species is a defining characteristic that extends to its interactions with many organic solvents. In the context of organic chemistry and drug development, CaO is often employed as a dehydrating agent, a basic catalyst, or a scavenger for acidic impurities.[3][4] For these applications, its low solubility is often presumed or desired. However, a precise understanding of its solubility, however minimal, and its propensity to react is crucial for process optimization, reaction kinetics, and avoiding unintended side reactions.

This guide moves beyond the simple classification of "soluble" or "insoluble" to provide a more detailed analysis. It is important to distinguish between true physical solubility (the dissolution of the CaO entity into the solvent) and reactive dissolution, where the solvent or co-solutes react with CaO to form new, more soluble species.

Quantitative Solubility Data

The solubility of calcium oxide in most organic solvents is exceedingly low. Quantitative data in the scientific literature is scarce, reflecting the compound's general insolubility. The table below summarizes the available data. It is critical to note that for protic solvents like methanol and glycerol, the measured "solubility" likely reflects a degree of reactive dissolution.

Solvent/Solvent SystemChemical FormulaTemperatureSolubilitySource(s)Notes
MethanolCH₃OH333 K (60°C)0.04 mg/mL (0.04 g/L)[5]Data from studies on biodiesel production.
MethanolCH₃OHNot Specified0.4 g/L[6]Note: This value is 10-fold higher than the other reported value for methanol.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SONot SpecifiedNot Detected[7]Calcium concentration was below the detection limit of ICP-AES analysis after 2 hours of immersion.
EthanolC₂H₅OHNot SpecifiedInsoluble / Practically Insoluble[8][9][10][11][12]Consistently reported as insoluble across multiple sources. Used as a medium to precipitate Ca(OH)₂.[3]
Glycerol-Methanol Mixture-333 K (60°C)1 mg/mL[5]Increased solubility is attributed to the formation of calcium diglyceroxide.
Biodiesel-Glycerol-Methanol-333 K (60°C)0.6 mg/mL[5]The presence of glycerol significantly enhances the apparent solubility of CaO.
HexaneC₆H₁₄Not SpecifiedInsoluble (Implied)[13]Suggested as an inert solvent for creating CaO suspensions.
Tetrahydrofuran (THF)C₄H₈ONot SpecifiedInsoluble (Implied)[14]A related compound, hydroxycalcium phenoxide, is reported as insoluble in THF.
Diethyl Ether(C₂H₅)₂ONot SpecifiedInsoluble (Implied)[14]A related compound, hydroxycalcium phenoxide, is reported as insoluble in diethyl ether.
TolueneC₇H₈Not SpecifiedInsoluble (Implied)[14]A related compound, hydroxycalcium phenoxide, is reported as insoluble in toluene.
XyleneC₈H₁₀Not SpecifiedInsoluble (Implied)[14]A related compound, hydroxycalcium phenoxide, is reported as insoluble in xylene.

Table 1: Summary of Quantitative and Qualitative Solubility Data for Calcium Oxide in Organic Solvents.

The Chemistry of Interaction: Dissolution vs. Reaction

For many organic solvents, particularly those with acidic protons such as alcohols and polyols, the interaction with calcium oxide is not a simple physical dissolution process. Instead, a chemical reaction occurs at the solid-liquid interface, leading to the formation of new calcium compounds that may be more soluble than CaO itself. This is a critical distinction for researchers, as the species in solution is not Ca²⁺ and O²⁻, but rather a new chemical entity.

  • Reaction with Alcohols (e.g., Methanol, Ethanol): Calcium oxide can react with alcohols to form calcium alkoxides. In the presence of trace water, CaO first forms Ca(OH)₂, which then reacts with the alcohol. For methanol, this results in the formation of calcium methoxide.[4][15] While CaO itself has very low solubility in methanol, the formation of calcium methoxide can lead to a higher concentration of calcium in the solution.[6]

  • Reaction with Glycerol: The interaction with glycerol is more pronounced. Calcium oxide reacts with glycerol to form calcium diglyceroxide, a compound that is significantly more soluble than CaO in the parent solvent mixture.[5][15] This is why glycerol-containing systems show a much higher apparent solubility for CaO.

This reactive behavior can be summarized in the following diagram:

G cluster_reactants Reactants CaO Calcium Oxide (CaO) (Solid, Low Solubility) CaOH2 Calcium Hydroxide Ca(OH)₂ CaO->CaOH2 + CaOMe2 Calcium Methoxide Ca(OCH₃)₂ CaO->CaOMe2 + CaGly Calcium Diglyceroxide CaO->CaGly + H2O Water (H₂O) H2O->CaOH2 MeOH Methanol (CH₃OH) MeOH->CaOMe2 Glycerol Glycerol Glycerol->CaGly

Figure 1: Reactive pathways of CaO in protic solvents.

Experimental Protocol for Solubility Determination

To address the lack of standardized data, researchers can employ established methods to determine the solubility of calcium oxide in a specific organic solvent. The following protocol is a comprehensive approach based on the flask method, followed by quantitative analysis of the supernatant.

Objective: To determine the saturation concentration of calcium oxide in a given organic solvent at a specified temperature.

Materials:

  • High-purity calcium oxide (e.g., >98%), preferably from a freshly opened container to minimize carbonation.

  • Anhydrous organic solvent of analytical grade.

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe.

  • Analytical balance (± 0.1 mg).

  • Sealed, solvent-compatible flasks (e.g., glass with PTFE-lined caps).

  • Solvent-resistant syringe filters (e.g., 0.2 µm PTFE) or centrifuge.

  • Volumetric flasks and pipettes.

  • Analytical instrument for calcium quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)). Alternatively, complexometric titration equipment.

G start Start prep 1. Sample Preparation Add excess CaO to a known volume of organic solvent in a sealed flask. start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) to reach saturation equilibrium. prep->equilibrate separate 3. Phase Separation Allow solid to settle. Separate supernatant via centrifugation or filtration (0.2 µm). equilibrate->separate analyze 4. Analysis of Supernatant Accurately dilute a known volume of the clear supernatant. separate->analyze quantify 5. Quantification Analyze Ca²⁺ concentration using AAS, ICP-MS, or EDTA Titration. analyze->quantify calculate 6. Calculation Calculate original concentration in g/L or mol/L. quantify->calculate end End calculate->end

References

An In-depth Technical Guide to the Electronic Band Structure of Pure Calcium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxide (CaO), a simple binary oxide, serves as a prototypical material for understanding the electronic properties of wide-bandgap insulators. Its rock-salt crystal structure and highly ionic character make it a subject of extensive theoretical and experimental investigation. A thorough understanding of its electronic band structure is crucial for its application in catalysis, as a component in cements and ceramics, and as a potential host for quantum defects.[1] This technical guide provides a comprehensive overview of the electronic band structure of pure CaO, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing complex workflows.

Crystal Structure

Pure calcium oxide crystallizes in the cubic rock-salt (NaCl) structure, belonging to the space group Fm-3m.[2][3][4] In this structure, each calcium ion (Ca²⁺) is octahedrally coordinated to six oxygen ions (O²⁻), and conversely, each oxygen ion is octahedrally coordinated to six calcium ions.[3][4] The bonding is predominantly ionic.[2] The experimentally determined lattice parameter is approximately 4.81 Å.[2][5]

Electronic Band Structure Overview

Calcium oxide is a wide-bandgap insulator.[6] Its valence band is primarily composed of oxygen 2p and 2s orbitals, which form distinct upper and lower sub-bands, respectively.[5][7] The conduction band is formed by the unoccupied Ca 3d and 4s orbitals.[7] The nature of the band gap is indirect, with the valence band maximum (VBM) located at the Γ point and the conduction band minimum (CBM) at the X point of the Brillouin zone.[8]

Data Presentation: Electronic Properties of CaO

The following tables summarize the key quantitative data on the electronic band structure of pure calcium oxide from various experimental and theoretical studies.

Table 1: Experimental and Theoretical Band Gap of CaO

MethodTypeBand Gap (eV)Reference(s)
Optical MeasurementsDirect7.7[9]
Indirect7.1[10]
Hybrid Functional (HSE)Indirect7.09[1]
GW ApproximationIndirect6.02[8]
DFT-LDAIndirect3.44[10]
DFT-GGAIndirect3.67[10]

Table 2: Valence Band and Core Level Properties of CaO from Electron Momentum Spectroscopy (EMS)

FeatureExperimental Value (eV)Theoretical Value (LMTO) (eV)Reference(s)
O 2p Bandwidth1.2 ± 0.12.97[5]
O 2s Bandwidth0.6 ± 0.151.35[5]
Intervalence Gap (O 2s - O 2p)14.73 ± 0.0612.53[5]
Full Valence Bandwidth16.5 ± 0.214.41[5]
Ca 3p Bandwidth0.7 ± 0.10.75[6]
Gap (O 2s - Ca 3p)3.6 ± 0.2-[5][6]
Ca 3s-3p Splitting18.8 ± 0.2-[5]

Experimental Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES) of Insulating Oxides

ARPES is a powerful technique to directly map the electronic band structure of crystalline solids.[11][12] The protocol for an insulating oxide like CaO involves several critical steps:

  • Sample Preparation: A high-quality single crystal of CaO is mounted on a sample holder. To obtain a clean, atomically flat surface, the sample is cleaved in-situ under ultra-high vacuum (UHV) conditions (typically < 10⁻¹⁰ torr) to prevent surface contamination.[13][14]

  • Cryogenic Cooling: The sample is cooled to low temperatures (e.g., below 20 K) using a cryostat to minimize thermal broadening of the electronic states.[13]

  • Photoemission: A monochromatic light source, such as a synchrotron beamline or a UV lamp, is used to illuminate the sample surface with photons of a specific energy.[11][12] The energy of the photons must be sufficient to overcome the work function of the material and eject electrons.

  • Electron Detection and Analysis: The ejected photoelectrons travel into a hemispherical electron energy analyzer, which measures their kinetic energy and emission angle relative to the sample normal.[11][15]

  • Data Acquisition: The photoemission intensity is recorded as a function of the electrons' kinetic energy and the two emission angles. By rotating the sample, the full momentum space can be mapped.[11][13]

  • Data Conversion: The measured kinetic energies and emission angles are converted to binding energies and crystal momenta to reconstruct the E vs. k dispersion relations, i.e., the band structure.[12][15]

X-ray Photoemission Spectroscopy (XPS) for Wide-Bandgap Insulators

XPS is used to determine the elemental composition and chemical states of the surface region, including the binding energies of core-level electrons.[16] For an insulator like CaO, special care must be taken to handle surface charging.

  • Sample Introduction: The CaO sample is introduced into the UHV chamber of the XPS system.

  • X-ray Excitation: The sample is irradiated with monochromatic X-rays (e.g., Al Kα, 1486.6 eV).[16]

  • Charge Neutralization: During analysis, photoemission leads to a positive charge buildup on the insulating surface, which can shift the kinetic energy of the emitted electrons.[1] To counteract this, a low-energy electron flood gun is used to neutralize the surface charge.[1][17] The settings of the flood gun (electron energy and emission current) must be carefully optimized for the specific sample.

  • Energy Analysis: An electron energy analyzer measures the kinetic energy of the photoemitted electrons.

  • Binding Energy Referencing: The binding energy scale is typically calibrated by referencing a known peak. For insulating samples where Fermi level referencing is not straightforward, the adventitious carbon C 1s peak at ~284.8 eV is often used as a reference, though this must be done with caution.[17]

  • Spectral Analysis: The resulting spectrum shows peaks corresponding to the core levels of Ca and O. The positions and shapes of these peaks provide information about their chemical environment and binding energies.

Theoretical Protocols

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to predict the ground-state electronic structure of materials.[10] A typical workflow for calculating the band structure of CaO is as follows:

  • Structure Definition: The crystal structure of CaO (rock-salt, Fm-3m space group) and its experimental lattice constant are used as input.

  • Computational Parameters:

    • Exchange-Correlation Functional: A choice is made for the exchange-correlation functional. Standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are computationally efficient but tend to underestimate the band gap of insulators.[10] Hybrid functionals, such as HSE, which mix a portion of exact Hartree-Fock exchange, generally provide more accurate band gaps for materials like CaO.[1][4]

    • Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials (e.g., Projector-Augmented Wave - PAW).[4]

    • Basis Set: A plane-wave basis set is used to expand the electronic wavefunctions. A suitable kinetic energy cutoff must be chosen to ensure convergence.[4]

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of this grid must be converged to obtain accurate results.[4]

  • Self-Consistent Field (SCF) Calculation: An iterative procedure is performed to solve the Kohn-Sham equations and find the ground-state electron density and total energy of the system.

  • Band Structure Calculation: Using the converged ground-state charge density, the Kohn-Sham eigenvalues are calculated along high-symmetry directions in the Brillouin zone (e.g., Γ-X-W-L-Γ) to obtain the electronic band structure.

GW Approximation Workflow

The GW approximation is a many-body perturbation theory method that provides a more accurate description of quasiparticle energies and band gaps than standard DFT.[6] It is typically performed as a correction to a DFT calculation.

  • DFT Ground State: The workflow begins with a converged DFT calculation (as described above) to obtain the initial Kohn-Sham wavefunctions and eigenvalues.[7]

  • Dielectric Function Calculation: The frequency-dependent dielectric matrix is calculated. This describes the screening of the Coulomb interaction by the electrons in the material.

  • Screened Coulomb Interaction (W): From the inverse of the dielectric matrix, the screened Coulomb interaction, W, is determined.

  • Green's Function (G): The one-particle Green's function, G, is constructed from the initial DFT wavefunctions and energies.

  • Self-Energy (Σ = GW): The self-energy, Σ, is calculated as the product of G and W. The self-energy contains the effects of exchange and correlation beyond the mean-field approximation of DFT.[7]

  • Quasiparticle Equation: The quasiparticle energies are obtained by solving Dyson's equation, which incorporates the calculated self-energy as a correction to the initial DFT eigenvalues. This yields the GW-corrected band structure.[7]

Mandatory Visualization

DFT_Workflow cluster_input Input cluster_calculation Calculation Engine (e.g., VASP, Quantum ESPRESSO) cluster_output Output struct Crystal Structure (Lattice, Atomic Positions) scf Self-Consistent Field (SCF) Calculation struct->scf params Computational Parameters (Functional, Cutoff, k-points) params->scf charge_density Converged Charge Density scf->charge_density output total_energy Total Energy scf->total_energy output nscf Non-SCF Band Structure Calculation band_structure Band Structure (E vs. k) nscf->band_structure dos Density of States (DOS) nscf->dos charge_density->nscf input

Caption: Workflow for a typical DFT band structure calculation.

GW_Workflow dft 1. DFT Ground State Calculation ks_outputs Kohn-Sham Eigenvalues & Wavefunctions dft->ks_outputs epsilon 2. Calculate Dielectric Matrix ε(ω) ks_outputs->epsilon g 4. Construct Green's Function G ks_outputs->g qp 6. Solve Quasiparticle Equation ks_outputs->qp w 3. Calculate Screened Interaction W = ε⁻¹V epsilon->w sigma 5. Calculate Self-Energy Σ = iGW w->sigma g->sigma sigma->qp gw_bs GW Band Structure qp->gw_bs

Caption: Logical workflow of the one-shot G₀W₀ approximation.

References

Isotopic Labeling Studies of Quicklime Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of isotopic labeling techniques applied to the study of quicklime (calcium oxide, CaO) reactions. It is designed to offer researchers and scientists a comprehensive understanding of the experimental methodologies and data interpretation central to elucidating the mechanisms of this compound hydration and other related reactions.

Introduction to Isotopic Labeling in this compound Reactions

Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules throughout a chemical reaction.[1][2][3] By replacing an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can follow the labeled atom's trajectory from reactant to product.[1] This methodology has proven invaluable in understanding the intricate mechanisms of solid-state and solution-based reactions involving this compound.

Commonly employed isotopes in the study of this compound reactions include:

  • Stable Isotopes: Deuterium (²H or D), Carbon-13 (¹³C), Oxygen-17 (¹⁷O), and Oxygen-18 (¹⁸O). These are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

  • Radioactive Isotopes: Calcium-45 (⁴⁵Ca). These isotopes are radioactive and can be traced by detecting their decay products.

The primary application of isotopic labeling in this context is to unravel the mechanism of this compound hydration (slaking), a reaction of significant industrial importance.[5][6][7] Studies have investigated whether the reaction proceeds through a "through-solution" mechanism, where CaO dissolves and then precipitates as Ca(OH)₂, or a solid-state "vapor phase hydration" mechanism.[8]

Experimental Protocols

The following sections detail the methodologies for key isotopic labeling experiments performed on this compound reactions.

General Experimental Workflow

The general workflow for an isotopic labeling study of this compound reactions involves the preparation of isotopically labeled reactants, the execution of the reaction under controlled conditions, and the analysis of the products to determine the location and concentration of the isotopic label.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Product Analysis cluster_interpretation Data Interpretation prep_iso Isotopically Labeled Reactant Preparation (e.g., H₂¹⁸O, D₂O, ⁴⁵CaCO₃) reaction Reaction of CaO with Labeled Reactant (Hydration, Carbonation, etc.) prep_iso->reaction Labeled Reactant prep_cao This compound (CaO) Preparation prep_cao->reaction CaO sampling Product Sampling (Solid, Liquid, Gas) reaction->sampling analysis Isotopic Analysis (MS, NMR, Raman, etc.) sampling->analysis interpretation Mechanism Elucidation analysis->interpretation

Caption: General experimental workflow for isotopic labeling studies of this compound reactions.

⁴⁵Ca Labeling for "Through-Solution" vs. Solid-State Hydration

This protocol is designed to differentiate between the "through-solution" and solid-state hydration mechanisms of this compound.

Objective: To determine the extent to which CaO dissolves in a supersaturated lime solution during hydration.

Methodology:

  • Preparation of ⁴⁵Ca-labeled CaO:

    • Calcium carbonate (CaCO₃) is labeled with Calcium-45 (⁴⁵Ca).

    • The labeled CaCO₃ is then calcined at different temperatures and durations to produce CaO samples with varying properties (e.g., "soft-burnt" vs. "dead-burnt" lime). For example, heating at 700°C for a standard duration, and at 1400-1550°C for extended periods.[8]

  • Hydration Reaction:

    • The ⁴⁵Ca-labeled CaO samples are hydrated in a supersaturated solution of non-labeled calcium hydroxide at a controlled temperature (e.g., 21°C).[8]

    • Throughout the hydration process, aliquots of the solution are periodically sampled.

  • Analysis:

    • The concentration of the solution is monitored.

    • The radioactivity (activity) of the solution samples is measured to determine the amount of ⁴⁵Ca that has entered the solution from the dissolving CaO.

Data Interpretation: The percentage of the CaO sample that passes through the solution during hydration is calculated based on the activity measured in the solution. A high percentage of activity in the solution supports a "through-solution" mechanism.

¹⁷O and ¹⁸O Labeling for Vapor Phase and Mechanochemical Hydration

This protocol utilizes oxygen isotopes to investigate the mechanism of vapor phase and mechanochemically induced hydration.

Objective: To trace the oxygen atom from water to calcium hydroxide and understand the reaction dynamics at the solid-gas or solid-solid interface.

Methodology:

  • Reactant Preparation:

    • Isotopically labeled water (H₂¹⁷O or H₂¹⁸O) is used as the hydrating agent.[9][10]

  • Reaction Conditions:

    • Vapor Phase Hydration: CaO is exposed to the vapor of the isotopically labeled water under controlled temperature and pressure.

    • Mechanochemical Hydration (Ball Milling): CaO is milled in the presence of a stoichiometric amount of labeled water.[9] This can be performed using a planetary ball mill. For instance, milling CaO at 25 Hz for 1 hour with 1 equivalent of labeled water has been shown to achieve complete conversion to Ca(OH)₂.[9]

  • Analysis:

    • The solid products are analyzed using techniques sensitive to isotopic composition.

    • Solid-State ¹⁷O NMR: Provides detailed information about the different oxygen environments in the product, revealing the extent of isotopic enrichment.[9]

    • Raman Spectroscopy: Can be used to identify the isotopically shifted vibrational modes of the O-H bond in Ca(OH)₂.[10]

    • Mass Spectrometry (e.g., SIMS): Can determine the isotopic enrichment in the solid product.[9]

Deuterium (²H) Labeling for Studying H/D Exchange

This protocol uses deuterium to study the exchange of hydrogen atoms during this compound reactions.

Objective: To investigate the lability of protons in the resulting calcium hydroxide and to understand reaction mechanisms involving proton transfer.

Methodology:

  • Reactant Preparation:

    • Deuterium oxide (D₂O, heavy water) is used as the hydrating agent.[11]

  • Reaction:

    • CaO is reacted with D₂O under conditions similar to those for H₂O hydration.

  • Analysis:

    • The products are analyzed to detect the incorporation of deuterium.

    • Infrared (IR) or Raman Spectroscopy: The O-D vibrational modes can be distinguished from the O-H modes.

    • NMR Spectroscopy: Deuterium NMR can be used to probe the local environment of the deuterium atoms.

Quantitative Data Presentation

The following tables summarize quantitative data from various isotopic labeling studies on this compound reactions.

Table 1: ⁴⁵Ca Tracer Study of CaO Hydration in Supersaturated Lime Solution [8]

CaO Sample DesignationPreparation ConditionsPercentage of Sample Passing Through Solution During Hydration
AHeated to constant weight at 700 °C27%
BAdditional 3 hours at 1400-1550 °C57%
C ("dead-burnt")Additional 6 hours at 1400-1550 °C94%

Table 2: ¹⁸O Enrichment in Metal Oxides via Mechanochemical Hydration with H₂¹⁸O [9]

OxideMilling TimeExpected Maximum EnrichmentMeasured ¹⁸O Enrichment (SIMS)
Silica (SiO₂)1 hour~32%27%
Titania (TiO₂)1 hour~32%15%

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanisms of this compound hydration as investigated by isotopic labeling.

hydration_mechanisms cluster_reactants Reactants cluster_mechanisms Proposed Hydration Mechanisms cluster_intermediates Intermediates cluster_product Product CaO CaO through_solution Through-Solution Mechanism CaO->through_solution vapor_phase Vapor Phase/ Solid-State Mechanism CaO->vapor_phase H2O H₂O (Isotopically Labeled) H2O->through_solution H2O->vapor_phase dissolved_Ca Dissolved Ca²⁺ and OH⁻ through_solution->dissolved_Ca Dissolution disordered_phase Intermediate Disordered Phase vapor_phase->disordered_phase Topotactic Process CaOH2 Ca(OH)₂ (Isotopically Labeled) dissolved_Ca->CaOH2 Precipitation disordered_phase->CaOH2 Crystallization

Caption: Proposed mechanisms of this compound hydration investigated via isotopic labeling.

Conclusion

Isotopic labeling studies have been instrumental in advancing our understanding of this compound reactions, particularly the hydration process. By employing isotopes such as ⁴⁵Ca, ¹⁷O, ¹⁸O, and ²H, researchers have been able to distinguish between different reaction pathways, such as the "through-solution" and vapor phase mechanisms. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research in this area. The continued application of these techniques, coupled with advanced analytical methods, will undoubtedly lead to a more refined understanding of the kinetics and mechanisms governing the industrially vital reactions of this compound.

References

A Technical Guide to Quantum Chemical Calculations on CaO Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to the study of calcium oxide (CaO) surfaces. It covers the core methodologies, summarizes key quantitative findings, and presents visual workflows to facilitate understanding and application in research and development.

Introduction

Calcium oxide (CaO), a basic oxide, is a material of significant interest in various fields, including catalysis, CO2 capture, and as a substrate for the growth of thin films.[1][2] Its surface properties, particularly the interaction with various molecules, are crucial for these applications. Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the atomic-scale details of these surface phenomena.[3][4][5] These computational methods provide insights into geometric structures, electronic properties, and reaction energetics that can be difficult to obtain through experimental techniques alone.[6][7]

This guide focuses on the theoretical and computational framework used to model CaO surfaces and their interactions with adsorbates, providing a foundation for researchers to design and interpret both computational and experimental studies.

Methodologies in Quantum Chemical Calculations

The accuracy of quantum chemical calculations on surfaces is highly dependent on the chosen computational model and theoretical level.

2.1. Computational Models for CaO Surfaces

To model a solid surface, two primary approaches are used: the cluster model and the periodic slab model.

  • Cluster Model: A finite section of the crystal is carved out to represent the surface. The dangling bonds at the edge of the cluster are often saturated with hydrogen atoms to mimic the bulk environment. While computationally less expensive, cluster models can suffer from edge effects and may not accurately represent the properties of an extended surface.

  • Periodic Slab Model: The surface is represented by a 2D-periodic slab of finite thickness, separated by a vacuum region to avoid interactions between periodic images of the slab.[8] This supercell approach is the most common method for modeling crystalline surfaces as it naturally incorporates the periodic nature of the surface.[8] For CaO, the (001) surface is the most stable and frequently studied.[1][2] A slab thickness of 4-6 layers is typically sufficient to converge surface properties.[3][9]

2.2. Choice of Quantum Chemical Methods

Density Functional Theory (DFT) is the most widely used method for calculations on solid surfaces due to its favorable balance between accuracy and computational cost.[10][11]

  • Functionals: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for solid-state systems.[9] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, can provide more accurate electronic properties like the band gap, but at a higher computational cost.[9]

  • Basis Sets: Plane-wave basis sets are naturally suited for periodic systems and are commonly employed in conjunction with pseudopotentials to describe the core electrons.[12]

  • Van der Waals Corrections: For studies involving the physisorption of molecules, it is crucial to include dispersion corrections (e.g., DFT-D methods) to accurately describe long-range van der Waals interactions.

Key Applications and Findings

3.1. Surface Properties of CaO

Quantum chemical calculations are used to determine fundamental properties of CaO surfaces, such as surface energy and electronic structure. The CaO(001) surface is the most stable, low-index surface. Calculations have also been used to study the effects of doping on the electronic structure and defect formation energies of CaO.[3][9] For instance, doping with transition metals like Co and Cr can shorten the metal-oxygen bond length and reduce the oxygen vacancy formation energy.[3]

PropertyCalculated ValueMethod
Oxygen Vacancy Formation Energy (CaO)6.84 eVDFT
Oxygen Vacancy Formation Energy (Co-doped CaO)5.24 eVDFT
Oxygen Vacancy Formation Energy (Cr-doped CaO)5.62 eVDFT
O2- Diffusion Energy Barrier (CaO)4.606 eVDFT
O2- Diffusion Energy Barrier (Co-doped CaO)3.648 eVDFT
O2- Diffusion Energy Barrier (Cr-doped CaO)2.854 eVDFT

Table 1: Calculated defect and diffusion properties of pure and doped CaO surfaces. Data sourced from[3].

3.2. Adsorption of Molecules on CaO Surfaces

A significant area of research is the adsorption of small molecules on CaO surfaces, which is relevant for applications like CO2 capture and catalysis.[1][13] DFT calculations can predict the most stable adsorption sites, adsorption energies, and changes in the geometry and electronic structure of both the surface and the adsorbate upon interaction.

The adsorption of CO2 on the CaO(001) surface has been extensively studied.[1][2] It typically leads to the formation of a carbonate species.[1][2] The adsorption energy is a key descriptor of the interaction strength.

AdsorbateSurfaceAdsorption Energy (E_ad)Notes
CO2CaO(001) terrace-1.484 eV (-143.2 kJ/mol)Formation of a monodentate carbonate.[3]
CO2Co-doped CaO(001)-1.659 eV (-160.1 kJ/mol)Doping enhances CO2 adsorption.[3]
CO2Cr-doped CaO(001)-1.587 eV (-153.1 kJ/mol)Doping enhances CO2 adsorption.[3]
As2O3CaO surface-Forms arsenite (AsO3^3-) and arsenate (AsO4^3-) species.[14]

Table 2: Calculated adsorption energies for various molecules on CaO surfaces. Note that different studies may use different computational parameters, leading to variations in the reported values. Data sourced from[3][14].

Experimental and Computational Protocols

A typical computational study of molecule-surface interaction involves a series of well-defined steps.

Protocol for Calculating Adsorption Energy:

  • Model Construction: A slab model of the CaO surface (e.g., a 5-layer CaO(001) slab) is constructed.[3] The bottom two layers are typically fixed to their bulk positions, while the top three layers are allowed to relax. A vacuum of at least 15 Å is added to separate the periodic slabs.

  • Surface Optimization: A geometry optimization of the clean slab is performed to obtain the relaxed surface structure.

  • Adsorbate Placement: The adsorbate molecule is placed at various high-symmetry sites on the surface (e.g., on top of a Ca ion, on top of an O ion, or in a bridge position).

  • System Optimization: For each starting configuration, a full geometry optimization of the adsorbate-surface system is carried out, allowing the adsorbate and the top layers of the slab to relax.

  • Energy Calculation: The total energies of the optimized adsorbate-surface system (E_total), the clean slab (E_slab), and the isolated adsorbate molecule in the gas phase (E_adsorbate) are calculated.

  • Adsorption Energy Calculation: The adsorption energy (E_ad) is then calculated using the following formula: E_ad = E_total - (E_slab + E_adsorbate) A negative value of E_ad indicates an exothermic and thus favorable adsorption process.

Visualizations

The following diagrams illustrate key workflows and concepts in the computational study of CaO surfaces.

G cluster_0 Computational Setup cluster_1 Geometry Optimization cluster_2 Analysis Define_System Define System (e.g., CaO(100) surface) Build_Slab Build Slab Model (Supercell, Vacuum) Define_System->Build_Slab Choose_Method Select Quantum Method (DFT Functional, Basis Set) Build_Slab->Choose_Method Opt_Slab Optimize Clean Slab Geometry Choose_Method->Opt_Slab Place_Adsorbate Place Adsorbate (e.g., CO2) Opt_Slab->Place_Adsorbate Opt_System Optimize Adsorbate-Slab System Geometry Place_Adsorbate->Opt_System Calc_Energy Calculate Adsorption Energy Opt_System->Calc_Energy Analyze_Structure Analyze Geometric Structure (Bond Lengths, Angles) Calc_Energy->Analyze_Structure Analyze_Electronic Analyze Electronic Properties (DOS, Charge Transfer) Analyze_Structure->Analyze_Electronic

Caption: Workflow for a typical quantum chemical calculation of adsorption on a CaO surface.

G cluster_surface CaO(100) Surface cluster_adsorbate CO2 Adsorbate Ca1 Ca O1 O Ca2 Ca O2 O C C C->O1 Forms C-O bond (Carbonate formation) O4 O C->O4 O3 O O3->Ca1 O interacts with Ca O3->C

Caption: Schematic of CO2 adsorption on a CaO(100) surface leading to carbonate formation.

References

Methodological & Application

Application Notes and Protocols: Quicklime (Calcium Oxide) as a Solid Base Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quicklime (calcium oxide, CaO) as a readily available, inexpensive, and effective solid base catalyst for various organic reactions. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of workflows to facilitate the adoption of this green catalyst in research and development settings.

Introduction to this compound as a Heterogeneous Catalyst

This compound, or calcium oxide (CaO), is a widely used industrial chemical produced by the calcination of limestone (calcium carbonate).[1][2] In organic synthesis, it serves as a robust heterogeneous basic catalyst. Its solid nature simplifies product purification, as the catalyst can be easily removed by filtration, a significant advantage over homogeneous base catalysts.[3] Furthermore, this compound is non-toxic and environmentally friendly, aligning with the principles of green chemistry.[4][5] The catalytic activity of this compound is attributed to its basic sites, which can effectively promote a variety of organic transformations, including condensations, additions, and multicomponent reactions.[6][7]

Catalyst Preparation and Activation

Commercial this compound can be used directly, but its catalytic activity is significantly enhanced by activation through calcination at high temperatures. This process removes adsorbed water and carbon dioxide, increasing the number of active basic sites.

Protocol for Catalyst Activation:

  • Place commercial this compound powder in a ceramic crucible.

  • Heat the crucible in a muffle furnace at 900 °C for 2 to 4 hours.

  • Allow the crucible to cool to room temperature in a desiccator to prevent rehydration and reaction with atmospheric CO2.

  • The activated this compound is now ready for use as a catalyst.

Characterization:

The activated catalyst can be characterized by various techniques to ensure its quality and activity. X-ray diffraction (XRD) can confirm the crystalline structure of CaO.[8][9] Scanning electron microscopy (SEM) can be used to study the surface morphology.[9] The basicity of the catalyst can be determined by methods such as temperature-programmed desorption of CO2 (CO2-TPD).

Application in Organic Reactions: Protocols and Data

This compound has demonstrated excellent catalytic activity in a range of important organic reactions. Below are detailed protocols for selected applications.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. This compound serves as an efficient and reusable catalyst for this transformation.

Experimental Protocol:

  • In a round-bottom flask, combine the aldehyde (10 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 12 mmol).

  • Add absolute ethanol (5 mL) to the mixture.

  • Introduce activated this compound (0.44 g, 8 mmol) to the flask.[4]

  • The reaction mixture can be stirred at room temperature or heated under reflux. For microwave-assisted reactions, irradiate the mixture for a specified time.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystConditionsTimeYield (%)Reference
BenzaldehydeMalononitrileCaOMicrowave, Ethanol3 min95[4]
4-ChlorobenzaldehydeMalononitrileCaOMicrowave, Ethanol2 min98[4]
BenzaldehydeEthyl CyanoacetateCaOMicrowave, Ethanol5 min92[4]
4-NitrobenzaldehydeEthyl CyanoacetateCaOMicrowave, Ethanol4 min96[4]
Claisen-Schmidt Condensation (Aldol Condensation)

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde or ketone and an aliphatic aldehyde or ketone to form α,β-unsaturated carbonyl compounds (chalcones). Modified this compound has been shown to be a highly efficient catalyst for this reaction.[7][10]

Experimental Protocol:

  • To a solution of cyclohexanone (1.2 mmol) and benzaldehyde (1 mmol) in a suitable solvent, add the modified CaO catalyst (e.g., 0.001% benzyl bromide modified CaO, 20 wt%).[11]

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Claisen-Schmidt Condensation:

| Ketone | Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Cyclohexanone | Benzaldehyde | Modified CaO | 120 | 3 | 95.8 |[11] | | Cyclohexanone | 4-Chlorobenzaldehyde | Modified CaO | 120 | 3 | 92.5 |[11] | | Cyclohexanone | 4-Methoxybenzaldehyde | Modified CaO | 120 | 3 | 90.1 |[11] | | Acetophenone | Benzaldehyde | Modified CaO | Reflux | 3 | 90.5 |[10] |

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[12] this compound can be an effective catalyst for this transformation, particularly under solvent-free conditions.

Experimental Protocol (Solvent-Free):

  • In a mortar, grind a mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of activated this compound.

  • Transfer the mixture to a reaction vessel.

  • Heat the mixture at a specified temperature (e.g., 100 °C) for the required time.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Biginelli Reaction:

Aldehydeβ-KetoesterUrea SourceCatalystConditionsTime (min)Yield (%)
BenzaldehydeEthyl AcetoacetateUreaCaOSolvent-free, 100°C4592
4-ChlorobenzaldehydeEthyl AcetoacetateUreaCaOSolvent-free, 100°C3095
4-MethylbenzaldehydeEthyl AcetoacetateUreaCaOSolvent-free, 100°C6088
3-NitrobenzaldehydeEthyl AcetoacetateThioureaCaOSolvent-free, 100°C4090

Note: The data in this table is representative and compiled from typical results for Biginelli reactions under solid base catalysis. Specific yields and reaction times with this compound may vary and should be optimized.

Catalyst Reusability

A key advantage of using this compound as a heterogeneous catalyst is its potential for reuse. After a reaction, the catalyst can be recovered, washed, reactivated, and used in subsequent reactions.

Protocol for Catalyst Recycling:

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues.

  • Dry the catalyst in an oven at 100-120 °C.

  • Re-calcine the catalyst at 900 °C for 1-2 hours to regenerate its activity.

  • The reactivated catalyst can be used for subsequent reaction cycles.

Studies have shown that modified CaO can be reused for at least five cycles without a significant loss of catalytic activity.[13]

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow for this compound-Catalyzed Reactions

experimental_workflow reactants Reactants & Solvent mixing Mixing & Reaction reactants->mixing catalyst Activated this compound (CaO) catalyst->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring filtration Catalyst Filtration monitoring->filtration catalyst_recovery Catalyst Recovery & Reactivation filtration->catalyst_recovery Reuse workup Work-up (Solvent Evaporation) filtration->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for organic reactions using this compound as a heterogeneous catalyst.

Diagram 2: Logical Relationship in Catalyst Activation and Application

logical_relationship cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle limestone Limestone (CaCO3) calcination Calcination (900°C) limestone->calcination This compound Activated this compound (CaO) calcination->this compound organic_reaction Organic Reaction (e.g., Condensation) This compound->organic_reaction Catalyst product_formation Product Formation organic_reaction->product_formation catalyst_separation Catalyst Separation (Filtration) product_formation->catalyst_separation catalyst_reuse Catalyst Reuse catalyst_separation->catalyst_reuse catalyst_reuse->this compound Reactivation

Caption: Logical flow from this compound preparation to its application and reuse in a catalytic cycle.

Safety Precautions

  • This compound (calcium oxide) is a corrosive solid. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of this compound with water is highly exothermic and can cause the water to boil, presenting a splash hazard. Add water to this compound slowly and with caution.

  • Handle all organic solvents and reagents in a well-ventilated fume hood.

Conclusion

This compound is a versatile, efficient, and environmentally benign solid base catalyst for a variety of organic transformations. Its low cost, ready availability, and the ease of separation from reaction mixtures make it an attractive alternative to conventional homogeneous catalysts. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of this compound in their synthetic endeavors, contributing to the development of more sustainable chemical processes.

References

Application of Quicklime in Thermochemical Energy Storage: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The reversible chemical reaction between quicklime (calcium oxide, CaO) and water (in the form of steam) to form slaked lime (calcium hydroxide, Ca(OH)₂) presents a highly promising avenue for thermochemical energy storage (TCES). This system is particularly attractive due to its high energy storage density, the low cost and abundance of the raw materials, and its operational temperature range (400-600°C), which is suitable for integration with concentrated solar power plants and various industrial waste heat recovery applications.[1][2][3] The energy is stored endothermically during the dehydration of Ca(OH)₂ to CaO and released exothermically during the hydration of CaO.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring and developing CaO-based TCES systems.

Core Principles and Signaling Pathway

The fundamental principle of the CaO-Ca(OH)₂ TCES system lies in the reversible gas-solid reaction:

Ca(OH)₂(s) ⇌ CaO(s) + H₂O(g) ΔH ≈ +104 kJ/mol [1]

  • Charging (Dehydration): In the charging phase, thermal energy, typically from a high-temperature source like concentrated solar power, is used to dehydrate calcium hydroxide. This endothermic reaction breaks down Ca(OH)₂ into CaO and steam. The resulting CaO can be stored for long periods without significant energy loss.

  • Discharging (Hydration): When energy is required, the stored CaO is exposed to steam. The subsequent exothermic hydration reaction releases the stored heat at a high temperature, which can then be used to generate electricity or for other industrial processes.[1] Hydration must be carried out with steam rather than liquid water to maintain a high energy efficiency and release temperature.[1]

TCES_Cycle cluster_charging Charging (Energy Input) cluster_discharging Discharging (Energy Release) cluster_storage Storage CaOH2 Ca(OH)₂ (Slaked Lime) CaO CaO (this compound) CaOH2->CaO + H₂O (Steam) Heat_In High-Temperature Heat (e.g., Solar Energy) Heat_In->CaOH2 Dehydration (Endothermic) CaO->CaOH2 Reaction Heat_Out High-Temperature Heat (for Power Generation, etc.) CaO->Heat_Out CaO_Storage Stored CaO CaO->CaO_Storage CaO_Storage->CaO H2O_Storage Stored H₂O H2O_Storage->CaO Hydration (Exothermic)

Caption: Thermochemical energy storage cycle using the reversible reaction between calcium hydroxide and calcium oxide.

Quantitative Data Summary

The performance of a CaO-based TCES system is influenced by several factors, including reaction conditions and material properties. The following tables summarize key quantitative data from various experimental studies.

ParameterValueSource of CaOReactor TypeReference
Reaction Temperature
Dehydration410 - 550 °CNot SpecifiedNot Specified[4]
Hydration400 - 560 °CNatural LimestonesThermogravimetric Analyzer[5][6]
Calcination of CaCO₃700 - 750 °CCaCO₃Fluidized Bed[2][7]
Steam Pressure
Hydration/Dehydration0 - 100 kPaNatural LimestonesThermogravimetric Analyzer[5][6]
High-Pressure HydrationUp to 95.6 kPaNot SpecifiedNot Specified[1][5]
Particle Size
Tested Ranges100-200 µm, 400-600 µm, 800 µm-1 mm, 1-2 mmNatural LimestonesThermogravimetric Analyzer[5]
Initial CaCO₃250 - 400 µmCaCO₃Fluidized Bed[2][7]
Energy Storage Capacity
Per Batch (Experimental)0.5 kWhCa(OH)₂Fluidized Bed[2][7]
Cycling Stability
Number of Cycles AchievedUp to 40.5 cycles with no loss in fluidizationCaCO₃Fluidized Bed[2][7]
Number of Cycles AchievedUp to 100 cycles with no significant degradationNot SpecifiedNot Specified[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and are intended to serve as a starting point for further investigation.

Protocol 1: Material Preparation and Characterization

Objective: To prepare CaO from natural limestone and characterize its properties.

Materials:

  • Natural limestone (e.g., Compostilla with 89% CaCO₃ or Imeco with 98.7% CaCO₃)[5]

  • Sieves for particle size separation (100-200 µm, 400-600 µm, 800 µm-1 mm, 1-2 mm)[5]

  • Furnace capable of reaching at least 800°C

  • Analytical balance

  • Scanning Electron Microscope (SEM)

  • N₂ adsorption-desorption analyzer

Procedure:

  • Crushing and Sieving: Crush the natural limestone and sieve it to obtain the desired particle size fractions.[5]

  • Calcination: Place a known mass of the sieved limestone in the furnace. Heat the sample to 800°C in a pure air atmosphere for 10 minutes to induce calcination (CaCO₃ → CaO + CO₂).[5]

  • Characterization:

    • SEM Analysis: Analyze the morphology and microstructure of the prepared CaO particles.

    • Surface Area Analysis: Use N₂ adsorption-desorption to determine the specific surface area and pore size distribution of the CaO.

Protocol 2: Thermogravimetric Analysis (TGA) of Hydration/Dehydration Kinetics

Objective: To determine the reaction kinetics of the CaO/Ca(OH)₂ system under controlled temperature and steam pressure.

Apparatus:

  • Thermogravimetric Analyzer (TGA) capable of operating with controlled steam partial pressures.

  • Steam generator

  • Mass flow controllers

Procedure:

  • Sample Preparation: Place a small, known mass of the prepared CaO sample into the TGA crucible.

  • Dehydration Run:

    • Heat the sample to a target dehydration temperature (e.g., 500°C) under a controlled atmosphere (e.g., pure nitrogen).

    • Record the mass loss over time, which corresponds to the release of water.

  • Hydration Run:

    • Cool the sample to a target hydration temperature (e.g., 450°C).

    • Introduce a controlled flow of steam at a specific partial pressure (e.g., 50 kPa).[5][6]

    • Record the mass gain over time, which corresponds to the uptake of water.

  • Data Analysis: Use the mass change data to calculate the conversion fraction as a function of time for both hydration and dehydration reactions. Fit the experimental data to kinetic models, such as the shrinking core model, to determine reaction rate constants.[5][6]

TGA_Workflow A Prepare CaO Sample B Load Sample into TGA A->B C Dehydration: Heat to T_dehyd (e.g., 500°C) in N₂ B->C D Record Mass Loss C->D E Hydration: Cool to T_hyd (e.g., 450°C) and Introduce Steam D->E F Record Mass Gain E->F G Analyze Data: - Calculate Conversion - Fit to Kinetic Models F->G

Caption: Experimental workflow for thermogravimetric analysis of CaO hydration and dehydration.

Protocol 3: Fluidized Bed Reactor for Cycling Stability Tests

Objective: To evaluate the long-term cycling stability of the CaO/Ca(OH)₂ system in a fluidized bed reactor.

Apparatus:

  • Cylindrical fluidized bed reactor with a volume of approximately 1.8 L.[2][7]

  • Nitrogen and steam supply with mass flow controllers.

  • Heating system capable of reaching up to 800°C.[2][7]

  • Pressure and temperature sensors.

  • Off-gas filtration system.[2][7]

Procedure:

  • Material Loading: Load the reactor with a specific batch size of Ca(OH)₂ (e.g., up to 1 kg).[2][7]

  • Fluidization: Introduce nitrogen or steam as the fluidizing medium at a controlled velocity (e.g., up to 0.3 m/s).[2][7]

  • Dehydration (Charging): Heat the reactor to the dehydration temperature (e.g., 500-600°C) to convert Ca(OH)₂ to CaO.

  • Hydration (Discharging): Introduce steam into the reactor at the desired hydration temperature (e.g., 450-500°C) to re-hydrate the CaO.

  • Cycling: Repeat the dehydration and hydration steps for a large number of cycles (e.g., >40 cycles).[2][7]

  • Monitoring: Throughout the experiment, monitor the reactor temperature, pressure, and fluidization quality.[2][7]

  • Post-Analysis: After cycling, analyze the particle size distribution and morphology of the material to assess degradation and agglomeration.

Fluidized_Bed_Logic cluster_input Inputs cluster_process Fluidized Bed Reactor cluster_output Outputs & Monitoring Material Ca(OH)₂ Dehydration Dehydration (Charging) Material->Dehydration Fluidizing_Gas N₂ or Steam Fluidizing_Gas->Dehydration Hydration Hydration (Discharging) Fluidizing_Gas->Hydration Heat Thermal Energy Heat->Dehydration Dehydration->Hydration Cycling Stored_CaO Stored CaO Dehydration->Stored_CaO Monitoring Temperature, Pressure, Fluidization Quality Dehydration->Monitoring Hydration->Dehydration Cycling Released_Heat Released Heat Hydration->Released_Heat Hydration->Monitoring Stored_CaO->Hydration Post_Analysis Particle Size, Morphology Stored_CaO->Post_Analysis

Caption: Logical relationship of inputs, processes, and outputs in a fluidized bed reactor for TCES.

Concluding Remarks

The application of this compound in thermochemical energy storage offers a viable solution for large-scale, long-duration energy storage. The protocols and data presented here provide a foundation for researchers to design and conduct experiments to further optimize this technology. Key areas for future research include the development of composite materials to enhance long-term stability and reactivity, as well as the design of advanced reactor configurations to improve heat and mass transfer.[8][9] The successful implementation of CaO-based TCES systems can significantly contribute to the integration of renewable energy sources and the decarbonization of industrial processes.

References

Production of High-Purity Quicklime: Laboratory Methods, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale production of high-purity calcium oxide (quicklime, CaO). The methodologies outlined are suitable for applications in research, scientific studies, and the development of pharmaceuticals where stringent purity requirements are essential.

Introduction

High-purity this compound is a critical reagent in various scientific and industrial processes, including chemical synthesis, catalysis, and the manufacturing of specialized materials. In pharmaceutical applications, it can be used as a dehydrating agent, in pH modification, and as a raw material for the synthesis of calcium-based active pharmaceutical ingredients. The quality and purity of the this compound directly impact the outcome and reproducibility of these processes. This document details the laboratory methods for producing this compound with a high degree of purity, focusing on the calcination of calcium carbonate precursors and subsequent purification techniques.

Production and Purification Methodologies

The primary method for producing this compound is the thermal decomposition of calcium carbonate (CaCO₃) through calcination. The purity of the final product is heavily dependent on the purity of the starting material and the calcination conditions. For applications requiring exceptionally high purity, post-calcination purification steps can be employed.

Method 1: Direct Calcination of High-Purity Calcium Carbonate

This method relies on the selection of a high-purity calcium carbonate precursor to yield high-purity this compound directly upon calcination.

  • Precursor Selection: Select a high-purity calcium carbonate powder (≥99.5% purity). The choice of precursor will significantly impact the final purity of the calcium oxide.

  • Sample Preparation: Weigh a desired amount of the calcium carbonate powder into a high-temperature resistant ceramic crucible.

  • Calcination: Place the crucible in a muffle furnace. Heat the sample according to the desired temperature profile. A common approach is to ramp the temperature to 900-1100°C and hold for 2-4 hours.[1] The optimal temperature and time will depend on the desired particle size and reactivity of the final product.

  • Cooling and Storage: After calcination, turn off the furnace and allow the sample to cool to room temperature in a desiccator to prevent the absorption of atmospheric moisture and carbon dioxide. Store the resulting high-purity this compound in an airtight container.

Method 2: Purification via the Sucrose-CO₂ Method

This method is effective for purifying this compound derived from less pure sources. It involves the formation of a soluble calcium sucrate complex, which allows for the removal of insoluble impurities through filtration. The subsequent carbonation and recalcination yield a high-purity calcium oxide. A purity of up to 98.15% has been reported using this method.[2][3]

  • Initial Slurry Formation: Prepare a crude calcium oxide sample, for example, by calcining a lower-grade calcium carbonate.

  • Sucrose Solution Preparation: Prepare a sucrose solution in deionized water.

  • Formation of Calcium Sucrate: Mix the crude calcium oxide with the sucrose solution. A mass ratio of 5:100 (crude CaO to sucrose solution) is reported to be optimal.[2][3] Stir the mixture to facilitate the formation of the soluble calcium sucrate complex (C₁₂H₂₂O₁₁·CaO·2H₂O).

  • Filtration: Filter the solution to remove insoluble impurities.

  • Carbonation: Bubble purified carbon dioxide (CO₂) gas through the filtrate. This will precipitate high-purity calcium carbonate.

  • Washing and Drying: Collect the calcium carbonate precipitate by filtration, wash it with deionized water to remove any remaining sucrose, and dry the precipitate in an oven at 105-110°C.

  • Final Calcination: Calcine the purified calcium carbonate at 900°C (1173.15 K) for 2 hours to obtain high-purity calcium oxide.[2][3]

  • Cooling and Storage: Cool the final product in a desiccator and store it in an airtight container.

Method 3: Purification via the Ammonium Chloride Route

This method involves converting the crude this compound into a soluble calcium chloride solution, which can be filtered to remove insoluble impurities. Subsequent steps regenerate a high-purity calcium carbonate precursor for final calcination.

  • Initial Digestion: Slake the crude this compound by adding it to water.

  • Ammonium Chloride Addition: Add ammonium chloride (NH₄Cl) to the slaked lime slurry to form a calcium chloride (CaCl₂) solution. A molar ratio of NH₄Cl to CaO of approximately 0.98-1:1 is recommended.[4]

  • Filtration: Filter the calcium chloride solution to remove insoluble impurities.

  • Precipitation of Calcium Carbonate: Bubble purified carbon dioxide through the clear calcium chloride solution to precipitate high-purity calcium carbonate.

  • Washing and Drying: Collect the precipitate by filtration, wash thoroughly with deionized water to remove any residual chlorides, and dry in an oven.

  • Final Calcination: Calcine the purified calcium carbonate at a temperature of 950-1050°C to produce high-purity calcium oxide.[4]

  • Cooling and Storage: Cool the product in a desiccator and store it in an airtight container.

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Purity
Precursor SourceCalcination Temperature (°C)Resulting CaO Purity (%)Reference
Limestone (Mine 1)80059.6[5]
Limestone (Mine 1)90083.1[5]
Limestone (Mine 1)100093.1[5]
Limestone (Mine 2)100091.2[5]
Limestone (Mine 3)100091.7[5]
Table 2: Effect of Calcination Time on this compound Properties (at 800°C from Eggshells)
Calcination Time (hours)CaO Purity (%)Surface Area (m²/g)Reference
1~9814.9[6][7]
2~98Not Reported[6][7]
3~98Not Reported[6][7]
4~982.0[6][7]

Quality Control and Analytical Protocols

Accurate determination of this compound purity is crucial. The following are standard laboratory methods for quality control.

Titrimetric Analysis for Available Lime Index (ASTM C25)

This method determines the amount of active calcium oxide available for reaction. It involves titration with a standardized acid.

  • Sample Preparation: Grind the this compound sample to pass through a 60-mesh sieve.

  • Digestion: Accurately weigh approximately 1 g of the prepared sample and transfer it to a 500 mL Erlenmeyer flask. Add 25 mL of a standardized 1.0 N hydrochloric acid (HCl) solution.

  • Heating: Heat the flask on a hot plate to just below boiling for about 30 minutes. Do not allow the solution to boil.

  • Cooling and Dilution: Remove the flask from the hot plate and cool it to room temperature. Dilute the contents to approximately 150 mL with deionized water.

  • Titration: Add two drops of phenolphthalein indicator. Titrate the excess HCl with a standardized 1.0 N sodium hydroxide (NaOH) solution until a faint pink color persists. Record the volume of NaOH used.

  • Calculation: The available lime index, expressed as percent CaO, can be calculated based on the amount of HCl consumed by the sample.

Instrumental Analysis

XRF is a non-destructive technique used to determine the elemental composition of the this compound, providing a quantitative measure of the purity and identifying any elemental impurities.[8]

  • Sample Preparation: The this compound sample is typically ground into a fine powder and pressed into a pellet. For more accurate results, the powder can be fused with a fluxing agent (e.g., lithium tetraborate) to create a glass disc.

  • Analysis: The prepared sample is irradiated with X-rays, and the emitted fluorescent X-rays are analyzed to determine the elemental composition.

XRD is used to identify the crystalline phases present in the sample. This is particularly useful for confirming the conversion of calcium carbonate to calcium oxide and for identifying any crystalline impurity phases.

  • Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder.

  • Analysis: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present. The characteristic peaks for calcium oxide (CaO) are typically observed at 2θ values of approximately 32.2°, 37.3°, 53.8°, 64.1°, and 67.3°.[9]

Visualizations

experimental_workflow cluster_production Production cluster_purification Purification cluster_analysis Quality Control start CaCO3 Precursor calcination Calcination (900-1100°C) start->calcination crude_cao Crude CaO calcination->crude_cao sucrose Sucrose-CO2 Method crude_cao->sucrose nh4cl Ammonium Chloride Method crude_cao->nh4cl final_calcination_s Final Calcination sucrose->final_calcination_s final_calcination_n Final Calcination nh4cl->final_calcination_n high_purity_cao High-Purity CaO final_calcination_s->high_purity_cao final_calcination_n->high_purity_cao titration Titration (ASTM C25) high_purity_cao->titration xrf XRF Analysis high_purity_cao->xrf xrd XRD Analysis high_purity_cao->xrd

Caption: Experimental workflow for high-purity this compound production.

signaling_pathway cluster_reaction Thermal Decomposition CaCO3 Calcium Carbonate (Precursor) Heat Heat (Δ) CaO Calcium Oxide (this compound) CaCO3->CaO Calcination CO2 Carbon Dioxide (gas) CaCO3->CO2 Decomposition

References

Application Notes and Protocols: Quicklime in the Synthesis of Calcium-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-based metal-organic frameworks (Ca-MOFs) are a subclass of MOFs that have garnered significant attention for biomedical applications due to the inherent biocompatibility and low toxicity of calcium.[1][2] Conventionally, the synthesis of Ca-MOFs relies on calcium salts such as nitrates and chlorides. However, there is a growing interest in more sustainable and cost-effective precursors. Quicklime (calcium oxide, CaO), produced from the calcination of abundant limestone, presents a promising alternative. Its high reactivity and basic nature suggest its potential utility in forming Ca-MOFs, particularly through hydrothermal, solvothermal, and mechanochemical methods. This document provides an overview of the synthesis of Ca-MOFs with a focus on adapting established protocols for the use of this compound and their application in drug delivery.

Rationale for Using this compound in Ca-MOF Synthesis

This compound is a highly reactive, alkaline compound produced by heating limestone.[3] Its basic properties can facilitate the deprotonation of acidic organic linkers, a crucial step in MOF synthesis. The reaction of this compound with acidic linkers in a suitable solvent is expected to yield the corresponding Ca-MOF, with water as the primary byproduct. This approach offers a greener synthesis route compared to those using metal salts that can result in nitrate or halide byproducts.

The logical pathway for employing this compound in Ca-MOF synthesis stems from its chemical properties. As a basic oxide, it readily reacts with acidic organic linkers. This reaction can be modulated by temperature, pressure, and the choice of solvent, making it amenable to various synthesis techniques.

G cluster_precursors Precursors cluster_properties Key Properties of this compound cluster_synthesis Synthesis Process This compound This compound (CaO) (Calcium Source) reactivity High Reactivity This compound->reactivity basicity Basicity This compound->basicity linker Organic Linker (e.g., Terephthalic Acid) deprotonation Linker Deprotonation linker->deprotonation reactivity->deprotonation drives basicity->deprotonation facilitates coordination Coordination & Self-Assembly deprotonation->coordination camof Ca-MOF Crystal coordination->camof

Caption: Logical relationship of this compound's properties in Ca-MOF synthesis.

Data Presentation: Comparative Analysis of Ca-MOFs

The following tables summarize quantitative data for Ca-MOFs synthesized from sustainable calcium sources, providing a benchmark for potential results when using this compound. Direct experimental data for this compound-derived Ca-MOFs is limited in the current literature; therefore, data from CaCO₃-derived MOFs are presented as a close analogue.

Table 1: Synthesis Parameters and Yields of Ca-MOFs from Sustainable Precursors

MOF NameCalcium SourceOrganic LinkerSynthesis MethodTemperature (°C)Time (h)Yield (%)Reference
Ca-MOFLimestoneTerephthalic AcidHydrothermal15024High[3]
Ca(SQ)(H₂O)CaCO₃Squaric AcidAqueous StirringRoom Temp24High[4]
Ca(FU)(H₂O)₃EggshellsFumaric AcidMechanochemicalRoom Temp0.67High[5]
Ca(BDC)(H₂O)₃EggshellsTerephthalic AcidSolvothermal21015High[5]

Table 2: Porosity and Surface Area of Ca-MOFs from Sustainable Precursors

MOF NameCalcium SourceBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Calcined Ca-MOFLimestone--50-100[3]
Ca-SquarateCaCO₃224--[6]
Ca-FumarateCaCO₃Non-porous--[7]
Ca-MOFEggshells---[8]

Table 3: Drug Loading Capacities in Biocompatible MOFs (Illustrative Examples)

MOF FamilyDrugLoading Capacity (wt%)Loading MethodReference
Ca-MOF (Computational)5-FluorouracilHigh predicted uptakeGCMC Simulation[9]
ZIF-85-Fluorouracilup to 60Co-precipitation[8]
CD-MOFIbuprofen23-26Absorption[10]
MIL-101(Cr)Ibuprofen58Impregnation[10]
MIL-53(Fe)Ibuprofen~20Impregnation[10]

Experimental Protocols

The following are detailed protocols for the synthesis of Ca-MOFs using established methods with CaCO₃, which can be adapted for this compound. A proposed protocol specifically for this compound is also provided.

General Workflow for Ca-MOF Synthesis

G cluster_start Start cluster_synthesis Synthesis cluster_processing Post-Synthesis cluster_end End Product precursors 1. Precursor Preparation (Calcium Source + Organic Linker) reaction 2. Reaction (Hydrothermal/Solvothermal/ Mechanochemical) precursors->reaction separation 3. Separation & Washing (Filtration/Centrifugation) reaction->separation activation 4. Activation (Solvent Removal) separation->activation product 5. Final Ca-MOF Product activation->product

References

Application Notes and Protocols for Quicklime in Flue Gas Desulfurization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flue Gas Desulfurization (FGD) encompasses a range of technologies designed to remove sulfur dioxide (SO₂) from the exhaust flue gases of fossil-fuel power plants and other industrial processes.[1][2] The use of alkaline sorbents is a cornerstone of many FGD systems, with quicklime (calcium oxide, CaO) and limestone (calcium carbonate, CaCO₃) being the most widely adopted reagents.[1] this compound is highly reactive and effective in acid gas removal, making it a critical component in wet, semi-dry, and dry scrubbing systems.[2][3][4] These protocols and application notes provide detailed methodologies and data for researchers and scientists on the effective use of this compound in FGD applications.

Chemical Principles of this compound-Based Desulfurization

The fundamental principle of using this compound for FGD is the reaction of an alkaline slurry or powder with acidic SO₂ gas. The process begins with the conversion of this compound to hydrated lime, a process known as slaking, followed by the acid-base reaction with SO₂.

  • Slaking of this compound: this compound (CaO) is first reacted with water in an exothermic reaction to produce calcium hydroxide (Ca(OH)₂), also known as hydrated lime.[5] This step is crucial as it increases the reactivity and surface area of the sorbent.

    • CaO (s) + H₂O (l) → Ca(OH)₂ (s) + Heat

  • SO₂ Absorption and Neutralization: The hydrated lime then reacts with SO₂ to form calcium sulfite (CaSO₃).

    • Ca(OH)₂ (s) + SO₂ (g) → CaSO₃ (s) + H₂O (l) [6]

  • Oxidation (Optional but Common): In many wet FGD systems, air is sparged into the system to oxidize the calcium sulfite to calcium sulfate (CaSO₄), which is more stable and commercially valuable as gypsum.[5][6]

    • CaSO₃ (s) + ½O₂ (g) + 2H₂O (l) → CaSO₄·2H₂O (s) (Gypsum) [6]

This compound FGD Chemistry CaO This compound (CaO) CaOH2 Hydrated Lime (Ca(OH)₂) CaO->CaOH2 Slaking H2O_slaking Water (H₂O) H2O_slaking->CaOH2 CaSO3 Calcium Sulfite (CaSO₃) CaOH2->CaSO3 Neutralization SO2 Sulfur Dioxide (SO₂) (from Flue Gas) SO2->CaSO3 Gypsum Gypsum (CaSO₄·2H₂O) CaSO3->Gypsum Oxidation O2 Oxygen (O₂) (from Air) O2->Gypsum H2O_oxidation Water (H₂O) H2O_oxidation->Gypsum

Caption: Chemical reaction pathway in this compound-based Flue Gas Desulfurization.

Application Notes: FGD System Technologies

This compound can be utilized in various types of FGD systems, each with distinct operational parameters and performance characteristics.

TechnologyDescriptionSO₂ Removal EfficiencyKey AdvantagesKey Disadvantages
Wet Scrubbing Flue gas is passed through a spray tower where it contacts a slurry of hydrated lime. The reaction forms calcium sulfite/sulfate, which is collected at the bottom.[3][6]>90-99%[3][7]High removal efficiency; produces high-quality gypsum byproduct.[3][7]High capital and operational costs; produces wastewater that requires treatment.[3]
Semi-Dry Scrubbing (Spray Dryer) An atomized lime slurry is sprayed into the flue gas. The water evaporates, and the SO₂ reacts with the lime to form a dry powder, which is collected by a particulate control device.[3][5]80-95%[3]No wastewater production; lower cost than wet scrubbing.[3]Lower efficiency than wet scrubbing; final product is a mix of byproducts and unreacted sorbent.
Dry Scrubbing (Dry Sorbent Injection) Dry hydrated lime powder is injected directly into the flue gas duct. The reaction occurs in the gas phase, and the solid product is removed by a particulate control device.[2][4]<80% (can reach 90% in newer designs)[2]Simple process; low capital cost; can be retrofitted easily.[3][8]Lower removal efficiency; lower sorbent utilization.[9]

Experimental Protocols

Protocol 1: Preparation of Hydrated Lime Slurry (Slaking)

This protocol describes the conversion of this compound to hydrated lime for use in wet or semi-dry FGD systems.

Objective: To produce a highly reactive hydrated lime slurry.

Materials:

  • This compound (CaO), pebble or granular

  • Deionized water

  • Agitated, temperature-controlled reaction vessel (slaker)

Methodology:

  • Pre-treatment: If necessary, crush the this compound to the desired particle size.

  • Water Addition: Add a controlled amount of water to the slaker. The water-to-quicklime molar ratio is typically controlled between 2 and 2.5.[10]

  • This compound Addition: Gradually add the this compound to the water under constant agitation.

  • Temperature Control: The slaking reaction is highly exothermic. Maintain the reaction temperature in the optimal range of 85-100°C (185-212°F) to ensure the formation of a high-surface-area hydrated lime.[11] Inadequate temperature control can result in a less reactive product.

  • Agitation: Continuously agitate the mixture to ensure uniform reaction and prevent localized overheating.

  • Grit Removal: After the reaction is complete, remove any inert materials (grit) from the slurry using a classification system (e.g., screens or hydroclones).[12]

  • Dilution: Dilute the resulting slurry to the target concentration required for the specific FGD process.

Protocol 2: Evaluation of Sorbent SO₂ Removal Efficiency (Bench-Scale)

This protocol outlines a method for assessing the desulfurization performance of a prepared lime sorbent in a simulated environment. This example uses a packed-bed reactor to simulate dry/semi-dry conditions.

Objective: To determine the SO₂ scrubbing efficiency and conversion rate of the lime sorbent.

Apparatus:

  • Packed-bed reactor system

  • Mass flow controllers for gas mixing

  • Humidification system

  • Heated furnace for temperature control

  • SO₂ gas analyzer

  • Data acquisition system

Sorbent Evaluation Workflow prep Sorbent Preparation (e.g., Slaking, Drying) reactor Load Sorbent into Packed-Bed Reactor prep->reactor run Run Experiment (Controlled T, RH, Flow Rate) reactor->run gas Prepare Simulated Flue Gas (SO₂, O₂, N₂, H₂O) gas->run analyze Monitor Outlet SO₂ Conc. (Breakthrough Curve) run->analyze characterize Post-Reaction Sorbent Characterization run->characterize calc Calculate Efficiency & Sorbent Conversion analyze->calc

Caption: Experimental workflow for evaluating the performance of FGD sorbents.

Methodology:

  • Sorbent Preparation: Prepare the hydrated lime sorbent as described in Protocol 1 and dry if necessary for dry injection simulation.

  • Reactor Setup: Place a known mass of the sorbent into the center of the fixed-bed reactor.[13]

  • System Purge: Heat the reactor to the desired experimental temperature (e.g., 70-300°C) under a nitrogen flow to purge any air.[13]

  • Flue Gas Simulation: Introduce a simulated flue gas with a defined composition (e.g., 2000 ppm SO₂, 5% O₂, 60% relative humidity, balance N₂) at a constant flow rate.[14]

  • Data Collection: Continuously monitor and record the SO₂ concentration at the reactor outlet using a gas analyzer. The data will form a "breakthrough curve," showing the point at which the sorbent becomes saturated and the outlet SO₂ concentration begins to rise significantly.[15]

  • Analysis:

    • Scrubbing Efficiency (Y₁): Calculate the percentage of SO₂ removed at any given time.

    • Sorbent Conversion (Y₂): Determine the fraction of CaO that has reacted with SO₂. This can be calculated from the integrated amount of SO₂ captured over the experiment's duration.

    • Breakthrough Time: Note the time at which the outlet SO₂ concentration reaches a predefined level (e.g., 10% of the inlet concentration).[13]

Protocol 3: Analysis of FGD Wastewater

FGD wastewater, particularly from wet scrubbers, can be a complex matrix with high total dissolved solids (TDS), which can interfere with standard analytical methods.[16]

Objective: To accurately quantify trace elements and other constituents in FGD wastewater.

Methodology (Example using ICP-MS):

  • Sample Preparation: Collect wastewater samples and preserve them according to standard environmental protocols.

  • Interference Mitigation: Due to the high TDS, polyatomic interferences are common in Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) analysis.[16]

    • Use a collision/reaction cell within the ICP-MS instrument to reduce interferences.

    • Develop and use specialized interference check solutions that mimic the FGD wastewater matrix to proactively identify and correct for biases.[16]

  • Analysis: Analyze samples using a modified EPA Method 200.8 in conjunction with laboratory-specific Standard Operating Procedures (SOPs) designed to handle the FGD matrix.[16]

  • Quality Control: Implement rigorous quality assurance procedures, including matrix spikes, blanks, and control samples, to ensure data reliability.[16]

Data Presentation: Key Performance Parameters

The efficiency of this compound-based FGD is highly dependent on several operational parameters.

ParameterOptimal Range/ConditionEffect on Desulfurization EfficiencyReference
Slurry pH (Wet FGD) 5.5 - 6.5Higher pH increases SO₂ absorption but can lead to scaling if too high. Lower pH reduces efficiency. A pH of 6.0 is often optimal.[6][17]
Liquid-to-Gas (L/G) Ratio (Wet FGD) 10 L/m³ (typical)A higher L/G ratio increases the contact area between the slurry and gas, improving SO₂ removal.[17]
Temperature Lower temperatures (e.g., 298 K vs. 323 K)Lower temperatures generally favor the solubility of Ca(OH)₂ and SO₂, leading to higher sulfation capacities and better efficiency.[14]
Sorbent Particle Size Finer particlesSmaller particle size increases the surface area available for reaction, leading to higher reactivity and efficiency.[7][10]
Sorbent Purity High CaCO₃/CaO contentHigher purity of the initial limestone/quicklime results in a more reactive sorbent and less inert material.[7]
Relative Humidity (Dry FGD) 50-60%Increased humidity improves the desulfurization reaction on the sorbent surface by hydrating SO₂ molecules.[15][18]

Logical Relationships in Wet FGD Operation

The successful operation of a wet FGD system using this compound involves balancing multiple interconnected parameters to achieve high efficiency while managing byproducts and operational challenges like scaling.

Wet_FGD_Logic cluster_inputs Input Parameters cluster_process Core Process cluster_outputs Outputs & Outcomes This compound This compound Quality (Purity, Particle Size) slurry_prep Lime Slurry Preparation This compound->slurry_prep slaking Slaking Process (T, Water Ratio) slaking->slurry_prep flue_gas Flue Gas (SO₂ Conc., Temp.) scrubber Scrubber Absorption flue_gas->scrubber op_params Operational Settings (pH, L/G Ratio) op_params->scrubber scaling Scaling Potential op_params->scaling slurry_prep->scrubber efficiency SO₂ Removal Efficiency scrubber->efficiency byproduct Byproduct Quality (Gypsum Purity) scrubber->byproduct scrubber->scaling

Caption: Logical relationships between parameters and outcomes in a wet FGD system.

References

Application Notes and Protocols: Calcium Oxide as a Support for Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxide (CaO), a readily available and inexpensive alkaline earth metal oxide, has garnered significant attention as a robust support material for heterogeneous catalysts.[1][2] Its basic nature, thermal stability, and ability to be sourced from natural materials like eggshells and seashells make it an attractive and sustainable option for various catalytic applications.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of CaO-supported catalysts in key chemical transformations.

Applications of CaO-Supported Catalysts

Calcium oxide-supported catalysts have demonstrated high efficacy in a range of reactions, most notably in the production of biodiesel through transesterification. They are also employed in other significant industrial processes such as methane dry reforming and the Haber-Bosch process for ammonia synthesis.

Biodiesel Production via Transesterification

The use of CaO as a solid base catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAME), or biodiesel, is a well-established application.[1][2] The basic sites on the CaO surface play a crucial role in the reaction mechanism.

The transesterification reaction over a CaO catalyst is widely believed to follow an Eley-Rideal mechanism.[4] In this model, methanol first adsorbs onto the basic sites of the CaO surface, leading to the formation of a methoxide anion. This highly reactive species then attacks the carbonyl group of the triglyceride in the bulk liquid phase, initiating the conversion to diglycerides, monoglycerides, and finally, glycerol and FAME.

Transesterification_Mechanism Eley-Rideal Mechanism for Transesterification on CaO cluster_catalyst CaO Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates & Products CaO CaO Methoxide Methoxide Anion (CH3O-) CaO->Methoxide Proton Abstraction Methanol Methanol (CH3OH) Methanol->CaO Adsorption Triglyceride Triglyceride Diglyceride Diglyceride + FAME Triglyceride->Diglyceride Nucleophilic Attack by Methoxide Monoglyceride Monoglyceride + FAME Diglyceride->Monoglyceride Further Reaction Glycerol Glycerol + FAME Monoglyceride->Glycerol Final Reaction

Caption: Eley-Rideal mechanism for biodiesel production using a CaO catalyst.

The following table summarizes the performance of various CaO-supported catalysts in biodiesel production under different reaction conditions.

CatalystFeedstockCatalyst Loading (wt%)Methanol:Oil Molar RatioTemperature (°C)Reaction Time (h)FAME Yield (%)Reference
CaO from EggshellsSunflower Oil----97.75[3]
CaO from Crab ShellsSunflower Oil----83.10[3]
CaO/MgORapeseed Oil--64.5-92[5]
CaO/CeO2Palm Oil59:1650.597[6]
KOH/CaO/CSoybean Oil210:165598[7]
CaO derived from Anadara Granosa ShellsWaste Frying Oil315:160382.25[8]
Methane Dry Reforming

CaO-supported nickel catalysts are effective in the dry reforming of methane (DRM), a process that converts methane (CH4) and carbon dioxide (CO2) into syngas (a mixture of hydrogen and carbon monoxide). The basicity of CaO helps to mitigate carbon deposition, a common issue that deactivates catalysts in this reaction.

The DRM reaction over a Ni/CaO catalyst involves the activation of both CH4 and CO2 on the catalyst surface. Methane is adsorbed and dissociates on the Ni particles, while CO2 is adsorbed on the basic CaO support. The interaction between the species at the Ni-CaO interface is crucial for the reforming process.

DRM_Mechanism Methane Dry Reforming on Ni/CaO Catalyst cluster_catalyst Ni/CaO Catalyst cluster_reactants Reactants cluster_products Products Ni Ni surface CaO CaO support Ni->CaO Interface Reaction H2 Hydrogen (H2) Ni->H2 Desorption CO Carbon Monoxide (CO) CaO->CO Reaction & Desorption CH4 Methane (CH4) CH4->Ni Adsorption & Dissociation CO2 Carbon Dioxide (CO2) CO2->CaO Adsorption

Caption: Simplified mechanism of methane dry reforming on a Ni/CaO catalyst.

CatalystTemperature (°C)CH4 Conversion (%)CO2 Conversion (%)H2/CO RatioReference
Ni/CaO-Al2O3888~95~60-70~0.7-0.8[6]
Ni/CeO2-CaO (15 wt% CaO)650---[8]

Note: Detailed conversion data for the Ni/CeO2-CaO catalyst was not specified in the provided search results.

Haber-Bosch Process

In the Haber-Bosch process for ammonia (NH3) synthesis, CaO is often used as a promoter for iron-based catalysts.[9] It enhances the catalyst's activity and stability under the high-pressure and high-temperature conditions of the reaction.

The primary role of CaO in the iron catalyst is to provide structural support and prevent the sintering of the active iron particles, thereby maintaining a high surface area.[9] Its basic nature can also influence the electronic properties of the iron, facilitating the dissociation of dinitrogen, which is the rate-determining step of the reaction.

Haber_Bosch_Promoter Role of CaO in Haber-Bosch Catalyst CaO CaO Promoter Fe Iron (Fe) Active Site CaO->Fe Structural Support (Prevents Sintering) N2 Nitrogen (N2) Fe->N2 Enhanced N2 Dissociation NH3 Ammonia (NH3) N2->NH3 Reaction with H2 H2 Hydrogen (H2) H2->NH3

Caption: The promotional effect of CaO in an iron-based Haber-Bosch catalyst.

ParameterValueReference
Temperature400 - 500 °C[9]
Pressure150 - 250 atm[9]
CatalystIron promoted with K2O, CaO, Al2O3, SiO2[9]

Experimental Protocols

I. Preparation of CaO-Supported Catalysts

The following diagram illustrates a general workflow for the synthesis of CaO-supported catalysts.

Catalyst_Preparation_Workflow General Workflow for Catalyst Preparation start Start prep_support Prepare CaO Support (e.g., from natural sources or chemical precursors) start->prep_support end End impregnation Impregnation of Active Metal (e.g., wet impregnation) prep_support->impregnation drying Drying (e.g., oven at 100-120°C) impregnation->drying calcination Calcination (e.g., furnace at 500-900°C) drying->calcination characterization Catalyst Characterization calcination->characterization characterization->end

References

Application Notes and Protocols for Studying Quicklime Hydration Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for investigating the hydration kinetics of quicklime (calcium oxide, CaO). Understanding these kinetics is crucial for various industrial applications, including construction, chemical manufacturing, and environmental remediation.

Introduction to this compound Hydration

This compound hydration is a highly exothermic reaction where calcium oxide reacts with water to form calcium hydroxide (Ca(OH)₂), also known as slaked lime. The reaction is represented by the following equation:

CaO + H₂O → Ca(OH)₂ + Heat

The rate of this reaction is influenced by several factors, including the chemical composition of the this compound, its physical properties such as particle size and surface area, and the conditions of the hydration process.[1][2][3] Accurate measurement of the hydration kinetics is essential for controlling the quality and performance of lime-based products.

Key Experimental Techniques

Several analytical techniques are employed to study the kinetics of this compound hydration. The most common methods focus on measuring the heat evolved during the reaction or the change in mass as water is incorporated into the solid structure.

Isothermal Calorimetry

Isothermal calorimetry is a powerful technique for continuously monitoring the heat flow from a hydrating sample at a constant temperature.[4][5][6] This method provides real-time data on the rate of the hydration reaction, allowing for the determination of key kinetic parameters.[7] The output is a plot of heat flow versus time, which can be integrated to determine the total heat of hydration.[4] ASTM C1702 and ASTM C1679 are standard test methods that describe the use of isothermal conduction calorimetry for measuring the heat of hydration and hydration kinetics of hydraulic cementitious materials.[5][8]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10][11] For this compound hydration, TGA can be used to determine the extent of hydration by measuring the weight gain due to water uptake.[9][10] It can also be used to determine the free moisture and loss on ignition (LOI) of hydrated lime.[12]

Heat of Hydration Test (Thermos Method)

A simpler, field-oriented method for assessing the reactivity of this compound is the heat of hydration test, often conducted in a thermos flask.[13][14] This method involves mixing a known quantity of this compound with water and recording the temperature rise over time.[14] The maximum temperature reached and the rate of temperature increase are indicative of the lime's quality and reactivity.[13][14]

Factors Influencing this compound Hydration Kinetics

The rate of this compound hydration is a complex process affected by multiple variables.[1][3] Understanding these factors is critical for optimizing industrial processes.

FactorInfluence on Hydration RateReferences
Chemical Composition Impurities such as MgO, SiO₂, and Al₂O₃ can react with CaO at high temperatures, reducing its reactivity. The presence of chlorides in the slaking water can increase the hydration rate, while sulfates and magnesium ions can decrease it.[1][3][15]
Calcination Conditions Overburning of lime during calcination at high temperatures or for extended periods can lead to a collapse of the pore structure, reducing the surface area and decreasing reactivity. The optimal calcination temperature for producing highly reactive this compound is generally around 1000°C.[1][10][15]
Particle Size Smaller this compound particle sizes lead to a significantly accelerated apparent hydration rate due to the increased surface area available for reaction.[2][15]
Water-to-Lime Ratio The amount of water used for slaking affects the consistency of the resulting lime putty and can influence the reaction rate.[16]
Agitation Proper mixing is crucial to ensure full contact between the this compound and water, preventing agglomeration and promoting a uniform reaction. The intensity of agitation can affect the diffusion of reactants and products.[2]
Temperature Higher hydration water temperatures generally increase the reaction rate.[2][7]

Experimental Protocols

Protocol for Isothermal Calorimetry

This protocol is based on the principles outlined in ASTM C1679 and ASTM C1702.[5][8]

Objective: To continuously measure the heat of hydration of a this compound sample.

Materials and Equipment:

  • Isothermal conduction calorimeter (e.g., TAM Air)[6][17]

  • Sample vials (glass or plastic)[18]

  • Balance (accurate to 0.001 g)

  • Spatula

  • Deionized water

  • This compound sample, sieved to a specific particle size[19]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 5 g) into a sample vial.[20]

  • Water Addition: Add a predetermined amount of deionized water to the vial to achieve the desired water-to-lime ratio.[20]

  • Mixing: Immediately and thoroughly mix the sample and water for a standardized duration (e.g., 30 seconds).[18]

  • Calorimeter Loading: Promptly seal the vial and place it into the isothermal calorimeter.[18] Place a reference vial containing an inert material with similar thermal properties in the reference channel.

  • Data Acquisition: Start the data acquisition immediately. Record the heat flow (in mW/g) as a function of time. Continue the measurement until the heat flow returns to the baseline, indicating the completion of the primary hydration reaction.

  • Data Analysis: Integrate the heat flow curve over time to calculate the cumulative heat of hydration (in J/g). Analyze the shape of the curve to identify different stages of the hydration process.[4]

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the extent of hydration by measuring mass change.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • Balance (accurate to 0.001 mg)

  • This compound sample

  • Controlled humidity atmosphere generator (optional)[9][10]

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (e.g., 10-20 mg) into a TGA pan.

  • TGA Program:

    • Isothermal Hydration: Place the sample in the TGA furnace under a controlled humidity and temperature atmosphere. Monitor the weight gain over time until a constant weight is achieved.[9][10]

    • Temperature-Programmed Analysis: For an already hydrated sample, heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The weight loss at specific temperatures corresponds to the dehydration of Ca(OH)₂ and the decomposition of any calcium carbonate present.

  • Data Analysis: From the isothermal hydration experiment, the percentage of hydration can be calculated from the weight gain. From the temperature-programmed analysis, the amount of Ca(OH)₂ can be quantified from the weight loss in the corresponding temperature range (typically 400-500°C).

Protocol for Heat of Hydration Test (Thermos Method)

This protocol is a simplified method for assessing this compound reactivity.[13][14]

Objective: To measure the temperature rise during the hydration of this compound as an indicator of its reactivity.

Materials and Equipment:

  • Thermos flask (Dewar flask)[13]

  • Thermometer (reading up to at least 100°C)[13]

  • Stopwatch[13]

  • Balance

  • Sieve (e.g., No. 7 mesh)[14]

  • This compound sample[14]

  • Water

Procedure:

  • Sample Preparation: Grind a representative sample of this compound to pass through a specified sieve.[14]

  • Setup: Place a known volume of water (e.g., 170 ml) at a recorded initial temperature into the thermos flask.[14]

  • Reaction Initiation: Carefully add a weighed amount of the sieved this compound (e.g., 50 g) to the water in the thermos flask and start the stopwatch.[14]

  • Temperature Monitoring: Gently stir the mixture and record the temperature at regular intervals (e.g., every minute) for a set duration (e.g., 24 minutes).[14]

  • Data Analysis: Plot the temperature as a function of time. Determine the maximum temperature reached and the time it took to reach that temperature. These values provide a comparative measure of the this compound's reactivity.[14]

Visualizations

Experimental_Workflow_Isothermal_Calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_lime Weigh this compound mix Mix Lime & Water weigh_lime->mix weigh_water Measure Water weigh_water->mix load_sample Load Sample into Calorimeter mix->load_sample start_acq Start Data Acquisition load_sample->start_acq monitor Monitor Heat Flow vs. Time start_acq->monitor integrate Integrate Heat Flow Curve monitor->integrate determine_kinetics Determine Kinetic Parameters integrate->determine_kinetics

Caption: Isothermal Calorimetry Experimental Workflow.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis weigh_sample Weigh this compound Sample place_in_tga Place Sample in TGA weigh_sample->place_in_tga run_program Run Isothermal or Temperature Program place_in_tga->run_program record_mass Record Mass Change run_program->record_mass calculate_hydration Calculate Extent of Hydration record_mass->calculate_hydration quantify_products Quantify Hydration Products calculate_hydration->quantify_products

Caption: Thermogravimetric Analysis (TGA) Workflow.

Logical_Relationship_Factors cluster_material Material Properties cluster_process Process Conditions center_node This compound Hydration Kinetics chem_comp Chemical Composition (Impurities) chem_comp->center_node particle_size Particle Size & Surface Area particle_size->center_node calcination Calcination (Temp & Time) calcination->center_node water_ratio Water-to-Lime Ratio water_ratio->center_node agitation Agitation agitation->center_node temperature Hydration Temperature temperature->center_node

Caption: Factors Influencing this compound Hydration Kinetics.

References

Application Notes and Protocols for the Use of Quicklime in the Remediation of Contaminated Soils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quicklime, the common name for calcium oxide (CaO), is a widely used chemical compound for the remediation of contaminated soils. Its application is primarily centered on the treatment of soils contaminated with heavy metals, organic pollutants such as volatile organic compounds (VOCs) and petroleum hydrocarbons, and for the overall improvement of soil geotechnical properties. The remediation efficacy of this compound stems from its strong alkaline nature and its exothermic reaction with water, which initiates a series of chemical and physical changes within the soil matrix. This document provides detailed application notes and experimental protocols for the use of this compound in soil remediation, supported by quantitative data and visual representations of the underlying mechanisms and workflows.

The primary mechanisms involved in this compound-based soil remediation include:

  • Hydration: this compound reacts vigorously with water in an exothermic reaction, generating significant heat. This process can lead to the volatilization of certain organic contaminants.[1][2][3]

  • pH Modification: The hydration of this compound forms calcium hydroxide (Ca(OH)₂), significantly increasing the soil pH to levels above 10.5.[2] This alkaline environment promotes the precipitation of heavy metals as insoluble hydroxides and can also facilitate the degradation of some organic pollutants.[4]

  • Pozzolanic Reactions: The high pH environment solubilizes silica and alumina from clay minerals in the soil. These react with the calcium from the lime to form calcium-silicate-hydrates (CSH) and calcium-aluminate-hydrates (CAH), which are cementitious products that encapsulate and immobilize contaminants.[2][5]

  • Soil Stabilization: The chemical reactions improve the soil's physical properties by reducing plasticity and increasing strength and stability, which aids in the containment of contaminants.[2][5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound for the remediation of different types of contaminated soils.

Table 1: Remediation of Chlorinated Solvent-Contaminated Soil

Contaminant of Concern (COC)Initial Concentration (µg/kg)Final Concentration (µg/kg)This compound to Soil RatioCuring TimeReference
Tetrachloroethylene (PCE)1,100< 6.010%Not Specified
Trichloroethylene (TCE)1,200< 5.010%Not Specified
cis-1,2-Dichloroethylene3,300< 5.010%Not Specified
Vinyl Chloride1,400< 2.010%Not Specified

Table 2: Immobilization of Lead (Pb) in Contaminated Soil [7]

Soil TypeInitial Pb Concentration (mg/kg)This compound Content (% by weight)Curing PeriodPb Immobilization (%)
Clay-Sand Mix (Montmorillonite)7,00010%28 days99.9%
Clay-Sand Mix (Kaolinite)7,00010%28 days77.3%

Table 3: Effect of this compound on Soil Properties

Soil PropertyInitial ValueValue after TreatmentThis compound DosageCuring TimeReference
Unconfined Compressive Strength (UCS)Not Specified3.5 to 25.2 kg/cm ²10%28 days[7]
pHAcidic> 10.5Not SpecifiedNot Specified[2]
Plasticity IndexHighSignificantly ReducedNot SpecifiedNot Specified[2][5]

Experimental Protocols

This section details the methodologies for key experiments involving the use of this compound for soil remediation.

Protocol 1: Batch Test for the Remediation of Volatile Organic Compound (VOC) Contaminated Soil

This protocol is adapted from laboratory bench-scale research investigating the reduction of chlorinated solvents.[1]

1. Materials and Equipment:

  • Contaminated soil or sand spiked with known concentrations of VOCs (e.g., TCE, cis-DCE).
  • This compound (CaO).
  • 100 mL closed-system vials.
  • Deionized water.
  • Gas chromatograph (GC) for VOC analysis.
  • Analytical balance.

2. Procedure:

  • Weigh 20 g of the contaminated sand into a 100 mL vial.
  • Add a specific amount of water (e.g., 1g - 2g) to achieve the desired moisture content (e.g., 5% or 10%).
  • Add a predetermined amount of this compound to the vial. The dosage can be varied (e.g., 5%, 10% by weight of the soil).
  • Immediately seal the vial to create a closed system.
  • Allow the reaction to proceed for a specified period (e.g., 24 hours).
  • After the reaction period, analyze the headspace or extract the soil for remaining VOC concentrations using a GC.
  • Run control experiments without the addition of this compound.
  • To assess the degradation of chlorinated solvents, the concentration of chloride ions in the water phase can be measured.[1]

Protocol 2: Soil Stabilization and Heavy Metal Immobilization

This protocol is based on studies evaluating the effectiveness of this compound-based stabilization/solidification (S/S) of heavy metal contaminated soils.[7]

1. Materials and Equipment:

  • Soil contaminated with heavy metals (e.g., lead).
  • This compound (CaO).
  • Distilled water.
  • Compaction mold (e.g., in accordance with ASTM D1557-91).
  • Sealed plastic bags.
  • Humidity and temperature controlled curing chamber.
  • Toxicity Characteristic Leaching Procedure (TCLP) apparatus (EPA Method 1311).
  • Unconfined Compressive Strength (UCS) testing machine.

2. Procedure:

  • Characterize the contaminated soil for baseline heavy metal concentrations and geotechnical properties.
  • Prepare the contaminated soil by adding distilled water to achieve the optimum moisture content.
  • Age the moistened soil for a period (e.g., 3 days) to allow for equilibrium.
  • Add this compound to the aged soil at the desired dosage (e.g., 10% by weight).
  • Thoroughly mix the soil and this compound.
  • Compact the treated soil specimens in molds according to standard procedures (e.g., ASTM D1557-91).
  • Cure the compacted specimens in sealed plastic bags at a controlled temperature (e.g., 20°C) and relative humidity (e.g., 95%) for specified periods (e.g., 28 days or 6 months).
  • After curing, subject the specimens to TCLP testing to evaluate the leachability of the heavy metals.
  • Conduct UCS tests to determine the mechanical strength of the treated soil.

Visualizations

Diagram 1: Chemical Reactions of this compound in Soil

CaO This compound (CaO) CaOH2 Hydrated Lime (Ca(OH)2) CaO->CaOH2 + H2O (Hydration) Heat Heat (Exothermic Reaction) CaO->Heat releases H2O Water (H2O) High_pH Increased Soil pH (>10.5) CaOH2->High_pH causes CSH_CAH CSH and CAH (Cementitious Products) CaOH2->CSH_CAH + Dissolved Clay Minerals (Pozzolanic Reaction) Clay Clay Minerals (Silica, Alumina) High_pH->Clay dissolves cluster_mechanisms Immobilization Mechanisms cluster_causes Causes cluster_contaminants Contaminants Precipitation Precipitation Heavy_Metals Heavy Metals Precipitation->Heavy_Metals Encapsulation Encapsulation Encapsulation->Heavy_Metals Organic_Pollutants Organic Pollutants Encapsulation->Organic_Pollutants Volatilization Volatilization Volatilization->Organic_Pollutants High_pH High pH High_pH->Precipitation Pozzolanic_Products Pozzolanic Products (CSH, CAH) Pozzolanic_Products->Encapsulation Heat Heat Generation Heat->Volatilization Start Start: Contaminated Soil Sample Characterization 1. Initial Soil Characterization (Contaminant Levels, Geotechnical Properties) Start->Characterization Preparation 2. Soil Preparation (Moisture Adjustment) Characterization->Preparation Treatment 3. This compound Application (Mixing at specified dosage) Preparation->Treatment Curing 4. Curing (Controlled Temperature and Humidity) Treatment->Curing Analysis 5. Post-Treatment Analysis Curing->Analysis Leaching Leaching Tests (e.g., TCLP) Analysis->Leaching Strength Strength Tests (e.g., UCS) Analysis->Strength End End: Evaluation of Remediation Efficacy Leaching->End Strength->End

References

Application Notes and Protocols for Determining the Purity of Quicklime

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the key analytical techniques used to determine the purity of quicklime (Calcium Oxide, CaO). The purity of this compound is critical for its various industrial applications, including in the chemical, steel, construction, and environmental sectors.[1] Purity is primarily defined by the percentage of active CaO, with common impurities including magnesium oxide (MgO), silicon dioxide (SiO₂), iron oxides (Fe₂O₃), aluminum oxide (Al₂O₃), and products of degradation from exposure to the atmosphere, such as calcium hydroxide (Ca(OH)₂) and calcium carbonate (CaCO₃).[2][3]

The methods described are based on established standards, such as ASTM C25, which outlines standard test methods for the chemical analysis of limestone, this compound, and hydrated lime.[4][5]

Logical Relationship of this compound Components

The following diagram illustrates the typical composition of a this compound sample.

Total Total this compound Sample (100%) Active Active CaO (Available Lime) Total->Active Degradation Degradation Products Total->Degradation Impurities Inert Impurities Total->Impurities Hydroxide Calcium Hydroxide (Ca(OH)₂) Degradation->Hydroxide from moisture Carbonate Calcium Carbonate (CaCO₃) Degradation->Carbonate from CO₂ Oxides MgO, SiO₂, Al₂O₃, Fe₂O₃, etc. Impurities->Oxides

Caption: Logical breakdown of a typical this compound sample.

Titrimetric Analysis for Available Calcium Oxide

Titrimetric methods are classical, reference techniques for determining the amount of available CaO.[6][7] The most common method is complexometric titration using Ethylenediaminetetraacetic acid (EDTA).

Application Note: Complexometric EDTA Titration
  • Principle: This method determines the concentration of calcium ions (Ca²⁺) in a solution.[8] A prepared this compound sample is dissolved in acid to release the Ca²⁺ ions. The solution is then titrated with a standardized EDTA solution. EDTA is a chelating agent that forms a stable, 1:1 complex with calcium ions.[9] A metal ion indicator, which changes color at the endpoint, is used to signal when all the Ca²⁺ has been complexed by the EDTA.[8][9] The pH of the solution is adjusted to ensure that other metal ions, like magnesium, do not interfere.[10]

  • Application: This is a standard method for quantifying the available lime content, which is a primary measure of this compound purity.[4][11] It directly measures the active CaO and does not include calcium that is bound in unburned calcium carbonate or complex silicates.

  • Advantages: High accuracy and precision, relatively low cost, and it is considered a referee method in case of disputes.[5][7]

  • Disadvantages: It is more time-consuming and labor-intensive than instrumental methods and requires careful handling of reagents.[12]

Experimental Protocol: EDTA Titration for Available CaO (Based on ASTM C25)

1. Reagents and Materials:

  • Standardized 0.1 M EDTA solution

  • Hydrochloric acid (HCl), concentrated and dilute (1:1)

  • Sodium hydroxide (NaOH) solution, 8 M

  • Triethanolamine solution

  • Calcein or hydroxynaphthol blue indicator

  • Primary standard calcium carbonate (CaCO₃) for EDTA standardization

  • Analytical balance, beakers, volumetric flasks, burette, and pipettes

2. Sample Preparation:

  • Obtain a representative sample of this compound. Because this compound readily absorbs moisture and carbon dioxide from the air, sample preparation must be conducted quickly to minimize exposure.[11]

  • Grind the sample to pass through a fine-mesh sieve (e.g., 100-mesh).

  • Dry the sample in an oven at 105-110°C to a constant weight to remove free moisture.[13]

3. Procedure:

  • Accurately weigh approximately 0.5 g of the prepared this compound sample into a 250 mL beaker.[13]

  • Carefully add 10 mL of distilled water to wet the sample, followed by 15 mL of concentrated HCl to dissolve it. Heat gently to boiling to ensure complete dissolution.[13]

  • Cool the solution to room temperature and quantitatively transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.

  • Pipette a 25.00 mL aliquot of this solution into a 500 mL Erlenmeyer flask.

  • Add 10 mL of triethanolamine solution to mask potential interference from iron and aluminum.

  • Add 10 mL of the 8 M NaOH solution to raise the pH to >12. At this pH, any magnesium present will precipitate as Mg(OH)₂, preventing it from interfering with the titration.[10]

  • Add a small amount (approx. 0.1 g) of the chosen calcium indicator. The solution should turn a wine-red or pink color.[8]

  • Titrate immediately with the standardized 0.1 M EDTA solution. Swirl the flask continuously until the color changes from wine-red to a pure blue, which indicates the endpoint.[8][13]

  • Record the volume of EDTA used.

  • Perform the titration in triplicate and calculate the average volume.

4. Calculation: The percentage of CaO is calculated using the following formula:

% CaO = (V_EDTA × M_EDTA × MW_CaO × DF) / (W_sample) × 100

Where:

  • V_EDTA = Volume of EDTA used in the titration (L)

  • M_EDTA = Molarity of the EDTA solution (mol/L)

  • MW_CaO = Molar mass of CaO (56.077 g/mol )

  • DF = Dilution factor (10, if a 25 mL aliquot from a 250 mL solution was used)

  • W_sample = Weight of the initial this compound sample (g)

Workflow for EDTA Titration

cluster_prep Sample Preparation cluster_titration Titration s1 Weigh ~0.5g of Dried Sample s2 Dissolve in HCl and Heat s1->s2 s3 Cool and Transfer to 250mL Flask s2->s3 s4 Dilute to Volume s3->s4 t1 Pipette 25mL Aliquot s4->t1 Start Titration t2 Add NaOH (pH>12) & Indicator t1->t2 t3 Titrate with EDTA t2->t3 t4 Observe Endpoint (Red to Blue) t3->t4 calc Calculate %CaO t4->calc Record Volume

Caption: Experimental workflow for CaO determination by EDTA titration.

Thermal Analysis

Thermal analysis is used to determine the content of volatile components, which is an indirect measure of purity. The most common method is Loss on Ignition (LOI).

Application Note: Loss on Ignition (LOI)
  • Principle: The LOI test measures the change in mass of a sample after it has been heated to a high temperature (typically 950-1000°C).[14][15] In this compound analysis, the mass loss is primarily due to the decomposition of calcium carbonate (CaCO₃ → CaO + CO₂) and the evaporation of water from calcium hydroxide (Ca(OH)₂ → CaO + H₂O).[14][16] A high LOI value indicates a significant amount of carbonated or hydrated lime, meaning lower purity in terms of active CaO.[16][17]

  • Application: LOI is a crucial quality control test to assess the degree of degradation of this compound during storage and handling.[15][17] It provides a value for the total volatile impurities.

  • Advantages: Simple, rapid, and requires minimal specialized equipment beyond a muffle furnace and an analytical balance.

  • Disadvantages: It is a non-specific method; it does not distinguish between mass loss from carbonates and hydroxides. For a more detailed breakdown, Thermogravimetric Analysis (TGA) is required.[2]

Experimental Protocol: Loss on Ignition (LOI)

1. Apparatus:

  • Muffle furnace capable of maintaining 1000 ± 25°C.[7]

  • Platinum or porcelain crucibles, pre-ignited.

  • Analytical balance (accurate to 0.0001 g).[7]

  • Desiccator.

2. Procedure:

  • Place a clean crucible in the muffle furnace at 1000°C for at least 30 minutes.

  • Remove the crucible, cool it in a desiccator to room temperature, and weigh it accurately. This is the "tared weight".

  • Place approximately 1 g of the prepared this compound sample into the tared crucible and weigh it again.

  • Place the crucible with the sample into the muffle furnace preheated to 1000°C.[18]

  • Ignite the sample for a minimum of 1 hour, or until a constant weight is achieved.[18]

  • Remove the crucible from the furnace, cool it to room temperature in a desiccator, and weigh it.

  • Repeat the process of heating, cooling, and weighing until two consecutive weighings agree within 0.0005 g.[14]

3. Calculation: % LOI = (Initial Mass of Sample - Final Mass of Sample) / (Initial Mass of Sample) × 100

Workflow for Loss on Ignition (LOI) Test

s1 Weigh ~1g of This compound Sample into Tared Crucible s2 Place in Muffle Furnace at 1000°C for 1 hour s1->s2 s3 Cool in Desiccator s2->s3 s4 Weigh Crucible and Ignited Sample s3->s4 s5 Repeat Heating/Cooling Until Constant Weight s4->s5 s5->s2 Weight Not Constant s6 Calculate % LOI from Mass Loss s5->s6 Weight Constant

Caption: Experimental workflow for the Loss on Ignition (LOI) test.

Instrumental Analysis

Instrumental methods provide a rapid and comprehensive analysis of the elemental composition of this compound, allowing for the quantification of both the major component (Ca) and minor impurity elements.[11][12]

Application Note: X-Ray Fluorescence (XRF) and ICP-OES
  • Principle:

    • XRF: This technique bombards the sample with high-energy X-rays, causing the atoms within the sample to emit secondary "fluorescent" X-rays. Each element emits X-rays at a unique characteristic energy, and the intensity of these X-rays is proportional to the concentration of that element in the sample.[17][19]

    • ICP-OES: In this method, a dissolved sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is measured to determine the concentration of each element.[1][20]

  • Application: Both XRF and ICP-OES are used for a complete chemical analysis of this compound. They can accurately determine the concentrations of Ca, Mg, Si, Al, Fe, and other trace elements.[12][21] The results are typically reported as oxides (e.g., %CaO, %MgO, %SiO₂).

  • Advantages: Very fast analysis time, high sample throughput, and the ability to measure a wide range of elements simultaneously.[12]

  • Disadvantages: High initial capital cost for the instrumentation and requires skilled operators.[12] Sample preparation for ICP-OES involves complete dissolution, which can be challenging.[20][22]

General Protocol: Instrumental Analysis (XRF/ICP-OES)

1. Sample Preparation:

  • For XRF: The sample is typically ground into a fine powder. This powder is then pressed into a pellet, often with a binding agent, to create a flat, homogeneous surface for analysis.[23]

  • For ICP-OES: A precise weight of the sample must be completely dissolved. This often requires a strong acid digestion or a fusion technique (e.g., with lithium borate) to break down silicate impurities and ensure all elements are in solution.[20][22] The final solution is then diluted to a known volume.

2. Instrument Calibration:

  • The instrument (XRF or ICP-OES) must be calibrated using certified reference materials (CRMs) that have a matrix similar to the this compound samples being analyzed.[7]

3. Analysis:

  • The prepared sample (pellet for XRF, solution for ICP-OES) is introduced into the instrument.

  • The instrument software acquires the spectral data and calculates the elemental concentrations based on the calibration curves.

4. Data Reporting:

  • The elemental concentrations are converted to their respective oxide percentages to report the chemical composition of the this compound.

General Workflow for Purity Analysis

cluster_wet Wet Chemistry cluster_thermal Thermal Analysis cluster_instrumental Instrumental Analysis start Receive this compound Sample prep Sample Preparation (Grinding, Drying) start->prep split Split Sample for Parallel Analysis prep->split titration EDTA Titration for Available CaO split->titration Path 1 loi Loss on Ignition (for Volatiles) split->loi Path 2 instrument XRF or ICP-OES (for Elemental Composition) split->instrument Path 3 report Compile Data and Report Purity titration->report loi->report instrument->report

Caption: General workflow for comprehensive this compound purity analysis.

Data Presentation

Quantitative data from the analyses should be summarized for clear interpretation and comparison.

Table 1: Comparison of Key Analytical Techniques for this compound Purity

Technique Primary Parameter Measured Typical Precision Analysis Time Relative Cost
EDTA Titration % Available CaO High (± 0.2%) 1-2 hours Low
Loss on Ignition (LOI) % Volatiles (H₂O + CO₂) High (± 0.1%) 2-3 hours Low
X-Ray Fluorescence (XRF) Elemental Composition (%CaO, %MgO, etc.) High (± 0.1-0.5%) 5-15 minutes High

| ICP-OES | Elemental Composition (%CaO, %MgO, etc.) | Very High (± <0.1-0.3%) | 30-60 minutes | High |

Table 2: Example Certificate of Analysis for this compound

Parameter Test Method High-Purity this compound Lower-Purity this compound
Available Calcium Oxide (CaO) ASTM C25 (Titration) 94.5% 88.5%[24]
Magnesium Oxide (MgO) ASTM C1301 (ICP-OES) 0.8% 2.5%
Silicon Dioxide (SiO₂) ASTM C1271 (XRF) 0.5% 3.0%[23]
Aluminum Oxide (Al₂O₃) ASTM C1271 (XRF) 0.2% 1.0%
Iron (III) Oxide (Fe₂O₃) ASTM C1271 (XRF) 0.1% 0.5%
Loss on Ignition (LOI) @ 1000°C ASTM C25 (Gravimetric) 1.5% 3.0%[16]

| Total | | 97.6% | 98.5% |

References

Troubleshooting & Optimization

how to prevent sintering of calcium oxide catalysts at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium oxide (CaO) catalysts, with a focus on preventing sintering at high temperatures.

Troubleshooting Guides

This section addresses common issues encountered during the use of CaO catalysts in high-temperature applications.

Issue 1: Rapid Decrease in Catalytic Activity After Initial Use

Q1: My CaO catalyst showed high initial activity, but it dropped significantly after the first reaction cycle. What is the likely cause?

A1: The most probable cause for a rapid decline in activity is the sintering of the CaO particles at high reaction temperatures. Sintering leads to a reduction in the catalyst's specific surface area and the loss of active sites. This phenomenon is particularly prevalent when the operating temperature approaches the Tammann temperature of CaO (approximately 530°C), where solid-state diffusion and particle agglomeration accelerate. The presence of CO2 in the reaction environment can also catalyze the sintering process.

Troubleshooting Steps:

  • Characterize the Used Catalyst: Analyze the used catalyst using techniques like BET surface area analysis, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to confirm if sintering has occurred. A decrease in surface area and an increase in crystallite size are strong indicators of sintering.

  • Modify the Catalyst: To prevent future sintering, consider modifying your CaO catalyst. Common strategies include doping with metal oxides or creating core-shell structures.

  • Optimize Reaction Conditions: If possible, investigate if the reaction can be carried out at a lower temperature without significantly compromising the conversion rate.

Issue 2: Catalyst Deactivation Even with Modified CaO

Q2: I'm using a doped CaO catalyst, but I still observe a gradual decrease in activity over multiple cycles. What could be the reason?

A2: While doping can significantly improve the thermal stability of CaO catalysts, deactivation can still occur due to several reasons:

  • Leaching of Active Sites: In liquid-phase reactions, active components of the catalyst, including the dopants, can leach into the reaction medium.[1]

  • Surface Poisoning: Reactants, products, or byproducts can adsorb onto the catalyst surface, blocking the active sites.[1] For instance, the formation of calcium carbonate (CaCO3) from the reaction with CO2 can passivate the catalyst.[2]

  • Pore Filling: High molecular weight products or coke deposition can block the pores of the catalyst, preventing reactants from reaching the active sites.[1]

Troubleshooting Steps:

  • Analyze the Reaction Mixture: After the reaction, analyze the liquid phase to check for leached catalyst components using techniques like inductively coupled plasma atomic emission spectroscopy (ICP-AES).

  • Characterize the Used Catalyst: Use techniques like thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to identify any adsorbed species or coke formation on the catalyst surface.

  • Regenerate the Catalyst: If deactivation is due to poisoning or coking, regeneration may be possible. This typically involves calcination at a high temperature to burn off the adsorbed species. However, the regeneration temperature should be carefully controlled to avoid further sintering.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of CaO catalyst sintering at high temperatures?

A1: The primary mechanism of CaO sintering at high temperatures is solid-state diffusion, which becomes significant at temperatures above the Tammann temperature.[3] This leads to neck formation between adjacent CaO particles, followed by grain growth and densification of the catalyst bed. The presence of gases like CO2 can accelerate sintering by forming intermediate species that enhance diffusion.[4][5]

Q2: How does doping with metal oxides prevent sintering?

A2: Doping CaO with inert metal oxides that have high Tammann temperatures (e.g., MgO, Al2O3, Y2O3, ZrO2) can prevent sintering in several ways:[3]

  • Structural Support: The dopant particles can act as a physical barrier or a "spacer" between CaO grains, hindering their agglomeration.

  • Formation of Solid Solutions: Some dopants can form a solid solution with CaO, which can alter the lattice structure and reduce the diffusion rate of Ca and O ions, thereby inhibiting grain growth.

  • Inhibition of Surface Diffusion: Dopants can modify the surface energy of CaO, reducing the driving force for surface diffusion, which is an initial step in the sintering process.

Q3: What are the advantages of a core-shell structure for CaO catalysts?

A3: A core-shell structure, where a shell of a thermally stable material encapsulates a CaO core (e.g., CeO2@CaO), offers several advantages:

  • Sintering Resistance: The shell acts as a physical barrier, preventing the CaO cores from coming into contact and agglomerating at high temperatures.

  • Improved Stability: The shell can protect the active CaO core from leaching into the reaction medium, thereby enhancing the catalyst's reusability.[6]

  • Enhanced Catalytic Activity: The interaction between the core and shell materials can sometimes lead to synergistic effects that enhance the overall catalytic performance.

Q4: Can the synthesis method affect the thermal stability of the CaO catalyst?

A4: Yes, the synthesis method plays a crucial role in determining the initial properties of the catalyst, such as particle size, surface area, and porosity, which in turn affect its thermal stability. Methods like sol-gel, co-precipitation, and hydrothermal synthesis allow for better control over these parameters and can lead to the formation of more sinter-resistant catalysts compared to simple calcination of calcium carbonate.[3][7][8]

Q5: Is there a way to regenerate a sintered CaO catalyst?

A5: Once significant sintering has occurred, it is generally irreversible. The primary method to deal with sintered catalysts is to regenerate them if the deactivation is due to surface poisoning or coking, or to replace them. A hydration-dehydration treatment can sometimes be used to improve the activity of deactivated CaO catalysts by increasing the surface area and basicity.[9][10]

Quantitative Data on Modified CaO Catalysts

The following tables summarize the physical properties of various modified CaO catalysts designed to resist sintering.

Table 1: Effect of Doping on the Physical Properties of CaO Catalysts

Catalyst CompositionSynthesis MethodCalcination Temperature (°C)Specific Surface Area (m²/g) (Fresh)Specific Surface Area (m²/g) (After Use/Aging)Reference
Pure CaOCalcination9009.79Decreased significantly[11]
CaO-Al2O3 (95/5)Not SpecifiedNot Specified0.65 g/g CO2 uptake0.43 g/g CO2 uptake (after 20 cycles)[12]
CaO-MgO (85/15)Not SpecifiedNot SpecifiedNot SpecifiedRetained 93% capacity after 10 cycles[12]
0.1NiO:CaOCo-precipitation650Not SpecifiedNot Specified[13]
0.5NiO:CaOCo-precipitation650Not SpecifiedNot Specified[13]

Table 2: Physical Properties of Core-Shell CaO Catalysts

CatalystSynthesis MethodCalcination Temperature (°C)Particle Size (nm)Key FindingReference
CeO2@CaOHydrothermalNot specifiedCore: 100-300, Shell: 200-400Core-shell structure inhibits leaching of Ce and improves stability.
Ca-Zn-O@CaCO3Co-precipitationNot specifiedNot specifiedCaCO3 shell effectively decreased Ca2+ leaching.[6]

Experimental Protocols

Protocol 1: Synthesis of Al2O3-Doped CaO via Sol-Gel Method

This protocol is adapted from the synthesis of Al2O3-CaO systems.[7][8]

  • Precursor Preparation:

    • Dissolve aluminum isopropoxide in water at 75°C with stirring.

    • Slowly add glacial acetic acid to peptize the slurry. The molar ratio of Al(C3H7O)3 : water : acetic acid should be approximately 1:100:1.2.[7]

    • Reflux the resulting sol for 24 hours at 95°C.[7]

  • Addition of Calcium Precursor:

    • Prepare a solution of calcium nitrate (Ca(NO3)2·4H2O) in deionized water.

    • Add the calcium nitrate solution to the alumina sol with vigorous stirring. The amount of calcium nitrate will determine the final Al2O3:CaO ratio.

  • Gelation and Drying:

    • Continue stirring the mixture at an elevated temperature (e.g., 80°C) for several hours until a gel is formed.[3]

    • Dry the gel in an oven at 100-120°C for 12-24 hours to obtain a dry gel (xerogel).[3]

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a high temperature (e.g., 650-850°C) for 2-4 hours to obtain the final Al2O3-doped CaO catalyst.[3]

Protocol 2: Hydration-Dehydration Treatment for Enhancing CaO Catalyst Activity

This protocol is based on methods to improve the catalytic performance of CaO.[9][10]

  • Initial Calcination:

    • Calcine the precursor material (e.g., calcium carbonate from eggshells or limestone) at a high temperature (e.g., 900°C) for 2-4 hours to obtain CaO.

  • Hydration:

    • Immerse the calcined CaO powder in deionized water.

    • Stir the suspension at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 6-12 hours).[9][10] This process converts CaO to Ca(OH)2.

  • Drying:

    • Filter the suspension and dry the resulting Ca(OH)2 paste in an oven at 100-120°C for 12-24 hours.

  • Dehydration (Final Calcination):

    • Calcine the dried Ca(OH)2 powder at a temperature sufficient to decompose it back to CaO (e.g., 600-725°C) for 2-3 hours.[10] This final step generates a CaO catalyst with a higher surface area and basicity.

Visualizations

Experimental_Workflow_Doped_CaO cluster_sol_gel Sol-Gel Synthesis of Doped CaO start Start: Precursor Solutions mix Mix Precursors (e.g., Al(OR)3 + Ca(NO3)2) start->mix hydrolysis Hydrolysis & Condensation mix->hydrolysis gelation Gel Formation hydrolysis->gelation aging Aging gelation->aging drying Drying (e.g., 120°C) aging->drying calcination Calcination (e.g., 850°C) drying->calcination product Final Product: Doped CaO Catalyst calcination->product

Caption: Workflow for synthesizing doped CaO catalysts via the sol-gel method.

Troubleshooting_Deactivation start Problem: Catalyst Deactivation Observed q1 Is it rapid deactivation (after 1st cycle)? start->q1 sintering Likely Cause: Sintering q1->sintering Yes gradual Likely Cause: - Leaching - Poisoning (e.g., Carbonation) - Coking/Pore Filling q1->gradual No (Gradual) solution1 Solution: - Modify Catalyst (Doping, Core-Shell) - Optimize T sintering->solution1 solution2 Solution: - Analyze reaction mixture for leaching - Characterize used catalyst (TGA, FTIR) - Regenerate via calcination gradual->solution2

Caption: Troubleshooting flowchart for CaO catalyst deactivation.

References

optimizing the calcination process for maximum quicklime reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the calcination process for maximum quicklime reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the calcination of limestone to produce this compound with high reactivity.

Question: Why is my this compound exhibiting low reactivity (slow slaking, low heat release)?

Answer: Low reactivity in this compound can stem from several factors related to both the raw material and the calcination process itself. The primary causes are "underburning" or "overburning".

  • Underburning: This occurs when the limestone is not heated for a sufficient duration or at a high enough temperature to fully decompose the calcium carbonate (CaCO₃) into calcium oxide (CaO).[1] The resulting this compound will contain unburnt carbonate, reducing its overall CaO content and, consequently, its reactivity.[1][2]

  • Overburning: If the calcination temperature is too high or the duration is too long, the this compound can become dense and less porous.[2][3][4][5] This process, known as sintering, leads to the growth of larger CaO crystals, a reduction in specific surface area, and the collapse of pores, all of which hinder the penetration of water during slaking and dramatically decrease reactivity.[2][4]

To troubleshoot, consider the following:

  • Review your calcination parameters: Optimal temperatures for producing highly reactive this compound are typically in the range of 900°C to 1100°C, with dwell times of 3-4 hours.[4] Exceeding these conditions can lead to overburning.

  • Analyze the raw material: The chemical composition and physical structure of the limestone are crucial. High levels of impurities such as silica (SiO₂), alumina (Al₂O₃), and magnesia (MgO) can react with CaO at high temperatures to form less reactive compounds.[1][6] The texture of the limestone also plays a role; for instance, limestone with a clastic texture tends to yield this compound with higher reactivity than that with a crystalline texture.[3][7]

  • Evaluate limestone particle size: The particle size of the limestone feed affects heat transfer. Large particles may require longer calcination times or higher temperatures to ensure the core is fully calcined, increasing the risk of overburning the surface.[1][5][8] A common particle size range for vertical kilns is 40-80mm.[1][5][8]

Question: How can I determine if my this compound is "raw burnt" or "overburnt"?

Answer: You can diagnose these issues through a combination of visual inspection, reactivity testing, and analytical techniques.

  • Visual and Physical Inspection:

    • Raw burnt lime often has a core of uncalcined limestone, which can sometimes be visually identified.

    • Overburnt lime is typically denser and harder than properly calcined this compound.[5]

  • Reactivity Testing: A slaking test (see Experimental Protocols section) is a direct measure of reactivity.

    • Raw burnt lime will have a lower available lime content, leading to a reduced temperature rise during slaking.

    • Overburnt lime will exhibit a significantly slower rate of reaction with water.[2]

  • Analytical Techniques:

    • Loss on Ignition (LOI): A high LOI value indicates the presence of unburnt calcium carbonate, confirming a "raw burn."[9]

    • X-ray Diffraction (XRD): Can identify the phases present in your this compound, confirming the presence of CaCO₃ in underburnt samples.

    • Scanning Electron Microscopy (SEM): Can reveal the morphology of the this compound particles. Overburnt lime will show larger, more sintered crystals compared to the porous structure of highly reactive this compound.[10]

Question: My calcination zone is shifting within the kiln. How does this affect reactivity and how can I correct it?

Answer: The position of the calcination zone is critical for producing high-quality this compound.

  • Calcination Zone Moves Up: This can be caused by excessive air volume and pressure, or large limestone particle sizes leading to overly smooth ventilation.[5][11] This can result in "raw burning" as the limestone doesn't spend enough time at the optimal temperature.[5] To correct this, reduce the wind pressure and air volume to lower the fire layer.[5]

  • Calcination Zone Moves Down: This may be due to insufficient air volume or fragmented raw materials that increase kiln resistance.[5] This can lead to incomplete cooling and potentially affect the final product's properties. Solutions include ensuring proper air volume and using a more uniform particle size for the limestone feed.[5]

Frequently Asked Questions (FAQs)

What is this compound reactivity and why is it important?

This compound reactivity refers to the rate at which it reacts with water in an exothermic slaking process to form hydrated lime (calcium hydroxide, Ca(OH)₂).[4][12] It is a crucial quality parameter for many industrial applications, including chemical synthesis, construction, and environmental remediation, as it dictates the speed and efficiency of these processes.[3][7]

What are the key factors influencing this compound reactivity?

The main factors can be categorized as follows:

  • Limestone Properties:

    • Chemical Composition: High purity limestone with low levels of impurities like silica, alumina, and magnesia is preferred.[1][6]

    • Physical Structure: Limestone with a clastic texture, finer grain size, and higher porosity tends to produce more reactive this compound.[1][3][7]

  • Calcination Conditions:

    • Temperature: There is an optimal temperature range for calcination. Temperatures that are too low result in incomplete decomposition ("underfiring"), while excessively high temperatures cause "overburning," both of which reduce reactivity.[1][3][4]

    • Time: Similar to temperature, the duration of calcination must be sufficient for complete decomposition but not so long as to cause overburning.[1][3][4]

  • Limestone Particle Size: The size of the limestone entering the kiln affects heat transfer and the uniformity of calcination.[1][5]

What is the optimal temperature and time for calcination?

The optimal conditions depend on the specific characteristics of the limestone and the type of kiln used. However, a general guideline for achieving highly reactive this compound is a calcination temperature between 900°C and 1100°C with a residence time of 3 to 4 hours.[4] One study found the best region of operation to be around 900°C for 45 minutes in a laboratory-scale rotary kiln.[13][14] It is crucial to determine the optimal parameters for your specific raw material and experimental setup.

How does limestone particle size affect reactivity?

Limestone particle size influences the rate and uniformity of heat transfer during calcination.

  • Large particles require more time for heat to penetrate to the core, which can lead to an overburnt surface and an underburnt core, resulting in overall lower reactivity.[5][8]

  • Fine-grained limestone generally promotes decomposition and is more favorable for producing high-activity this compound.[1][3] For vertical kilns, a particle size of 40-80 mm is often recommended to ensure even heating.[1][5][8]

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Reactivity (Slaking Time)

Calcination Temperature (°C)Slaking Time to reach 60°C (seconds)Reference
1000Varies with limestone type and time[10]
1050Varies with limestone type and time[1][10]
1100Varies with limestone type and time[10]

Note: Reactivity is inversely proportional to slaking time; a shorter time indicates higher reactivity.

Table 2: Influence of Limestone Particle Size and Calcination Time on this compound Reactivity (T60 Value)

Limestone TypeCalcite Particle SizeCalcination Time (hours)T60 Value (seconds)Reference
PingguoFine-grained428.0[3]
PingguoCoarse-grained424.0[3]
XinchengFine-grained428.0[3]
XinchengCoarse-grained429.0[3]
PingguoFine-grained528.0[3]
PingguoCoarse-grained524.0[3]
XinchengFine-grained535.0[3]
XinchengCoarse-grained516.0[3]

T60 is the time required for the water temperature to increase to 60°C.[3]

Experimental Protocols

Methodology for Determining this compound Reactivity (Slaking Rate Test)

This protocol is based on the principles outlined in ASTM C110 - Standard Test Methods for Physical Testing of this compound, Hydrated Lime, and Limestone.[15][16][17]

1. Objective: To measure the reactivity of this compound by recording the temperature rise over time when it is mixed with a specified amount of water.

2. Apparatus:

  • A thermally insulated container (e.g., a Dewar flask).

  • A thermometer with a range of 0-110°C and readable to 0.5°C.

  • A stopwatch or timer.

  • A balance accurate to ±0.1 g.

3. Reagents and Materials:

  • This compound sample, with a particle size between 1 mm and 4.75 mm.[18]

  • Distilled water at a starting temperature of 20°C.[18]

4. Procedure:

  • Weigh 150 g of the this compound sample.[18]

  • Measure 600 g (or 600 mL) of distilled water into the insulated container.[18]

  • Place the thermometer into the water and record the initial temperature. Ensure it is stable at 20°C.

  • Simultaneously start the timer and add the 150 g this compound sample to the water.

  • Mix the contents by gently swirling the container.[19]

  • Record the temperature every 30 seconds until the maximum temperature is reached and begins to fall.[19]

  • The key metric for reactivity is often the time it takes for the water's temperature to rise to 60°C (the T60 value).[18]

5. Data Analysis and Reporting:

  • Plot the temperature as a function of time to visualize the slaking curve.

  • Report the T60 value in seconds. A shorter T60 time indicates a more reactive this compound.

  • Report the maximum temperature reached.

Mandatory Visualization

TroubleshootingWorkflow Start Low this compound Reactivity Observed Check_Params 1. Review Calcination Parameters Start->Check_Params Temp_Time Temperature or Time Out of Range? (e.g., >1100°C or >4 hrs) Check_Params->Temp_Time Adjust_Params Action: Adjust Temp/Time to Optimal Range (e.g., 900-1100°C, 3-4 hrs) Temp_Time->Adjust_Params Yes Check_Material 2. Analyze Raw Material (Limestone) Temp_Time->Check_Material No Re_Test Re-run Calcination and Test Reactivity Adjust_Params->Re_Test Impurities High Impurity Content? (SiO2, Al2O3, MgO) Check_Material->Impurities Source_Material Action: Source Higher Purity Limestone Impurities->Source_Material Yes Check_Particle_Size 3. Evaluate Limestone Particle Size Impurities->Check_Particle_Size No Source_Material->Re_Test Particle_Size Particle Size Too Large or Non-Uniform? Check_Particle_Size->Particle_Size Adjust_Size Action: Reduce and/or Screen for Uniform Particle Size (e.g., 40-80mm) Particle_Size->Adjust_Size Yes Particle_Size->Re_Test No Adjust_Size->Re_Test

Caption: Troubleshooting workflow for low this compound reactivity.

References

Technical Support Center: Troubleshooting Quicklime-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in chemical reactions mediated by quicklime (Calcium Oxide, CaO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound, with the chemical formula CaO, is a white, caustic, alkaline solid.[1][2][3] In organic synthesis, it is primarily used as a dehydrating agent, a base, and a catalyst. Its high reactivity with water makes it effective for removing trace amounts of moisture from reaction mixtures.[4][5][6] It is also employed in reactions such as esterifications, condensations, and isomerizations.

Q2: My reaction yield is inconsistent when using this compound from a new supplier. What could be the cause?

Inconsistencies in reaction yields when changing this compound suppliers often stem from variations in the quality and reactivity of the CaO.[7] Key factors that differ between batches and suppliers include:

  • Purity: The amount of active CaO can vary, with impurities like silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and magnesium oxide (MgO) affecting its reactivity.[8][9][10] High-purity limestone is essential for producing high-quality this compound.[1]

  • Reactivity: This is influenced by the limestone source and the calcination process (heating to produce CaO).[8][9] "Over-burnt" or "hard-burnt" this compound, which is heated at too high a temperature or for too long, will have reduced reactivity.[8][10] Conversely, "under-burnt" this compound will contain unreacted calcium carbonate.[8]

  • Particle Size and Surface Area: Finer particles with a larger surface area generally exhibit higher reactivity.[8][11][12]

  • Hydration Level: Improper storage and handling can lead to premature hydration (reaction with atmospheric moisture) or carbonation (reaction with atmospheric CO₂), which deactivates the this compound.[13][14][15][16]

Q3: How can I assess the quality of my this compound in the lab?

Several tests can be performed to assess the quality and reactivity of this compound before use in a critical reaction. These include:

  • Reactivity Test (Slaking Test): Measuring the temperature rise over time when this compound is mixed with water is a direct indication of its reactivity.[17][18] A rapid and significant temperature increase signifies high reactivity. The T60 test, which measures the time to reach 60°C, is a common industry standard.[18]

  • Loss on Ignition (LOI): This test determines the amount of moisture and volatile substances by measuring the weight loss after heating a sample to a high temperature (around 1000°C).[18] A high LOI indicates a significant level of hydration or carbonation.

  • Acid Titration: This method can be used to determine the available lime content, providing a measure of the active CaO.

Troubleshooting Guide for Inconsistent Reaction Outcomes

Problem 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Low Reactivity of this compound 1. Test the reactivity of the this compound batch using a slaking test.[18] 2. Source a higher reactivity grade of this compound. 3. Consider using freshly prepared this compound if possible by calcining calcium carbonate.[2]
Incorrect Particle Size 1. Grind the this compound to a finer powder to increase its surface area and reaction rate.[12] 2. Ensure the this compound is well-dispersed in the reaction mixture through efficient stirring.[19]
Deactivated this compound 1. Use this compound from a freshly opened, sealed container.[13] 2. Perform a Loss on Ignition (LOI) test to check for pre-hydration or carbonation.[18] 3. Store this compound in a desiccator or under an inert atmosphere.
Insufficient Amount of this compound 1. Re-verify calculations for the molar equivalents of this compound required.[19] 2. Consider that the purity of the this compound may be lower than specified, requiring a larger amount.
Problem 2: Formation of Byproducts or Decomposition of Starting Material
Potential Cause Troubleshooting Steps
Excessively Reactive this compound 1. Use a less reactive grade of this compound or a larger particle size to moderate the reaction rate. 2. Control the reaction temperature carefully, as the hydration of this compound is highly exothermic.[4][6]
Presence of Impurities 1. Use a higher purity grade of this compound. Impurities can sometimes catalyze side reactions.[9][10] 2. Analyze the impurity profile of the this compound if possible (e.g., via X-ray fluorescence).[18]
Incorrect Reaction Conditions 1. Optimize the reaction temperature and time.[19] 2. Ensure the solvent is appropriate and dry.

Quantitative Data Summary

The following tables summarize the impact of various parameters on this compound reactivity.

Table 1: Effect of Limestone Particle Size on this compound Reactivity

Limestone Particle SizeT60 Reaction Time (s)Relative Activity
5.78 µm98High
6.53 µm117Lower

Data suggests a negative correlation between limestone particle size and this compound activity; as particle size increases, reactivity decreases.[8]

Table 2: Effect of Limestone Specific Surface Area on this compound Reactivity

Specific Surface Area (m²/g)T60 Reaction Time (s)Relative Activity
0.6008~117Lower
0.9495~98High
1.3335~14Very High

A larger specific surface area of the limestone leads to higher reactivity of the resulting this compound.[8]

Table 3: Influence of Calcination Temperature on this compound Reactivity

Calcination Temperature (°C)ReactivityReason
Too LowLowIncomplete decomposition of CaCO₃ ("underfiring").[8]
Optimal (e.g., ~1100°C)HighEfficient decomposition, porous structure.
Too HighLowPore collapse and sintering ("overburning"), reducing surface area.[8][10]

Experimental Protocols

Protocol 1: T-60 this compound Reactivity Test

Objective: To determine the reactivity of a this compound sample by measuring the time it takes for a water slurry to reach 60°C.[18]

Materials:

  • This compound sample

  • Deionized water

  • Dewar flask or other insulated container

  • Thermometer or temperature probe

  • Stir plate and stir bar

  • Balance

  • Timer

Procedure:

  • Place 150 mL of deionized water at 25°C ± 1°C into the insulated container with a stir bar.

  • Begin stirring the water at a consistent rate.

  • Weigh 50 g of the this compound sample.

  • Simultaneously add the this compound to the water and start the timer.

  • Monitor the temperature of the slurry.

  • Record the time it takes for the temperature to reach 60°C. This is the T-60 value.

Interpretation: A shorter T-60 time indicates a more reactive this compound.[18]

Protocol 2: Loss on Ignition (LOI) Test

Objective: To quantify the percentage of volatile components (primarily water and carbon dioxide) in a this compound sample.[18]

Materials:

  • This compound sample

  • Muffle furnace

  • Ceramic crucible

  • Analytical balance

  • Desiccator

Procedure:

  • Heat a clean, empty ceramic crucible in the muffle furnace at 1000°C for 1 hour to ensure it is dry and free of contaminants.

  • Cool the crucible to room temperature in a desiccator and weigh it accurately (W₁).

  • Add approximately 1-2 g of the this compound sample to the crucible and weigh it again (W₂).

  • Place the crucible with the sample in the muffle furnace at 1000°C for 1 hour.

  • Remove the crucible from the furnace, cool it to room temperature in a desiccator, and weigh it accurately (W₃).

  • Calculate the LOI using the following formula: LOI (%) = ((W₂ - W₃) / (W₂ - W₁)) * 100

Interpretation: A higher LOI percentage suggests a greater degree of pre-hydration and/or carbonation, indicating lower quality this compound.

Visualizations

experimental_workflow cluster_prep Preparation & Quality Control cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting start Receive this compound qc_check Perform QC Tests (T-60, LOI) start->qc_check qc_check->start Fail storage Store in Desiccator qc_check->storage Pass setup Prepare Glassware & Reagents storage->setup add_cao Add this compound setup->add_cao run_reaction Run Reaction add_cao->run_reaction monitor Monitor Progress (TLC, LC-MS, etc.) run_reaction->monitor outcome Evaluate Outcome monitor->outcome success Successful Reaction outcome->success Consistent fail Inconsistent Result outcome->fail Inconsistent troubleshoot Consult Troubleshooting Guide fail->troubleshoot troubleshoot->qc_check

Caption: Experimental workflow for using this compound in a reaction.

troubleshooting_logic cluster_cao This compound Quality Issues cluster_params Reaction Parameter Issues start Inconsistent Reaction Results check_cao Is this compound Quality the Issue? start->check_cao check_params Are Reaction Parameters Correct? check_cao->check_params No reactivity Low Reactivity check_cao->reactivity Yes temperature Incorrect Temperature check_params->temperature Yes particle_size Incorrect Particle Size reactivity->particle_size deactivation Deactivation (Hydration/ Carbonation) particle_size->deactivation time Incorrect Time temperature->time reagents Reagent Purity/Stoichiometry time->reagents

Caption: Troubleshooting logic for this compound-mediated reactions.

References

Technical Support Center: Regeneration of Deactivated Calcium Oxide (CaO) Sorbents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating deactivated calcium oxide (CaO) sorbents used in processes like CO2 capture.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation in CaO-based sorbents?

A1: The primary cause of deactivation in CaO-based sorbents over multiple carbonation-calcination cycles is sintering.[1][2][3][4][5] Sintering leads to a reduction in the sorbent's surface area and pore volume, which are crucial for efficient CO2 capture.[2] This degradation is accelerated by the high temperatures (often above 900°C) required for the calcination (regeneration) step.[2][6] The Tammann temperature of calcium carbonate (CaCO3), which is the temperature at which surface atoms become mobile, is around 533°C, a temperature well below typical carbonation conditions, contributing to the sintering process.[6]

Q2: What is the fundamental principle behind regenerating deactivated CaO sorbents?

A2: The goal of regeneration is to restore the porous structure of the sintered CaO sorbent. The most common and effective method is steam hydration.[1][7] This process involves reacting the deactivated CaO with steam to form calcium hydroxide (Ca(OH)2). Subsequent calcination of this Ca(OH)2 regenerates CaO with a higher porosity and surface area compared to the deactivated sorbent, thereby restoring its CO2 capture capacity.[1]

Q3: What are the main methods for regenerating or reactivating CaO sorbents?

A3: Several methods have been developed to regenerate or enhance the stability of CaO sorbents:

  • Steam Hydration: This is a widely used and effective method where deactivated CaO is hydrated with steam to form Ca(OH)2, which is then calcined to produce a reactivated, porous CaO.[7][8][9][10]

  • Thermal Pretreatment: This involves calcining the sorbent at high temperatures (e.g., 1000°C) under specific atmospheric conditions (e.g., in CO2) to create a more stable pore-skeleton structure that is more resistant to sintering in subsequent cycles.[11][12][13]

  • Doping with Inert Materials: Incorporating inert materials like Al2O3, SiO2, or MgO can act as a structural stabilizer, mitigating sintering and improving the sorbent's cyclic stability.[2][3]

  • Ultrasonic Treatment: Ultrasonic spray pyrolysis can be used to synthesize composite CaO sorbents with enhanced resistance to deactivation.[14][15][16] Ultrasound has also been investigated as a method for regenerating other types of adsorbents.[17]

Q4: How does steam addition during the carbonation or calcination process affect the sorbent?

A4: Adding steam during the carbonation phase has been shown to enhance the CO2 capture capacity by increasing the diffusion of CO2 through the sorbent's pores.[6][7][18] Introducing steam during calcination can also improve the reactivity of the regenerated CaO by enabling lower decomposition temperatures, which reduces sintering.[1][7] However, high concentrations of steam during calcination can sometimes negatively affect reactivity due to accelerated sintering.[19]

Troubleshooting Guide

Issue: The CO2 capture capacity of my sorbent is not significantly restored after steam hydration.

Possible Cause Troubleshooting Step Explanation
Suboptimal Hydration Temperature Verify and optimize the hydration temperature. Lower temperatures are generally more effective.Studies show that the enhancement in reactivity is more pronounced at lower hydration temperatures.[8][10] High temperatures can lead to enhanced sintering upon cooling, which is detrimental to sorbent reactivity.[19]
Insufficient Steam Concentration Increase the steam concentration during hydration.Higher steam concentrations lead to more effective reactivation of the spent sorbent.[8][10]
Inadequate Hydration Time Ensure the hydration process is carried out for a sufficient duration (e.g., 20 minutes).Complete conversion of CaO to Ca(OH)2 is necessary for effective regeneration. A typical duration used in studies is 20 minutes for hydration.[10]
Low Hydration Frequency Perform hydration after every calcination cycle for maximum benefit.Research indicates that separate hydration after every calcination cycle is far more effective than less frequent hydration (e.g., once every 3 cycles).[8][10]

Issue: The regenerated sorbent particles show high levels of attrition (breaking apart) in a fluidized bed reactor.

Possible Cause Troubleshooting Step Explanation
Particle Weakening from Repeated Cycles Consider using a moving or fixed bed reactor instead of a bubbling fluidized bed.Repeated hydration-carbonation-calcination cycles can cause particles to expand and form large vesicles, making them prone to attrition.[9][20] This effect is more pronounced for particles that have experienced higher temperatures prior to hydration.[1]
Sorbent Material Choice Investigate sorbents doped with structural stabilizers (e.g., Al2O3, MgO).Doping with inert materials can improve the mechanical strength and anti-attrition ability of the sorbent over multiple cycles.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the regeneration of CaO sorbents.

Table 1: Effect of Hydration Conditions on CO2 Capture Capacity

ParameterConditionOutcomeReference
Hydration Temperature Lower temperatures are more effective.Enhancement of sorbent reactivity is more pronounced.[8][10]
Steam Concentration Higher concentrations are more effective.Significantly recovers reactivity and durability of spent sorbent.[8][10]
Hydration Frequency After every calcination cycle.Performs far better than low-frequency hydration.[8][10]
Steam Addition during Carbonation 20% H2O(g) at 350-800°C.Enhances carbonation conversion, especially at lower temperatures.[18]

Table 2: Performance of Sorbents with Different Regeneration Strategies

Regeneration/Modification MethodKey FindingCO2 Uptake/Performance MetricReference
Thermal Pretreatment Calcining fine particles (10 μm) at 1000°C in ≥50% CO2.Improved sorbent stability over many cycles.[11]
Steam Reactivation (Bio-templated sorbent) Adding 30% steam during calcination.Achieved a CO2 uptake of 0.31 g/g after 20 cycles (2.2 times higher than without steam).[1]
Ball-milling of Used Sorbent Mechanical grinding of deactivated sorbent.CO2 sorption uptake nearly doubled from ~32.9 wt% to ~64.7 wt%.[1]
Doping with Al2O3/SiO2 (Al,Si)Ox overcoats via atomic layer deposition.+55% CO2 uptake after 10 cycles compared to unstabilized nanoparticles.[2][3]

Experimental Protocols

Protocol: Steam Hydration for Reactivation of Deactivated CaO Sorbent

This protocol describes a typical experimental procedure for regenerating a deactivated CaO sorbent using steam hydration in a thermogravimetric analyzer (TGA).

  • Sorbent Deactivation:

    • Place a known mass of the fresh CaO sorbent (or its CaCO3 precursor) into the TGA crucible.

    • Perform a series of carbonation-calcination cycles to induce deactivation.

      • Carbonation: Heat the sample to 650°C in a gas flow containing 15 vol% CO2 (N2 balance) for 25 minutes.

      • Calcination: Heat the sample to 900°C in a pure N2 atmosphere for 10 minutes.

    • Repeat for a desired number of cycles (e.g., 10 cycles) until a stable, lower CO2 capture capacity is observed. The resulting material is the "deactivated" or "spent" sorbent.

  • Regeneration via Steam Hydration:

    • After the final calcination step, cool the deactivated sorbent in N2 to the desired hydration temperature (e.g., 300°C).

    • Introduce a gas flow containing a specific concentration of steam (e.g., 20 vol% H2O, N2 balance) into the TGA.

    • Maintain the hydration conditions (temperature and steam flow) for a set duration, typically 20 minutes, to convert CaO to Ca(OH)2.

  • Evaluation of Regenerated Sorbent:

    • After hydration, switch the gas flow back to pure N2 and raise the temperature to 900°C to recalcine the Ca(OH)2 back to CaO.

    • Cool the now-regenerated CaO sorbent to the carbonation temperature (650°C).

    • Perform another carbonation step (as described in step 1) to measure the CO2 capture capacity of the regenerated sorbent.

    • Compare this capacity to the capacity of the sorbent before and after deactivation to quantify the effectiveness of the regeneration process.

Visualizations

Deactivation_Regeneration_Cycle Active_CaO Active CaO Sorbent (High Surface Area) CaCO3 Carbonated Sorbent (CaCO3) Active_CaO->CaCO3 + CO2 (Carbonation) Deactivated_CaO Deactivated CaO (Sintered, Low Surface Area) Active_CaO->Deactivated_CaO Multiple Cycles CaCO3->Deactivated_CaO High Temp Calcination (Sintering Occurs) Regenerated_CaO Regenerated Active CaO Deactivated_CaO->Regenerated_CaO Regeneration (e.g., Steam Hydration) Regenerated_CaO->Active_CaO Restored Activity

Caption: The cyclic process of CaO sorbent carbonation, deactivation via sintering, and regeneration.

Steam_Hydration_Workflow cluster_params Start Deactivated CaO Sorbent (Sintered) Hydration Hydration Step Start->Hydration CaOH2 Calcium Hydroxide Ca(OH)2 Formed Hydration->CaOH2 CaO + H2O → Ca(OH)2 Recalcination Recalcination Step CaOH2->Recalcination End Regenerated CaO Sorbent (Restored Porosity) Recalcination->End Ca(OH)2 → CaO + H2O p1 Input Parameters: - Temperature (e.g., 300°C) - Steam Concentration - Duration (e.g., 20 min) p1->Hydration p2 Input Parameters: - High Temperature (e.g., 900°C) - Inert Atmosphere (N2) p2->Recalcination

Caption: Experimental workflow for the regeneration of CaO sorbents using steam hydration.

Troubleshooting_Logic Problem Problem: Low Regeneration Efficiency CheckTemp Is Hydration Temperature Optimal? Problem->CheckTemp CheckSteam Is Steam Concentration Sufficient? CheckTemp->CheckSteam Yes Sol_Temp Solution: Lower hydration temperature. (More effective) CheckTemp->Sol_Temp No CheckFreq Is Hydration Performed After Every Cycle? CheckSteam->CheckFreq Yes Sol_Steam Solution: Increase steam concentration. CheckSteam->Sol_Steam No Sol_Freq Solution: Implement hydration after each calcination cycle. CheckFreq->Sol_Freq No End Re-evaluate Performance CheckFreq->End Yes Sol_Temp->End Sol_Steam->End Sol_Freq->End

Caption: Troubleshooting flowchart for low regeneration efficiency of CaO sorbents.

References

Technical Support Center: Industrial Scale-up of Quicklime-Based Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the industrial scale-up of quicklime (Calcium Oxide, CaO) based processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reactivity critical in industrial processes?

A1: this compound (CaO) is a white, caustic, alkaline solid produced by heating limestone (calcium carbonate, CaCO₃) in a process called calcination.[1][2] Its high reactivity, especially with water in an exothermic reaction, is crucial for its use as a catalyst, reagent, or neutralizing agent in numerous chemical manufacturing processes.[3][4][5] The consistency of this reactivity is paramount for process control and final product quality during industrial scale-up.

Q2: What are the main stages in a this compound-based process where challenges typically arise during scale-up?

A2: Challenges during scale-up can occur at several stages:

  • Raw Material Sourcing & Calcination: Variations in limestone quality and inconsistent kiln operations affect this compound purity and reactivity.[6][7]

  • Handling and Storage: this compound is perishable and readily absorbs moisture and carbon dioxide from the atmosphere, which degrades its quality.[4][7][8]

  • Slaking (Hydration): The process of mixing this compound with water to form hydrated lime slurry (Ca(OH)₂) is highly exothermic and sensitive to variables like temperature, water quality, and agitation.[9][10]

  • Process Integration: Mixing and heat transfer limitations in large reactors can lead to changes in reaction selectivity and product purity compared to lab-scale experiments.[11][12][13]

Q3: How do impurities in limestone affect the final this compound product?

A3: Impurities such as silica, alumina, iron, and magnesium significantly impact this compound quality.[7] During calcination at high temperatures (1100–1450 °C), these impurities react with calcium, reducing the available CaO content by 0.8-1.5 wt.% or more.[14][15] For instance, magnesium oxide (MgO) can become "hard-burned," making it slow to slake and less active.[7] Such impurities can be critical in sensitive chemical syntheses where they may act as unwanted catalysts or contaminate the final product.

Q4: Why does the same reaction perform differently in a 500 mL flask versus a 4000 L reactor?

A4: The primary reason is the change in the surface-area-to-volume ratio. A small flask can dissipate heat much more efficiently than a large reactor.[11] This means that the significant heat generated during this compound slaking can be difficult to control at scale, leading to localized hot spots, changes in particle size, and reduced slurry reactivity.[6][10] Longer heat-up and cool-down times in larger vessels can also affect product properties and lead to side reactions.[16]

Troubleshooting Guides

Category 1: this compound Quality and Reactivity Issues

Problem: Inconsistent reaction yield or product purity upon scale-up.

  • Possible Cause 1: Variable this compound Reactivity. The reactivity of this compound can vary significantly based on the calcination process. "Over-burned" or "hard-burned" lime, resulting from excessive temperature or time in the kiln, is dense, has low porosity, and reacts slowly.[17][18] Conversely, "soft-burned" lime is highly reactive.

  • Troubleshooting Steps:

    • Source this compound from a reputable manufacturer providing a certificate of analysis with reactivity data (e.g., based on EN 459-2 slaking test).

    • If producing this compound in-house, carefully control kiln temperature (typically 1000-1200°C) and retention time to avoid over-burning.[17][18]

    • Perform a standardized reactivity test on each new batch of this compound before use in the process.

Problem: The this compound appears to have lost its potency during storage.

  • Possible Cause 2: Improper Storage. this compound readily reacts with atmospheric moisture and carbon dioxide, a process known as "air slaking."[4][10][19] This converts the reactive CaO into less reactive calcium hydroxide and calcium carbonate, reducing its effectiveness.

  • Troubleshooting Steps:

    • Store this compound in dry, airtight containers or silos.[8][20] Steel silos are often used for industrial-scale storage to protect from moisture and pollutants.[8]

    • Minimize the time between opening a container and using the this compound.

    • Implement a "first-in, first-out" inventory system to ensure older stock is used first.

Category 2: Slaking (Hydration) Process Failures

Problem: The slaking reaction is slow, incomplete, or produces a gritty, less reactive slurry.

  • Possible Cause 1: Low Slaking Water Temperature. The temperature of the water used for slaking is a critical factor. Cold water (<70°F / 21.1°C) makes it difficult to reach the optimal slaking temperature (close to 212°F / 100°C), resulting in coarser hydrate particles and increased unreacted grit.[9][21]

  • Troubleshooting Steps:

    • Use pre-heated water to maintain a slaking temperature between 70°F and 90°F (21.1°C and 32.2°C).[9][21]

    • Control the slaking process by monitoring and adjusting the slurry temperature, rather than just fixing the lime-to-water ratio, as this automatically compensates for variations in lime reactivity and incoming water temperature.[10]

  • Possible Cause 2: Poor Agitation. Insufficient mixing during slaking leads to uneven temperature distribution, creating hot and cold spots.[6] Hot spots can cause particle agglomeration, while cold spots can result in "drowning," where unhydrated particles are coated with a layer of hydrate, preventing complete reaction.[6][10]

  • Troubleshooting Steps:

    • Ensure the slaker's agitation system is properly designed and maintained for the scale of the operation.

    • Verify that the mixing speed is adequate to keep the slurry homogenous without creating a vortex that could introduce excess air.

Problem: Blockages and scale build-up in slaking equipment and feed lines.

  • Possible Cause 3: Uncontrolled Steam and Water Chemistry. The slaking reaction generates a significant amount of steam. If not properly vented, this steam can travel into feed systems and silos, causing moisture-related blockages.[9][21] Additionally, hard water or water with high concentrations of sulfates and sulfites can cause scaling or delay the slaking rate.[9][21]

  • Troubleshooting Steps:

    • Ensure the slaker has an effective, controlled steam and dust removal system.

    • Analyze the slaking water chemistry. If hardness or sulfate/sulfite levels are high (>1000ppm), consider using a water softener or an alternative water source.[9][21]

Quantitative Data Summary

Table 1: Effect of Slaking Water Temperature on Grit Residue

This table illustrates how lower initial water temperatures increase the amount of unreacted this compound (grit/residue), leading to process inefficiency.

Initial Water TemperatureResulting Slaking TimeGrit Residue (g residue / 100 g lime)
41°F (5°C)7.8 minutes~7.0
77°F (25°C)4.7 minutes~4.5
99.5°F (37.5°C)3.4 minutes~3.0

(Data derived from figures and text in Carmeuse Systems white paper)[9]

Key Experimental Protocols

Protocol 1: this compound Reactivity Test (Based on EN 459-2)

This protocol provides a standardized method to assess the reactivity of this compound by measuring the temperature rise over time during slaking.

Objective: To determine the reactivity of a this compound sample, which indicates its suitability for a given process.

Methodology:

  • Preparation: Place 600 mL of deionized water at a starting temperature of 20°C into a 1-liter Dewar flask equipped with a stirrer and a temperature probe.

  • Sample Addition: Weigh 150 g of the this compound sample.

  • Initiation: Start the stirrer and the data logger/timer simultaneously. Add the 150 g this compound sample to the water all at once.

  • Measurement: Record the temperature of the slurry every second.

  • Data Analysis: From the temperature-time curve, determine key reactivity parameters:

    • t60: The time in minutes required to reach a temperature of 60°C. A shorter t60 indicates higher reactivity.

    • Tmax: The maximum temperature reached during the reaction. This indicates the exothermic potential of the lime.

Protocol 2: Material Corrosion Test for Scale-up

This protocol helps predict the compatibility of process materials (e.g., reactor lining) with the reaction mixture at an early stage.

Objective: To evaluate if the materials of construction for the scaled-up reactor are compatible with the reaction environment.

Methodology:

  • Sample Preparation: Obtain small samples ("coupons") of the materials planned for the industrial reactor (e.g., specific grades of stainless steel, Hastelloy).

  • Lab-Scale Integration: During a typical lab-scale synthesis run, place these material coupons directly into the reaction flask, ensuring they are fully submerged in the reaction mixture.

  • Exposure: Run the reaction under the expected process conditions (temperature, pressure, time).

  • Analysis: After the reaction is complete, remove the coupons. Clean, dry, and inspect them for any signs of corrosion, pitting, discoloration, or weight change.

  • Evaluation: Significant changes to the coupons indicate potential material incompatibility, suggesting that a different material of construction may be needed for the production-scale equipment.[11]

Visualizations

Diagram 1: Factors Affecting this compound Quality

Quicklime_Quality_Factors cluster_limestone Raw Material Properties cluster_kiln Kiln Operating Conditions Limestone Limestone Feedstock Chem Chemical Composition (Purity, Impurities like SiO2, MgO) Crystal Crystalline Structure & Particle Size Kiln Calcination Process (Kiln Operation) Temp Temperature Time Retention Time CO2 CO2 Concentration This compound Final this compound (CaO) Product Quality Chem->this compound Affects Purity & Reactivity Crystal->this compound Affects Calcination Rate Temp->this compound Risk of Over-burning Time->this compound Risk of Over-burning CO2->this compound Can cause recarbonation

Caption: Key factors in raw materials and kiln operation that influence final this compound quality.

Diagram 2: Troubleshooting Workflow for Poor Slurry Performance

Slurry_Troubleshooting Start Start: Poor Slurry Performance (Low Reactivity, Gritty) CheckReactivity Step 1: Test Raw This compound Reactivity Start->CheckReactivity IsReactive Is Reactivity Low? CheckReactivity->IsReactive BadLime Source Issue: - Over-burned Lime - Air-slaked Lime ACTION: Replace Batch IsReactive->BadLime Yes CheckSlaking Step 2: Review Slaking Process Parameters IsReactive->CheckSlaking No End Resolved BadLime->End CheckTemp Is Slaking Temp < 180°F? CheckSlaking->CheckTemp LowTemp Cause: Low Water Temp / Poor Ratio ACTION: Preheat Water, Control by Temp CheckTemp->LowTemp Yes CheckAgitation Is Agitation Poor? CheckTemp->CheckAgitation No LowTemp->End PoorMix Cause: Uneven Temp Distribution ACTION: Check/Service Agitator CheckAgitation->PoorMix Yes CheckWater Step 3: Analyze Water Chemistry CheckAgitation->CheckWater No PoorMix->End BadWater High Sulfates/Hardness? CheckWater->BadWater WaterIssue Cause: Impurities Inhibiting Reaction ACTION: Use Treated Water BadWater->WaterIssue Yes BadWater->End No WaterIssue->End

Caption: A logical workflow for diagnosing the root cause of underperforming lime slurry.

Diagram 3: The Industrial Lime Cycle

Lime_Cycle Limestone Limestone (CaCO₃) This compound This compound (CaO) Limestone->this compound Calcination (+ Heat, - CO₂) HydratedLime Hydrated Lime / Slurry (Ca(OH)₂) This compound->HydratedLime Slaking / Hydration (+ H₂O, + Heat) EndProduct Recarbonation (Returns to CaCO₃) HydratedLime->EndProduct Carbonation (+ CO₂) EndProduct->Limestone Geological Formation

Caption: The chemical transformation of lime from limestone to its application and back.

References

Technical Support Center: Enhancing the Mechanical Strength of Pelletized Quicklime Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and handling of pelletized quicklime catalysts. The focus is on improving the mechanical strength of these catalysts to ensure their integrity and performance in experimental and industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the mechanical strength of our pelletized this compound catalysts?

A1: The mechanical strength of pelletized this compound catalysts is primarily influenced by a combination of factors including the choice and concentration of binder, the pelletization or briquetting process itself, and the calcination temperature and duration. The density of the pellet, which can be increased during the briquetting process, also plays a crucial role in achieving the desired strength[1].

Q2: Our pellets are too brittle and break easily during handling. What could be the cause and how can we improve their strength?

A2: Brittleness in pellets is often a result of inadequate binding or suboptimal process parameters. Consider the following solutions:

  • Binder Selection and Concentration: Ensure you are using an appropriate binder. While this compound itself can have binding properties after reacting with water to form hydrated lime, additional binders are often necessary.[1] Organic binders like lignosulfonates, molasses, and starches, or inorganic binders such as bentonite and hydrated lime can significantly improve pellet strength.[2][3][4][5] Experiment with increasing the binder concentration. For example, tall oil pitch can be used as a binder at concentrations ranging from 0.5% to 20% by weight of the pellet.[6]

  • Pelletization Pressure: If you are using a briquetting machine, increasing the compression can increase the density and strength of the pellets.[1]

  • Moisture Content: The moisture content during pelletization is critical. Too little or too much water can lead to weak pellets. The optimal moisture content will depend on the specific binder and equipment being used.[3][4]

Q3: We are observing high attrition rates (dust formation) with our catalyst pellets in a fluidized bed reactor. How can we minimize this?

A3: High attrition is a direct indicator of low mechanical strength. To reduce dust formation, you need to improve the surface hardness and integrity of your pellets.

  • Optimize Binder: Using a binder known to improve attrition resistance, such as lignosulfonates, can be effective.[2]

  • Calcination Conditions: The calcination temperature and time can affect the final microstructure of the catalyst. Over-calcination or "overburning" at excessively high temperatures can sometimes lead to a coarser and less reactive this compound, which might affect the pellet's integrity.[7][8] Conversely, proper calcination is necessary to achieve the desired chemical composition and strength.[9][10][11]

  • Screening: After production, it is crucial to screen the pellets to remove fine particles and ensure a uniform size distribution before they are used in a reactor.[1]

Q4: Can the choice of binder affect the catalytic activity of the this compound?

A4: Yes, the choice of binder can potentially impact the catalytic activity. Binders should be selected such that they do not interfere with the active sites of the catalyst or introduce impurities that could poison the reaction. It is advisable to choose binders that either burn off completely during calcination or are inert under the reaction conditions. For some applications, the binder itself can have beneficial properties. For instance, using hydrated lime as a binder can also act as a fluxing agent in certain metallurgical applications.[3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Compressive Strength Inadequate binder concentration.Increase the percentage of binder in the formulation. For example, hydrated lime has been shown to improve compressive strength when used as a binder.[3][4]
Improper binder selection.Test different types of binders. Organic binders like lignosulfonates and molasses are common choices for limestone pelletizing.[2]
Insufficient pelletization pressure.If using a briquetting machine, increase the pressure to enhance pellet density.[1]
High Attrition/Dustiness Weak particle-to-particle bonding.Utilize a binder that provides good surface hardness. Lignosulfonates have been shown to produce pellets with low attrition loss.[2]
Non-uniform pellet size.Screen the pellets after production to remove fines and ensure a consistent size.[1]
Pellet Cracking or Swelling Inappropriate calcination temperature or time.Optimize the calcination process. The temperature should be high enough for complete conversion of limestone to this compound but avoid excessive temperatures that can lead to "overburning".[7][9][10][11][12]
Reaction of this compound with moisture.This compound reacts with water to form hydrated lime, which can cause swelling. If this compound is the desired final product, ensure the pellets are stored in a dry environment.[1]
Inconsistent Pellet Quality Uneven distribution of binder.Ensure thorough mixing of the this compound powder and the binder before pelletization.[13]
Fluctuations in feed rate to the pelletizer.Use a quantitative feeding device to ensure a consistent flow of material to the briquetting or pelletizing machine.[1]

Quantitative Data on Mechanical Strength

The following tables summarize quantitative data from various studies on the mechanical strength of pelletized lime products.

Table 1: Effect of Binder Type on Pellet Strength

Binder TypeBinder Concentration (%)Green Pellet Compressive Strength (N/pellet)Fired Pellet Compressive Strength (N/pellet)Attrition Loss (%)Reference
Bentonite0.819.7 - 24.2--[3][4]
Hydrated Lime2.019.7 - 24.23113-[3][4]
Lignosulfonates2.0--< 1.7[2]
Molasses-based2.0--> 1.7[2]

Table 2: Influence of this compound Substitution for Cement on Compressive Strength of Fly Ash Aggregates

This compound Substitution for Cement (%)Cylinder Compressive Strength (MPa)
018.5
517.2
1016.1
1514.8
2013.5
2512.7
3011.9
Data derived from a study on autoclaved fly ash aggregates where this compound was used as a component.[14]

Experimental Protocols

Protocol 1: Pelletization of this compound using a Disc Pelletizer
  • Material Preparation:

    • Start with finely crushed this compound (CaO) powder. The particle size should be consistent for uniform pelletization.[6]

    • Prepare the binder solution. If using a solid binder like hydrated lime, it can be dry-mixed with the this compound powder.[3][4] For liquid binders like lignosulfonates or molasses, prepare an aqueous solution of the desired concentration.[2]

  • Pelletization Process:

    • Feed the this compound powder (or the dry mix) onto a rotating disc pelletizer at a constant rate.

    • Spray the binder solution (or water if using a dry binder) onto the powder as it tumbles on the disc. The angle and speed of the disc, as well as the spray rate, should be adjusted to achieve the desired pellet size.

    • Continue the process until pellets of the target size range (e.g., passing through a 4 mesh screen but retained on a 20 mesh screen) are formed.[2]

  • Drying and Calcination:

    • The "green" (wet) pellets are then carefully dried to remove moisture. This can be done in an oven at a controlled temperature.

    • After drying, the pellets are calcined at a high temperature (e.g., 825°C or higher) to ensure the conversion of any remaining calcium carbonate or calcium hydroxide to calcium oxide and to develop the final mechanical strength.[6][12] The optimal temperature and duration will depend on the specific formulation.

Protocol 2: Mechanical Strength Testing - Compressive Strength
  • Apparatus: A universal testing machine or a dedicated pellet compression tester.

  • Procedure:

    • Select a representative sample of pellets of a uniform size.

    • Place a single pellet between two flat, parallel plates of the testing machine.

    • Apply a compressive load at a constant rate until the pellet fractures.

    • Record the maximum load applied before fracture. This is the compressive strength of the pellet.

    • Repeat the test for a statistically significant number of pellets (e.g., 10-20) and calculate the average compressive strength.

Protocol 3: Mechanical Strength Testing - Attrition Resistance
  • Apparatus: A friability or attrition tester, which typically consists of a rotating drum with baffles.

  • Procedure:

    • Take a known weight of pellets and place them in the drum of the attrition tester.

    • Rotate the drum at a specified speed for a set period.

    • After the test, remove the pellets from the drum and sieve them to remove any fines or dust generated.

    • Weigh the remaining intact pellets.

    • The attrition loss is calculated as the percentage of weight loss during the test. A lower percentage indicates higher attrition resistance.[2]

Diagrams

Experimental_Workflow cluster_prep Material Preparation cluster_pellet Pelletization cluster_treatment Post-Treatment cluster_testing Quality Control This compound This compound Powder Mixing Mixing This compound->Mixing Binder Binder Selection Binder->Mixing Pelletizer Pelletizing / Briquetting Mixing->Pelletizer Green_Pellets Green Pellets Pelletizer->Green_Pellets Drying Drying Green_Pellets->Drying Calcination Calcination Drying->Calcination Final_Pellets Final Catalyst Pellets Calcination->Final_Pellets Strength_Test Mechanical Strength Testing Final_Pellets->Strength_Test Attrition_Test Attrition Resistance Testing Final_Pellets->Attrition_Test

Caption: Experimental workflow for preparing and testing pelletized this compound catalysts.

Logical_Relationships Strength Mechanical Strength Compressive Compressive Strength Strength->Compressive Attrition Attrition Resistance Strength->Attrition Density Pellet Density Strength->Density Binder Binder Type & Concentration Binder->Strength Pressure Pelletization Pressure Pressure->Strength Moisture Moisture Content Moisture->Strength Calcination Calcination Conditions Calcination->Strength Particle_Size This compound Particle Size Particle_Size->Strength

Caption: Key factors influencing the mechanical strength of this compound catalyst pellets.

References

strategies to control the exothermic reaction of quicklime with water

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Controlling Quicklime-Water Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who utilize the slaking of this compound (Calcium Oxide, CaO) and require precise control over its highly exothermic reaction with water. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when this compound is mixed with water?

A1: The reaction, known as slaking or hydration, involves calcium oxide reacting with water to form calcium hydroxide (Ca(OH)₂). This is a highly exothermic process, releasing a significant amount of heat.[1][2][3] The chemical equation is:

CaO + H₂O → Ca(OH)₂ + Heat

The reaction releases approximately 63.7 kJ/mole or 490 BTU per pound of high-reactive this compound.[1][4] This heat can be substantial enough to boil the water and, in uncontrolled conditions, cause violent spattering or ignite nearby combustible materials.[5][6]

Q2: What primary factors influence the reactivity and heat generation of the slaking process?

A2: The reactivity is primarily governed by the properties of the this compound and the conditions of the slaking process. Key factors include:

  • This compound Quality: The manufacturing process of this compound, specifically the calcination temperature and duration, significantly affects its reactivity. Over-burning or the presence of impurities can dramatically decrease reactivity.[7][8] Soft-burned, high-purity this compound is generally more reactive.[1]

  • Particle Size: Smaller this compound particles have a larger surface area, leading to a faster reaction rate and a more rapid increase in temperature.[9][10][11]

  • Water-to-Lime Ratio: This is a critical control parameter. Insufficient water can lead to temperature spikes and incomplete hydration, while excessive water can "drown" the reaction, resulting in coarse, less reactive hydrate particles.[1][12]

  • Temperature: The slaking temperature itself is crucial. Higher temperatures, ideally close to the boiling point of water (without boiling over), produce finer hydrate particles with a greater surface area, enhancing the quality of the final product.[1][13]

  • Mixing/Agitation: Proper agitation ensures uniform distribution of water and prevents localized overheating and agglomeration of particles.[9][14]

Q3: Can the chemical composition of the water affect the reaction?

A3: Yes, the chemistry of the slaking water can influence the hydration rate. The presence of chlorides in the water can increase the rate of hydration. Conversely, sulfates and magnesium ions can slow down the reaction and delay the slaking process.[7][8]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Actions & Solutions
Runaway Reaction: Temperature spikes uncontrollably, violent boiling and splattering occurs.1. Too Rapid Water Addition: Water was added too quickly for the volume of this compound. 2. Inadequate Heat Dissipation: The reaction vessel cannot dissipate the generated heat effectively. 3. Highly Reactive Lime: Using a very fine, soft-burned this compound without adjusting other parameters.1. Control Water Addition: Add water slowly and incrementally, monitoring the temperature continuously. For larger scales, use a controlled drip or spray system. 2. Improve Heat Sinking: Use a larger water-to-lime ratio (e.g., 4:1) to act as a heat sink.[13] Conduct the reaction in a vessel with a high surface area or use a cooling bath (e.g., ice-water bath) around the reactor. 3. Characterize Lime: Perform a small-scale reactivity test on any new batch of this compound to understand its characteristics before scaling up.
Incomplete Reaction or "Drowning": The reaction starts but then stops, leaving unreacted this compound and producing coarse particles.1. Excessive Water: Too much water was added at the beginning, especially cold water, which absorbs heat too quickly.[15] 2. Poor Mixing: Water is not reaching all the this compound particles, leading to localized "drowning" while other parts remain unreacted.[9]1. Optimize Water Ratio: Start with a lower water-to-lime ratio to initiate the reaction and allow the temperature to rise. Add more water gradually once the reaction is proceeding steadily. Practical slaking temperatures are often maintained between 170°F and 185°F (77°C and 85°C).[1] 2. Ensure Agitation: Use continuous, vigorous stirring to ensure all particles are wetted uniformly.
Low Reactivity / Slow Slaking: The reaction is sluggish and does not generate the expected temperature rise.1. Poor Quality Lime: The this compound may be "hard-burned," "over-burned," or contain significant impurities.[7][8] 2. Air Slaking: The this compound has been exposed to atmospheric moisture and CO₂ over time, converting it to less reactive Ca(OH)₂ and CaCO₃.[1] 3. Low Water Temperature: Starting with very cold water can delay the onset of the reaction.[13]1. Source High-Quality Lime: Use this compound with a high purity and specified reactivity. Check the manufacturing date and storage conditions. 2. Proper Storage: Store this compound in airtight, moisture-proof containers to prevent air slaking. 3. Use Tempered Water: Starting with warm water can help initiate the reaction more quickly, reducing the total slaking time.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound slaking reaction.

ParameterValue / RangeSignificanceSource(s)
Heat of Reaction ~490 BTU/lb (for high-reactive CaO)Represents the total energy that must be managed.[1]
Stoichiometric Water 0.32 lbs water per 1.0 lb CaOThe minimum amount of water for the chemical reaction. Practical applications use much more.[1][12]
Practical Water Ratio 2.5:1 to 6:1 (Water:Lime by weight)Excess water acts as a heat sink and determines the final slurry consistency. A common target is 4:1.[1][13]
Optimal Slaking Temp. 170°F - 195°F (77°C - 91°C)Balances reaction speed and safety, while producing high-quality, fine-particle hydrated lime.[1][13]
Effect of Impurities Sulfates, MagnesiumDecrease hydration rate and delay the slaking process.[7][8]
Effect of Additives ChloridesIncrease the rate of hydration.[7][8]

Experimental Protocols & Visualizations

Protocol 1: Controlled Slaking for Slurry Production

This protocol details a lab-scale procedure for producing a controlled, reactive calcium hydroxide slurry.

Methodology:

  • Preparation: Place a known quantity of this compound (e.g., 50g, particle size < 100 µm) into a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe.

  • Setup: Begin circulation of a coolant (e.g., water at 20°C) through the reactor jacket. Set the stirrer to a moderate speed (e.g., 250 RPM) to create a vortex.

  • Water Addition: Slowly add a 4:1 ratio of deionized water (200 mL) to the this compound using a dropping funnel or peristaltic pump over a period of 15-20 minutes.

  • Temperature Monitoring: Continuously monitor the slurry temperature. Adjust the water addition rate or coolant flow to maintain the temperature below 85°C.

  • Digestion: After all water has been added, allow the mixture to stir for an additional 30 minutes to ensure the reaction goes to completion. This is the "digestion" phase.

  • Completion: The reaction is considered complete when the temperature of the slurry begins to steadily decrease towards the jacket temperature.

Controlled_Slaking_Workflow cluster_prep Preparation cluster_reaction Reaction Control cluster_completion Completion A 1. Add this compound (CaO) to Jacketed Reactor B 2. Start Coolant Flow & Mechanical Stirring C 3. Add Water Slowly (Target 4:1 Ratio) B->C D 4. Monitor Temperature (Maintain < 85°C) C->D D->C Adjust Water Rate E 5. Stir for 30 min (Digestion Phase) D->E F 6. Reaction Complete (Temp Drops) E->F

Caption: Workflow for a controlled laboratory-scale lime slaking experiment.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and correct an uncontrolled exothermic reaction.

Troubleshooting_Runaway_Reaction Start Problem: Temperature Rising Rapidly (>95°C) CheckWater Is water addition ongoing? Start->CheckWater StopWater Action: Immediately Stop Water Addition CheckWater->StopWater Yes CheckCooling Is external cooling active and sufficient? CheckWater->CheckCooling No StopWater->CheckCooling IncreaseCooling Action: Increase Coolant Flow or Lower Bath Temp CheckCooling->IncreaseCooling No CheckStirring Is agitation vigorous and uniform? CheckCooling->CheckStirring Yes IncreaseCooling->CheckStirring Abort Outcome: Reaction Uncontrolled. Abort Experiment Safely. IncreaseCooling->Abort If Temp Still Rises IncreaseStirring Action: Increase Stirrer RPM CheckStirring->IncreaseStirring No Outcome Outcome: Temperature Stabilized and Controlled CheckStirring->Outcome Yes IncreaseStirring->Outcome

Caption: Decision tree for troubleshooting a runaway slaking reaction.

References

overcoming diffusion limitations in porous calcium oxide materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome diffusion limitations in porous calcium oxide (CaO) materials.

Frequently Asked Questions (FAQs)

Q1: What are diffusion limitations in porous CaO materials and why are they a concern?

A1: Diffusion limitations refer to the restricted movement of molecules (e.g., drugs, gases like CO2) into and out of the porous network of a calcium oxide material. This is a concern because it can significantly hinder performance in various applications. For instance, in drug delivery, it can lead to incomplete drug loading or an undesirably slow release rate. In CO2 capture and catalysis, it can cause the reactive surfaces within the pores to be underutilized, as the reactant molecules cannot reach them effectively, often due to pore blockage by the product layer (e.g., CaCO3).

Q2: What key factors influence the diffusion characteristics of porous CaO?

A2: The diffusion characteristics are primarily governed by the material's microstructure. Key factors include:

  • Specific Surface Area: A higher surface area generally provides more sites for interaction and diffusion pathways.

  • Pore Volume and Porosity: A larger pore volume can accommodate more molecules and facilitate easier transport.

  • Pore Size and Distribution: The size of the pores must be adequate for the target molecules to pass through. A narrow and well-defined pore size distribution is often desirable for controlled diffusion.

  • Particle Size and Agglomeration: Smaller, well-dispersed particles tend to have shorter diffusion paths compared to large, agglomerated particles.

  • Surface Chemistry: The chemical nature of the pore surfaces can either attract or repel diffusing molecules, affecting transport rates.

Q3: How does the synthesis method impact the final porous structure of CaO?

A3: The synthesis method is a critical determinant of the material's final microstructure. Different methods create vastly different porous properties:

  • Precipitation: A simple and cost-effective method, but it can sometimes lead to particle agglomeration and a less controlled pore structure.

  • Sol-Gel Method: This technique offers a high degree of control over the resulting nanoparticle properties.

  • Template-Assisted Synthesis: Using "templates" (like silica SBA-15 or polymer agents) allows for the creation of highly ordered and tailored pore structures, such as mesoporous CaO.

  • Calcination Conditions: The temperature and duration of calcination (thermal decomposition of a calcium precursor like CaCO3 or Ca(OH)2) significantly affect crystallite growth, sintering, and the final pore structure.

Q4: In which primary applications are diffusion limitations in porous CaO a critical issue?

A4: Diffusion is a rate-limiting step in several key applications:

  • CO2 Capture: The efficiency of CaO-based sorbents is often limited by the diffusion of CO2 through the product layer of calcium carbonate (CaCO3) that forms on the surface of CaO particles. Sintering during high-temperature cycling further reduces porosity and worsens this issue.

  • Drug Delivery: The rate of drug release from a porous CaO carrier is directly controlled by the diffusion of the drug molecules through the porous matrix. Uncontrolled diffusion can lead to a "burst release" or, conversely, an ineffective, slow release.

  • Heterogeneous Catalysis: In catalytic reactions, the reactants must diffuse into the pores to reach the active sites, and the products must diffuse out. Poor diffusion can lead to low catalytic efficiency and deactivation.

Troubleshooting Guide

Problem 1: My porous CaO shows low or inconsistent loading of active molecules (e.g., drugs, proteins).

  • Potential Cause: Insufficient or inaccessible pore volume. The pores may be too small for the molecule, or the entrances to the pores may be blocked. Particle agglomeration can also trap volume, making it inaccessible.

  • Troubleshooting Steps:

    • Re-evaluate Synthesis Method: Consider a template-assisted synthesis to create larger, more accessible pores. Using structure-directing agents like PEG or CTAB during hydrothermal synthesis can also help.

    • Optimize Calcination: Lowering the calcination temperature or shortening the duration can reduce sintering and preserve a higher surface area and pore volume.

    • Use Stabilizers: During synthesis, adding a stabilizer like polyvinylpyrrolidone (PVP) can help prevent particle agglomeration, ensuring better dispersion and accessibility.

    • Characterize Pore Size: Use N2 adsorption-desorption (BET) analysis to confirm that your material's pore diameter is sufficiently larger than the kinetic diameter of the molecule you are trying to load.

Problem 2: I am observing an uncontrolled "burst release" of the loaded substance, rather than sustained diffusion.

  • Potential Cause: The active molecules are adsorbed only on the exterior surface of the CaO particles instead of within the porous network. This is common in materials with very small micropores or a low total pore volume.

  • Troubleshooting Steps:

    • Surface Modification: Create a surface coating that acts as a diffusion barrier. For example, forming a nanocoating of stabilized amorphous calcium carbonate (ACC) on the particle surface can suppress the initial burst and allow for a more controlled, pH-dependent release.

    • Incorporate into a Matrix: Embed the CaO particles into a hydrogel or polymer matrix. The matrix itself will add another layer of diffusion control, slowing down the release of the active molecule.

    • Synthesize Hierarchical Pores: Develop materials with a mix of larger mesopores (for storage) and smaller micropores (for controlled release) to better regulate the diffusion process.

Problem 3: The CO2 capture capacity of my CaO sorbent degrades rapidly over multiple carbonation-calcination cycles.

  • Potential Cause: Thermal sintering is the primary cause of deactivation. At the high temperatures required for regeneration (>800°C), CaO grains grow and fuse, which leads to a significant loss of surface area and porosity. This prevents CO2 from accessing the unreacted CaO core in subsequent cycles.

  • Troubleshooting Steps:

    • Incorporate Structural Stabilizers: The most effective strategy is to dope the CaO with inert, high-melting-point metal oxides like Magnesium Oxide (MgO) or Aluminum Oxide (Al2O3). These oxides act as physical spacers between CaO grains, inhibiting sintering and preserving the porous structure through many cycles.

    • Create Nano-architectures: Synthesizing CaO as nanoparticles distributed on an inert support can improve stability, as the support prevents the nanoparticles from agglomerating.

    • Optimize Operating Conditions: While high temperatures are needed for calcination, using the lowest possible temperature and CO2 concentration during regeneration can help mitigate sintering and textural degradation.

Quantitative Data Summary

Table 1: Impact of Synthesis Parameters on CaO Material Properties

Technical Support Center: Refinement of Experimental Protocols for Handling Air-Sensitive Quicklime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for handling air-sensitive quicklime (calcium oxide, CaO). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing this compound quality.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction times or heat generation during slaking. 1. Variable this compound Reactivity: The reactivity of this compound can be affected by its manufacturing process ("soft-burnt" is more reactive than "hard-burnt") and storage conditions.[1][2] 2. Improper Storage: Exposure to atmospheric moisture and carbon dioxide will "air-slake" the this compound, reducing its reactivity.[1][3] 3. Inconsistent Particle Size: Finer particles have a larger surface area and react more quickly.[4] 4. Variable Water Temperature: Colder water can slow down the initial reaction rate.[5][6]1. Characterize this compound Reactivity: Perform a slaking rate test (see Experimental Protocol 2) to determine the reactivity of each new batch. 2. Ensure Proper Storage: Store this compound in airtight containers in a cool, dry place. A nitrogen-filled glove box is ideal for highly sensitive experiments. 3. Standardize Particle Size: Sieve the this compound to a consistent particle size range before use. 4. Use Temperature-Controlled Water: Use water at a consistent, specified temperature for all slaking experiments.
Formation of lumps or incomplete slaking. 1. Insufficient Water: Not enough water to fully hydrate the this compound. 2. Poor Mixing: Inadequate agitation prevents uniform contact between this compound and water. 3. "Drowning" the this compound: Adding this compound to a large volume of cold water can sometimes inhibit the reaction.1. Use a slight excess of water: Ensure there is enough water for the hydration reaction to go to completion. 2. Provide adequate agitation: Stir the mixture vigorously during the initial stages of the reaction. 3. Gradual Addition: For larger quantities, consider adding the this compound to the water gradually with continuous stirring.
Unexpectedly low yield of desired product in a reaction where this compound is a reagent. 1. Low "Available Lime": The this compound may have a high percentage of impurities or has been partially carbonated, reducing the amount of active CaO.[7][8] 2. Interfering Impurities: Impurities in the this compound (e.g., silica, alumina, iron) can react with other reagents or catalyze side reactions.[3][8][9]1. Determine the Available Lime Index: Use the "Rapid Sugar Test" (see Experimental Protocol 1) to quantify the active CaO content. 2. Use High-Purity this compound: For sensitive applications, use a high-purity grade of this compound and consider pre-treatment if necessary.
Difficulty in handling and transferring this compound powder. 1. Dust Generation: this compound is a fine powder that can easily become airborne, posing an inhalation hazard.[10] 2. Static Electricity: The fine powder can be prone to static charge, making it difficult to handle.1. Use Appropriate PPE: Always handle this compound in a well-ventilated area or a fume hood, and wear respiratory protection (e.g., N95 mask).[10] 2. Employ Proper Handling Techniques: Use anti-static spatulas and weighing boats. For larger quantities, consider using a powder funnel.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "soft-burnt" and "hard-burnt" this compound?

A1: The terms "soft-burnt" and "hard-burnt" refer to the temperature and duration of the calcination process used to produce this compound from limestone (calcium carbonate).[2]

  • Soft-burnt this compound is produced at lower temperatures and for shorter durations. It has a higher porosity and surface area, making it more reactive.[2]

  • Hard-burnt this compound is produced at higher temperatures or for longer durations. This results in a denser, less porous material with lower reactivity.[1][2]

Q2: How does exposure to air affect this compound?

A2: this compound is highly hygroscopic and will readily react with moisture (H₂O) and carbon dioxide (CO₂) from the atmosphere.[1][8]

  • Reaction with Moisture: It undergoes an exothermic reaction with water to form calcium hydroxide (Ca(OH)₂), also known as slaked lime. This process is called "air-slaking" when it occurs due to atmospheric humidity.[3]

  • Reaction with Carbon Dioxide: It reacts with carbon dioxide to form calcium carbonate (CaCO₃), the original material it was derived from. This process is called carbonation.[8] Both reactions reduce the "available lime" content and thus the reactivity of the this compound.[1]

Q3: What are the key safety precautions for handling this compound in a laboratory setting?

A3: Due to its caustic and reactive nature, strict safety measures are essential when handling this compound.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Respiratory protection (e.g., an N95 mask) is crucial to prevent inhalation of the fine powder.[10]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.

  • Handling: Avoid contact with skin and eyes. Do not breathe in the dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed, non-metallic container to prevent reaction with moisture and carbon dioxide.[11]

  • Emergency Procedures: In case of skin contact, brush off any dry powder and then flush with plenty of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Q4: How can I safely dispose of unreacted or partially reacted this compound?

A4: Small quantities of this compound and calcium hydroxide can be disposed of safely with the following procedure:

  • Slaking: Carefully and slowly add the this compound to a large volume of water with stirring to ensure all the CaO is converted to Ca(OH)₂. Be aware that this reaction is exothermic and can generate heat.

  • Neutralization: Neutralize the resulting calcium hydroxide slurry with a dilute acid (e.g., hydrochloric acid) to a pH of 7.[11]

  • Disposal: The neutralized solution can then be safely flushed down the drain with plenty of water, in accordance with local regulations. For larger quantities, consult your institution's environmental health and safety guidelines.[12][13]

Data Presentation

Table 1: Factors Influencing this compound Reactivity
Factor Effect on Reactivity Reason
Calcination Temperature Higher temperatures generally decrease reactivity.Leads to a denser, less porous structure ("hard-burning").[1][2]
Particle Size Smaller particle size increases reactivity.Larger surface area allows for faster reaction with water.[4]
Impurities (e.g., SiO₂, Al₂O₃, Fe₂O₃) Generally decrease reactivity.Can form less reactive silicate and aluminate compounds.[3][8][9]
Storage Conditions (Exposure to Air) Decreases reactivity over time.Reaction with atmospheric moisture and CO₂ reduces the available CaO content.[1][3]
Water Temperature (during slaking) Colder water can decrease the initial reaction rate.The exothermic reaction is temperature-dependent.[5][6]
Table 2: Typical Composition of High-Calcium this compound
Component Typical Percentage (%)
Calcium Oxide (CaO)90 - 98
Magnesium Oxide (MgO)0.5 - 2.5
Silicon Dioxide (SiO₂)0.5 - 2.0
Aluminum Oxide (Al₂O₃)0.2 - 1.0
Iron (III) Oxide (Fe₂O₃)0.1 - 0.5
Loss on Ignition (primarily from uncalcined limestone)0.5 - 2.0

Note: These values are typical and can vary depending on the limestone source and production process.

Experimental Protocols

Experimental Protocol 1: Determination of Available Lime Index (Rapid Sugar Test)

Objective: To quantify the amount of active calcium oxide in a this compound sample.

Principle: Calcium oxide is slaked with water to form calcium hydroxide. Sucrose is added to form a calcium saccharate solution, which is then titrated with a standardized solution of hydrochloric acid.[14][15][16]

Materials:

  • This compound sample (ground to pass a 100-mesh sieve)

  • CO₂-free distilled water

  • Granulated sucrose

  • Standardized 1.0 N Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • 300 mL Erlenmeyer flask

  • 100 mL burette

  • Hot plate

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.5 g of the prepared this compound sample and transfer it to a 300 mL Erlenmeyer flask containing 20 mL of CO₂-free distilled water.[14]

  • Stopper the flask, swirl to disperse the sample, and then heat to boiling for 2 minutes to ensure complete slaking.[14]

  • Add 150 mL of CO₂-free distilled water and 15 g of sucrose.[14]

  • Stopper the flask and shake at intervals for 5 minutes, then let it stand for 30 minutes to 1 hour.[14]

  • Add 2 drops of phenolphthalein indicator.

  • Titrate with the standard HCl solution until the pink color disappears. Add about 90% of the expected acid volume before shaking vigorously, then add the remaining acid dropwise.[14]

  • The volume of HCl used is recorded. 1 mL of 1 N HCl is equivalent to 1% of available lime as CaO.[14]

Calculation: Available Lime (%) = (Volume of HCl in mL) / (Weight of sample in g)

Experimental Protocol 2: Determination of Slaking Rate (Reactivity)

Objective: To measure the reactivity of this compound by observing the rate of temperature increase during slaking.

Principle: The exothermic reaction between this compound and water produces a measurable temperature rise. The time it takes to reach a specific temperature or the maximum temperature reached is an indicator of reactivity.

Materials:

  • This compound sample (sieved to a consistent particle size, e.g., passing a No. 7 mesh sieve)

  • Distilled water at a controlled temperature (e.g., 25°C)

  • Insulated flask (e.g., Dewar flask)

  • Thermometer or temperature probe (-10 to 110 °C range)

  • Stirring device

  • Timer

  • Analytical balance

Procedure:

  • Place a specific volume of distilled water (e.g., 200 mL) into the insulated flask and record the initial temperature.

  • Accurately weigh a specific amount of the this compound sample (e.g., 50 g).

  • Simultaneously start the timer and add the this compound to the water while stirring continuously.

  • Record the temperature at regular intervals (e.g., every 30 seconds) until the temperature begins to drop.

  • The reactivity can be reported as the time taken to reach the maximum temperature, the maximum temperature achieved, or the time taken to reach a specific temperature (e.g., 60°C).

Mandatory Visualizations

Experimental_Workflow_Quicklime_Quality_Control cluster_sampling 1. Sample Preparation cluster_testing 2. Quality Testing cluster_analysis 3. Data Analysis Sample Obtain Representative This compound Sample Grind Grind to Pass 100-Mesh Sieve Sample->Grind Store Store in Airtight Container Grind->Store AvailableLime Available Lime Index (Rapid Sugar Test) Store->AvailableLime Protocol 1 SlakingRate Slaking Rate (Reactivity Test) Store->SlakingRate Protocol 2 Compare Compare Results to Specifications AvailableLime->Compare SlakingRate->Compare Troubleshoot Troubleshoot if Out of Specification Compare->Troubleshoot

Caption: Workflow for this compound Quality Control.

Troubleshooting_Logic_Inconsistent_Slaking Problem Problem: Inconsistent Slaking Reaction Cause1 Variable Reactivity? Problem->Cause1 Cause2 Improper Storage? Cause1->Cause2 No Solution1 Solution: Characterize Reactivity (Slaking Rate Test) Cause1->Solution1 Yes Cause3 Inconsistent Particle Size? Cause2->Cause3 No Solution2 Solution: Use Airtight, Dry Storage Cause2->Solution2 Yes Solution3 Solution: Sieve to Consistent Particle Size Cause3->Solution3 Yes

Caption: Troubleshooting Inconsistent Slaking Reactions.

References

Technical Support Center: Optimization of CaO-Catalyzed Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Calcium Oxide (CaO)-catalyzed biodiesel production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Biodiesel Yield 1. Inactive Catalyst: The CaO catalyst may not be properly activated. Commercial CaO can exist as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[1] 2. High Free Fatty Acid (FFA) Content in Oil: FFAs can react with the basic CaO catalyst to form calcium soaps, which inhibits the transesterification reaction.[2][3][4] 3. Presence of Water: Water in the feedstock or methanol can lead to the hydrolysis of triglycerides and soap formation.[5][6] 4. Inadequate Mixing: A heterogeneous reaction requires sufficient mixing to ensure proper contact between the oil, methanol, and solid catalyst.[1] 5. Sub-optimal Reaction Conditions: The reaction temperature, time, methanol-to-oil ratio, or catalyst loading may not be in the optimal range.1. Catalyst Activation: Calcine the CaO source (e.g., eggshells, limestone) at a high temperature, typically around 900°C, to ensure the conversion to active CaO.[7][8] Store the activated catalyst in a desiccator to prevent exposure to atmospheric CO₂ and moisture.[9] 2. Oil Pre-treatment: If the FFA content of the oil is high (e.g., > 1-2%), perform an acid-catalyzed esterification step to reduce the FFA level before the transesterification reaction.[4][7] 3. Use Anhydrous Reactants: Ensure that the oil and methanol used are as dry as possible. 4. Increase Agitation: Use a higher stirring speed (e.g., 600 rpm or more) to overcome mass transfer limitations.[1] 5. Optimize Reaction Parameters: Refer to the data tables below for recommended ranges and starting points for optimization.
Soap Formation (Emulsion) 1. High FFA Content in Oil: This is the most common cause of soap formation in base-catalyzed transesterification.[2][3] 2. Excessive Catalyst Loading: Using too much catalyst can promote saponification.[4]1. Pre-treat the Oil: Reduce the FFA content through acid esterification.[7] 2. Optimize Catalyst Amount: Reduce the catalyst loading to the optimal range (typically 1-5 wt%).[10][11]
Catalyst Deactivation (Reduced Yield in Reuse) 1. Leaching of Active Sites: Calcium can leach from the catalyst into the reaction mixture.[2][3][12] 2. Adsorption of Glycerol: The by-product glycerol can adsorb onto the catalyst surface, blocking active sites.[2][13] 3. Poisoning by CO₂ and Water: Exposure to air during handling and separation can lead to the formation of inactive calcium carbonate and hydroxide.[3] 4. Formation of Calcium Diglyceroxide: CaO can react with glycerol to form a less active species.[2]1. Regenerate the Catalyst: After each cycle, wash the catalyst with methanol or hexane to remove adsorbed glycerol and other organic residues, then dry and recalcine it to restore its activity.[14] 2. Minimize Air Exposure: Handle the catalyst quickly and store it in a sealed, dry environment between uses.

Frequently Asked Questions (FAQs)

1. What is the optimal calcination temperature for activating CaO from sources like eggshells or limestone?

The optimal calcination temperature is typically around 900°C. This temperature ensures the complete decomposition of calcium carbonate (CaCO₃) to active calcium oxide (CaO) while avoiding excessive sintering that could reduce the catalyst's surface area.[7][8]

2. What is the recommended methanol-to-oil molar ratio for CaO-catalyzed transesterification?

While the stoichiometric ratio is 3:1, an excess of methanol is required to shift the reaction equilibrium towards the products. Common molar ratios range from 6:1 to 15:1.[5][15] An excessively high ratio can make the separation of glycerol more difficult.[16]

3. What is a typical range for catalyst loading?

The amount of CaO catalyst is usually in the range of 1-8 wt% relative to the weight of the oil.[7][9][10][13] The optimal loading depends on the specific feedstock and other reaction conditions.

4. What is the ideal reaction temperature?

The reaction is typically carried out near the boiling point of methanol, between 55°C and 70°C.[7][10][13] Higher temperatures increase the reaction rate, but temperatures exceeding the boiling point of methanol would require a pressurized reactor.

5. How long should the reaction be run?

Reaction times can vary from 1 to 4 hours.[5][7][13] The optimal time depends on the other reaction parameters. Monitoring the reaction progress by analyzing methyl ester content can help determine the ideal duration.

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data for key reaction parameters from various studies.

Table 1: Optimization of Methanol-to-Oil Molar Ratio

Oil SourceCatalystOptimal Methanol-to-Oil Molar RatioBiodiesel Yield (%)Reference
Waste Cooking OilNano-CaO8:196[10]
Canola OilK-Sr/CaO12.5:191[13][14]
Waste Beef TallowCaO from Eggshells9:182.43[7]
Palm OilCaO/Ni/Al₂O₃55:1Not specified[16]
Waste Cooking OilCaO/TiO₂6:195[15]

Table 2: Optimization of Catalyst Loading

Oil SourceCatalystOptimal Catalyst Loading (wt%)Biodiesel Yield (%)Reference
Waste Beef TallowCaO from Eggshells382.43[7]
Canola OilK-Sr/CaO791[13]
Waste Cooking OilNano-CaO196[10]
Waste Cooking OilCaO/ZnO390[15]
Rubber Seed OilAlumina-CaO-KI291.6[17]

Table 3: Optimization of Reaction Temperature

Oil SourceCatalystOptimal Temperature (°C)Biodiesel Yield (%)Reference
Waste Cooking OilNano-CaO5096[10]
Waste Beef TallowCaO from Eggshells5582.43[7]
Canola OilK-Sr/CaO7091[13]
Waste Cooking OilCaO/TiO₂6595[15]
Waste Cooking OilCaO/NaF6094.5[11]

Table 4: Optimization of Reaction Time

Oil SourceCatalystOptimal Reaction Time (hours)Biodiesel Yield (%)Reference
Canola OilK-Sr/CaO190[13]
Waste Beef TallowCaO from Eggshells1.582.43[7]
Waste Cooking OilNano-CaO1.596[10]
Waste Cooking OilCaO/TiO₂395[15]
Waste Cooking OilCaO/NaF294.5[11]

Experimental Protocols

1. Catalyst Preparation (Activation)

  • Objective: To convert calcium carbonate or hydroxide to active calcium oxide.

  • Materials: Calcium source (e.g., waste eggshells, limestone, commercial CaCO₃), muffle furnace, crucible.

  • Procedure:

    • Wash the calcium source thoroughly with deionized water to remove impurities and dry it in an oven at 105-110°C overnight.

    • Grind the dried material into a fine powder using a mortar and pestle or a ball mill.

    • Place the powdered material in a ceramic crucible.

    • Calcine the powder in a muffle furnace at 900°C for 2-3 hours.

    • After calcination, allow the catalyst to cool down inside the furnace or in a desiccator to prevent contact with air and moisture.

    • Store the activated CaO catalyst in a tightly sealed container in a desiccator until use.

2. Transesterification Reaction

  • Objective: To convert triglycerides into fatty acid methyl esters (biodiesel).

  • Materials: Feedstock oil, activated CaO catalyst, methanol, three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer.

  • Procedure:

    • If the oil has a high FFA content (>1%), perform a pre-treatment step (acid esterification).

    • Set up the reaction apparatus consisting of a three-neck flask equipped with a condenser, a thermometer, and a magnetic stirrer.

    • Add the desired amount of oil to the flask.

    • In a separate beaker, dissolve the calculated amount of activated CaO catalyst in methanol with vigorous stirring.

    • Add the methanol-catalyst mixture to the oil in the reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 65°C) with constant stirring.

    • Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours).

    • After the reaction is complete, turn off the heat and allow the mixture to cool.

    • Separate the catalyst from the liquid mixture by centrifugation or filtration.

    • Transfer the liquid mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper biodiesel layer and a lower glycerol layer.

    • Carefully drain the glycerol layer.

    • Wash the biodiesel layer with warm deionized water to remove any remaining catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

    • Dry the washed biodiesel by heating it to above 100°C to remove residual water.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Transesterification Wash_Dry Wash & Dry Calcium Source Grind Grind to Powder Wash_Dry->Grind Calcine Calcine at 900°C Grind->Calcine Store Store in Desiccator Calcine->Store Mix Mix Oil, Methanol, & Activated CaO Store->Mix React Heat & Stir (e.g., 65°C, 2h) Mix->React Separate_Catalyst Separate Catalyst React->Separate_Catalyst Separate_Glycerol Separate Glycerol Separate_Catalyst->Separate_Glycerol Regenerate Regenerate Catalyst (Wash & Recalcine) Separate_Catalyst->Regenerate Optional Wash_Biodiesel Wash Biodiesel Separate_Glycerol->Wash_Biodiesel Dry_Biodiesel Dry Biodiesel Wash_Biodiesel->Dry_Biodiesel Regenerate->Mix

Caption: Experimental workflow for CaO-catalyzed biodiesel production.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Outputs cluster_feedstock Feedstock Properties Temp Reaction Temperature Yield Biodiesel Yield Temp->Yield Purity Product Purity Temp->Purity Time Reaction Time Time->Yield Time->Purity Methanol_Ratio Methanol:Oil Ratio Methanol_Ratio->Yield Methanol_Ratio->Purity Catalyst_Loading Catalyst Loading Catalyst_Loading->Yield Catalyst_Loading->Purity FFA FFA Content FFA->Yield inhibits FFA->Purity reduces (soap) Water Water Content Water->Yield inhibits

Caption: Key parameters influencing biodiesel yield and purity.

References

Validation & Comparative

comparative analysis of quicklime from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quicklime from Different Commercial Suppliers for Research and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Key Performance Indicators for this compound

The suitability of this compound for research and pharmaceutical applications is determined by several key performance indicators. These parameters influence reaction kinetics, purity of the final product, and overall process efficiency.

Performance Indicator Description Importance in Research & Pharma
Purity / Assay (% CaO) The weight percentage of calcium oxide in the product. High-purity this compound is essential to prevent the introduction of unwanted impurities into sensitive reactions and formulations. Impurities such as silica, iron, aluminum, and magnesium can interfere with chemical processes.[1][2]Minimizes side reactions and contamination of final products.
Reactivity The rate at which this compound reacts with water (slaking). This is often measured by the time it takes for a standardized mixture to reach a certain temperature (e.g., the T60 test).[3][4][5]Determines the speed of hydration and heat generation, which is critical for process control and safety.
Available Lime Index A measure of the calcium oxide that is available to react under specific conditions.[6]Indicates the effective neutralizing capacity and reactivity of the this compound.
Particle Size Distribution The range and distribution of particle sizes in the this compound powder. This can be presented as median particle size (d50) or the percentage of particles passing through specific mesh sizes.[7][8]Affects the rate of reaction, dissolution, and handling properties of the powder. Finer particles generally have a higher surface area and faster reaction rates.[8]
Loss on Ignition (LOI) The percentage of weight lost when the sample is heated to a high temperature. This indicates the amount of volatile substances, such as water and carbonates.[3]A low LOI is indicative of high purity and proper calcination during manufacturing.
Insoluble Matter The percentage of the sample that does not dissolve in hydrochloric acid. This primarily consists of silica and silicates.[6]High levels of insoluble matter can introduce abrasive particles and unwanted contaminants.

Major Commercial Suppliers

Several companies supply this compound for industrial and laboratory use. The specific grades and purities offered will vary. It is recommended to contact these suppliers directly for detailed product specifications and samples for analysis.

  • ProChem, Inc.

  • SAE Manufacturing Specialties Corp.

  • Lhoist North America

  • Graymont [9]

  • Carmeuse [9]

  • Mississippi Lime Company [9]

  • United States Lime & Minerals, Inc. [9]

Experimental Protocols

The following are detailed methodologies for key experiments to compare this compound from different suppliers. These protocols are based on established standards, primarily from ASTM International.

Determination of Available Lime Index (ASTM C25)

Objective: To determine the amount of calcium oxide that is available for reaction.

Methodology:

  • Sample Preparation: A representative sample of this compound is carefully crushed and ground to pass through a 100-mesh sieve. The sample should be protected from exposure to air and moisture to prevent carbonation and hydration.[6]

  • Procedure: a. Weigh approximately 0.5 g of the prepared sample into a 250 mL Erlenmeyer flask. b. Add 10 mL of recently boiled, cooled distilled water to the flask and stopper it. c. Swirl and heat the mixture to boiling for 2 minutes. d. Add 150 mL of a 10% sucrose solution (neutral to phenolphthalein) and stopper the flask. e. Shake the flask vigorously at intervals for 4 hours. f. Titrate the solution with standardized 0.5 N hydrochloric acid (HCl) using phenolphthalein as an indicator until the pink color disappears and does not return for 30 seconds.

  • Calculation: The available lime index is calculated as the percentage of CaO based on the volume of HCl used.

Slaking Rate of this compound (Reactivity - T60 Test) (ASTM C110)

Objective: To measure the reactivity of this compound by determining the time required for a specific temperature rise upon hydration.

Methodology:

  • Apparatus: A Dewar flask (1 L capacity), a mechanical stirrer, and a temperature measuring device (thermocouple or thermometer).

  • Procedure: a. Place 400 mL of distilled water at 25 ± 1 °C into the Dewar flask. b. Start the stirrer at 300 ± 50 rpm. c. Add the entire this compound sample (typically 100 g) to the water at once. d. Record the temperature of the slurry every 30 seconds. e. The T60 value is the time, in minutes, required for the slurry to reach 60 °C.[3][5] A shorter T60 time indicates a more reactive this compound.[3]

  • Data Presentation: Plot the temperature as a function of time for each supplier's this compound to visualize the slaking curve.

Particle Size Analysis (ASTM C110)

Objective: To determine the particle size distribution of the this compound powder.

Methodology:

  • Sieve Analysis: a. A stack of standard sieves with decreasing mesh size is assembled. b. A known weight of the this compound sample is placed on the top sieve. c. The stack is agitated for a specified amount of time using a mechanical sieve shaker. d. The weight of the material retained on each sieve is measured.

  • Laser Diffraction (Alternative Method): a. For finer powders, laser diffraction particle size analyzers can provide a more detailed distribution. b. The sample is dispersed in a suitable non-aqueous medium and passed through the laser beam of the instrument. c. The instrument's software calculates the particle size distribution based on the light scattering pattern.

  • Data Presentation: The results can be presented as a table showing the percentage of material retained on or passing through each sieve, or as a cumulative distribution curve.

Visualization of Experimental Workflow and Application Context

The following diagrams illustrate the logical workflow for a comparative analysis of this compound and a potential application context in pharmaceutical manufacturing.

G cluster_0 Sample Acquisition and Preparation cluster_1 Performance Testing cluster_2 Data Analysis and Comparison S1 Obtain this compound Samples from Different Suppliers S2 Sample Homogenization and Sieving S1->S2 T1 Purity Analysis (% CaO, LOI, Insoluble Matter) S2->T1 Distribute Prepared Samples T2 Reactivity Testing (T60 Slaking Rate) S2->T2 Distribute Prepared Samples T3 Particle Size Analysis S2->T3 Distribute Prepared Samples D1 Tabulate Quantitative Data T1->D1 T2->D1 T3->D1 D2 Generate Comparative Plots D1->D2 D3 Supplier Selection Based on Performance Metrics D2->D3

Caption: Workflow for Comparative Analysis of Commercial this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing - pH Adjustment cluster_2 Purification UP1 Bioreactor with Cell Culture UP2 Harvesting and Centrifugation UP1->UP2 DP1 Crude Protein Solution (Acidic pH) UP2->DP1 DP2 Addition of Calcium Hydroxide (Slaked this compound) Slurry DP1->DP2 DP3 pH Increase and Impurity Precipitation DP2->DP3 P1 Filtration to Remove Precipitated Impurities DP3->P1 P2 Further Chromatographic Purification P1->P2 P3 Final Purified Biopharmaceutical Product P2->P3

Caption: Role of this compound (as Calcium Hydroxide) in Biopharmaceutical Downstream Processing.

Conclusion

A thorough is essential for ensuring the quality and consistency of research and pharmaceutical manufacturing processes. By implementing the standardized testing protocols outlined in this guide, scientists and researchers can generate the necessary data to make informed decisions. The key performance indicators—purity, reactivity, and particle size—should be carefully evaluated in the context of the specific application to select the optimal this compound supplier. While this compound may not be a direct participant in complex signaling pathways in drug discovery, its role as a critical process chemical, for example in pH regulation during protein purification, underscores the importance of its quality.[10][11] The use of high-purity calcium oxide as a catalyst in the synthesis of complex organic molecules, including some pharmaceutical precursors, is also an area of active research.[12][13][14]

References

A Comparative Guide to Titration Methods for Assessing Quicklime Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common titration methods used to assess the activity of quicklime (calcium oxide, CaO). Understanding the reactivity of this compound is crucial for its various applications, from industrial processes to pharmaceutical manufacturing. This document outlines the principles, experimental protocols, and available performance data for key methods to assist in selecting the most appropriate technique for your specific needs.

Introduction to this compound Activity

This compound activity refers to the rate and extent to which it reacts with water in a process called slaking. This exothermic reaction produces hydrated lime (calcium hydroxide, Ca(OH)₂). The activity is a critical quality parameter, as it influences the material's performance in various applications. Several methods are employed to quantify this activity, each with its own advantages and limitations. This guide focuses on three prevalent methods: the ASTM C110 Slaking Rate Test, the Rapid Sugar Test, and the direct Hydrochloric Acid Titration.

Methods for Assessing this compound Activity

ASTM C110: Slaking Rate of this compound

The ASTM C110 standard provides a comprehensive suite of physical tests for this compound, hydrated lime, and limestone.[1][2][3][4] The slaking rate test is a key method within this standard for determining the reactivity of this compound.[1][3]

Principle: This method measures the temperature rise over time when a specified amount of this compound is mixed with water under controlled conditions. The rate of temperature increase and the maximum temperature reached are indicative of the this compound's reactivity.[1][5]

Experimental Protocol: A detailed protocol for the slaking rate test as per ASTM C110 involves the following steps:

  • Apparatus: A Dewar flask with a capacity of 1000 mL, a mechanical stirrer with a specific propeller design, and a digital thermometer with a precision of 0.1°C are required.

  • Sample Preparation: A representative sample of this compound is crushed to pass a 1-inch screen.

  • Procedure:

    • Place 400 mL of water at 25 ± 1°C into the Dewar flask.

    • Begin stirring the water at a specified speed (e.g., 300 ± 50 rpm).

    • Add 100 g of the prepared this compound sample to the water and start a timer.

    • Record the temperature every 30 seconds for the first 5 minutes, then every minute until the temperature begins to drop or for a total of 30 minutes.

  • Data Analysis: The results are typically presented as a time-temperature curve. The key parameters reported are the temperature rise at a specific time (e.g., 30 seconds) and the maximum temperature reached.

Rapid Sugar Test (Available Lime)

The Rapid Sugar Test is a widely used titrimetric method to determine the amount of available calcium oxide in this compound.[6][7][8] Sucrose is used to form a soluble calcium saccharate complex, which is then titrated with a standardized acid.[6]

Principle: Calcium oxide is first hydrated to calcium hydroxide. Sucrose is added to the solution to increase the solubility of calcium hydroxide by forming calcium saccharate. The amount of calcium saccharate is then determined by titrating with a standardized solution of hydrochloric acid (HCl) to a phenolphthalein endpoint. The volume of acid consumed is directly proportional to the available CaO content.[6]

Experimental Protocol: The following is a typical procedure for the Rapid Sugar Test:

  • Reagents:

    • Standardized hydrochloric acid solution (e.g., 0.1 N or as specified in the method).

    • Phenolphthalein indicator solution.

    • Sucrose (granulated sugar).

    • CO₂-free distilled water.

  • Sample Preparation: A representative sample of this compound is finely ground to pass through a 100-mesh sieve.

  • Procedure:

    • Accurately weigh about 0.5 g of the prepared this compound sample into a 300 mL Erlenmeyer flask.

    • Add 20 mL of CO₂-free distilled water to the flask, stopper it, and swirl to disperse the sample.

    • Heat the flask to boiling for 2 minutes to ensure complete slaking.

    • Add 150 mL of CO₂-free distilled water and 15 g of sucrose.

    • Stopper the flask and shake at intervals for 5 minutes, then let it stand for 30 minutes to 1 hour.

    • Add 2 drops of phenolphthalein indicator.

    • Titrate with the standardized HCl solution until the pink color disappears.[6]

  • Calculation: The percentage of available CaO is calculated based on the volume and concentration of the HCl used and the weight of the this compound sample.

Direct Hydrochloric Acid Titration

A simpler, direct acid-base titration can also be used to determine the total alkalinity of the this compound, which is then expressed as available CaO.

Principle: A known weight of the this compound sample is reacted with an excess of standardized hydrochloric acid. The unreacted acid is then back-titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The amount of acid consumed by the this compound is used to calculate the available CaO content.

Experimental Protocol:

  • Reagents:

    • Standardized hydrochloric acid solution (e.g., 1.0 N).

    • Standardized sodium hydroxide solution (e.g., 0.5 N).

    • Phenolphthalein or other suitable indicator.

  • Sample Preparation: A representative sample of this compound is finely ground.

  • Procedure:

    • Accurately weigh a specific amount of the prepared this compound sample into a flask.

    • Add a known excess volume of standardized HCl solution to completely dissolve the sample.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess HCl with the standardized NaOH solution until the endpoint is reached (the solution turns pink).

  • Calculation: The amount of available CaO is calculated from the difference between the initial amount of HCl added and the amount of HCl neutralized by the NaOH in the back-titration.

Performance Comparison

Parameter ASTM C110: Slaking Rate Rapid Sugar Test Direct Hydrochloric Acid Titration
Principle Measures heat of hydration (reactivity)Titration of soluble calcium saccharateAcid-base back-titration
Primary Measurement Temperature change over timeVolume of titrant (HCl)Volume of titrant (NaOH)
Indication of Reactivity (rate of reaction)Available CaO contentTotal alkalinity (as CaO)
Accuracy Good for relative reactivityConsidered to have good accuracyCan be accurate with proper technique
Precision Reproducibility can be affected by operator and equipment variations.[5]One study reports a relative standard deviation of 1.0% and 95% confidence limits of ± 2.0%.[6]Generally good precision, but can be influenced by endpoint determination.
Throughput Relatively low; one sample at a timeModerate; multiple samples can be prepared simultaneouslyModerate; multiple samples can be prepared simultaneously
Complexity Moderate; requires specific equipmentModerate; involves multiple steps and reagent preparationRelatively simple and straightforward
Key Advantages Directly measures the heat evolution, which is a primary indicator of reactivity.Well-established method for available lime content.Fast and uses common laboratory reagents.
Key Limitations Does not directly measure available CaO. Results can be influenced by particle size and sample preparation.Indirectly measures activity. The use of sugar can sometimes be problematic.May not differentiate between CaO and other alkaline components.

Visualizing the Methodologies

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_methods Titration Methods cluster_output Output start This compound Sample crush Crush/Grind Sample start->crush sieve Sieve to Required Particle Size crush->sieve slaking ASTM C110: Slaking Rate (Measure Temperature Rise) sieve->slaking Physical Reactivity sugar Rapid Sugar Test (Titrate with HCl) sieve->sugar Chemical - Available Lime hcl Direct HCl Titration (Back-titrate with NaOH) sieve->hcl Chemical - Total Alkalinity reactivity Reactivity Curve slaking->reactivity cao_sugar % Available CaO sugar->cao_sugar cao_hcl % Total Alkalinity as CaO hcl->cao_hcl

Caption: Workflow for assessing this compound activity.

G cluster_reaction Rapid Sugar Test Chemistry CaO CaO (this compound) CaOH2 Ca(OH)₂ (Hydrated Lime) CaO->CaOH2 + H₂O (Slaking) H2O H₂O (Water) CaSaccharate Ca(C₁₂H₂₂O₁₁)₂ (Calcium Saccharate - Soluble) CaOH2->CaSaccharate + Sucrose Sucrose Sucrose CaCl2 CaCl₂ (Calcium Chloride) CaSaccharate->CaCl2 + 2HCl (Titration) H2O_final 2H₂O (Water) CaSaccharate->H2O_final + 2HCl (Titration) Sucrose_final 2C₁₂H₂₂O₁₁ (Sucrose) CaSaccharate->Sucrose_final + 2HCl (Titration) HCl 2HCl (Hydrochloric Acid)

Caption: Key chemical reactions in the Rapid Sugar Test.

Conclusion

The selection of a suitable method for assessing this compound activity depends on the specific requirements of the analysis. The ASTM C110 slaking rate test is ideal for directly measuring the reactivity in terms of heat evolution. The Rapid Sugar Test is a well-established and accurate method for determining the available CaO content, which is often the primary parameter of interest. The direct Hydrochloric Acid Titration offers a simpler and faster alternative for estimating total alkalinity, though it may be less specific. For rigorous quality control and research purposes, a combination of methods, such as the slaking rate and the sugar test, may provide the most comprehensive characterization of this compound activity.

References

A Comparative Guide to Quicklime (CaO) vs. Magnesium Oxide (MgO) as Refractory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of quicklime (calcium oxide, CaO) and magnesium oxide (MgO) as refractory materials. The information presented is supported by experimental data to assist in material selection for high-temperature applications.

Executive Summary

Magnesium oxide (MgO) and calcium oxide (CaO) are both alkaline earth metal oxides that serve as principal components in basic refractory products. Their high melting points and resistance to basic slags make them suitable for various high-temperature industrial processes, including steelmaking, cement production, and non-ferrous metal smelting.[1] However, significant differences in their thermomechanical properties and chemical stability, particularly hydration resistance, dictate their specific applications and performance limitations. MgO generally exhibits superior overall performance, especially in terms of chemical stability and hydration resistance, while CaO's high refractoriness is compromised by its extreme susceptibility to hydration.

Physical and Thermal Properties

The fundamental physical and thermal properties of CaO and MgO determine their behavior at elevated temperatures. MgO typically offers higher thermal conductivity, which can be advantageous for uniform heat transfer, whereas their thermal expansion coefficients are quite similar.

Table 1: Comparison of Key Physical and Thermal Properties

PropertyThis compound (Calcium Oxide, CaO)Magnesium Oxide (MgO)Significance in Refractory Performance
Melting Point ~2600 °C~2800 °CIndicates the maximum service temperature. Both are highly refractory.
Crystal Structure Cubic (Halite)Cubic (Halite)Influences mechanical properties and stability at high temperatures.
True Density ~3.35 g/cm³[2]~3.58 g/cm³[2]Higher density often correlates with lower porosity and better slag resistance.
Thermal Expansion Coefficient (20-1200 °C) ~13.8 x 10⁻⁶ /°C[3]~13.5 x 10⁻⁶ /°C[3]Mismatch in thermal expansion with other materials can induce stress and cracking.
Thermal Conductivity (at 1000 K / ~727 °C) ~4.2 W/(m·K) (estimated)~10 W/(m·K)[1][4]Affects heat loss through the refractory lining and thermal shock resistance.

Note: Values can vary based on purity, manufacturing process, and microstructure.

Experimental Data and Performance Metrics

Thermal Conductivity

Thermal conductivity is a critical parameter for refractory linings, influencing both heat loss and the material's ability to withstand thermal shock. MgO is known to be a highly thermally conductive material.[5] The thermal conductivity of polycrystalline MgO decreases with increasing temperature, a typical behavior for crystalline solids above their Debye temperature.[1][4]

Table 2: Thermal Conductivity of Magnesium Oxide (93% Theoretical Density)

Temperature (K)Temperature (°C)Thermal Conductivity (W·m⁻¹·K⁻¹)
40012729.4
50022723.8
750477~15 (interpolated)
1000727~10 (interpolated)
13001027~8
(Data sourced from Slifka et al., 1998)[1][4]

For calcium oxide, high-temperature thermal conductivity data is less commonly published, but it is generally lower than that of MgO. At room temperature, pressed CaO has a reported thermal conductivity of approximately 13.8 W/(m·K), which is expected to decrease significantly with temperature.[6]

Thermal Shock Resistance

Thermal shock resistance refers to a material's ability to withstand rapid temperature changes without cracking or spalling. It is influenced by thermal expansion, thermal conductivity, and mechanical strength. While both materials have similar thermal expansion coefficients, the higher thermal conductivity of MgO can contribute to better thermal shock resistance by dissipating thermal stresses more effectively.

Table 3: Comparative Thermal Shock Performance

MaterialKey Influencing FactorsGeneral Performance
This compound (CaO) Moderate Thermal Conductivity, High Thermal ExpansionGenerally considered to have poorer thermal shock resistance compared to MgO-based systems, especially when hydration is a factor.
Magnesium Oxide (MgO) High Thermal Conductivity, High Thermal ExpansionGood thermal shock resistance for a basic refractory, though it can be a point of failure. Performance is often enhanced with additives.[7]
Chemical Stability and Slag Resistance

As basic refractories, both CaO and MgO exhibit excellent resistance to basic slags, which are rich in lime and magnesia.[8] However, they are susceptible to attack by acidic slags (rich in silica, SiO₂). The interaction with slag is a critical performance factor in metallurgical applications.

  • Magnesium Oxide (MgO) : MgO shows good resistance to basic slags. The rate of its dissolution is often controlled by liquid mass transfer at the slag-refractory interface. The presence of MgO in the slag can reduce the dissolution rate of the refractory lining.[9]

  • This compound (CaO) : CaO is highly basic and reacts readily with acidic components like silica (SiO₂) and alumina (Al₂O₃) in slags. This reactivity can be beneficial for purifying molten metal but leads to higher wear rates of the refractory lining.

Table 4: Slag Resistance Characteristics

Slag TypeInteraction with this compound (CaO)Interaction with Magnesium Oxide (MgO)
Basic (High CaO/SiO₂ ratio) High stability, low dissolution. Can be used to saturate the slag and reduce further wear.High stability, low dissolution. Saturation of slag with MgO is a common practice to protect linings.[9]
Acidic (Low CaO/SiO₂ ratio) High reactivity and rapid dissolution, forming calcium silicates.Reactive, with dissolution forming magnesium silicates. Generally more resistant than CaO.
Hydration Resistance

A significant drawback, particularly for CaO, is its susceptibility to hydration when exposed to moisture, which can lead to volumetric expansion, cracking, and complete disintegration of the refractory structure.

  • This compound (CaO) : Extremely prone to hydration, reacting with water to form calcium hydroxide (Ca(OH)₂), a reaction accompanied by a significant volume increase. This makes its storage, installation, and use highly challenging.

  • Magnesium Oxide (MgO) : Also susceptible to hydration, forming magnesium hydroxide (Mg(OH)₂), but its reaction rate is considerably slower. The hydration activity of CaO is approximately 8 times greater than that of MgO.[10] The quality of MgO (e.g., dead-burned or fused) significantly impacts its hydration resistance.

Table 5: Hydration Resistance Comparison

ParameterThis compound (Calcium Oxide, CaO)Magnesium Oxide (MgO)
Reaction with Water CaO + H₂O → Ca(OH)₂MgO + H₂O → Mg(OH)₂
Relative Reactivity Very HighLow to Moderate
Consequences Rapid volume expansion, cracking, and disintegration.Slower volume expansion and degradation over time.
Mitigation Strategies Difficult to mitigate; requires extremely dry conditions. Additives can improve resistance but not eliminate the issue.[4]Use of high-purity, dead-burned, or fused magnesia; protective coatings; addition of sintering aids to reduce porosity.[10]

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the performance of refractory materials. Below are summaries of key experimental methodologies.

Thermal Conductivity Measurement (ASTM C201)

This method determines the thermal conductivity of refractories under steady-state heat flow conditions.

  • Apparatus : A guarded hot plate apparatus, consisting of a central heated plate surrounded by a guard heater to prevent lateral heat loss, and two cold plates.

  • Specimen Preparation : Test specimens are typically brick-sized, with flat and parallel faces. Thermocouples are placed in grooves on the specimen surfaces to measure the temperature gradient.

  • Procedure :

    • The refractory specimen is placed between the hot and cold plates.

    • The central heater is energized, and the system is allowed to reach thermal equilibrium (steady-state), where the temperature at all points remains constant.

    • The heat flow (Q) through a known area (A) of the specimen is measured, typically using a calorimeter on the cold side.

    • The temperatures on the hot face (T₁) and cold face (T₂) of the specimen are recorded.

    • Thermal conductivity (k) is calculated using the Fourier's law equation: k = (Q * L) / (A * (T₁ - T₂)) , where L is the specimen thickness.[11]

Thermal Shock Resistance Test (ASTM C1171)

This method quantitatively measures the effect of thermal cycling on refractories by assessing the loss in mechanical strength.

  • Apparatus : A furnace capable of maintaining a high temperature (e.g., 1200°C) and a cooling station (e.g., forced air or water spray). A sonic velocity measurement device and a modulus of rupture (MOR) testing machine are also required.

  • Specimen Preparation : Prism-shaped specimens (bars) are cut from the refractory material.[11] An initial set of bars is kept as a control group.

  • Procedure :

    • The initial sonic velocity of the test specimens is measured.

    • Specimens are placed in the furnace and heated to the specified temperature for a set duration (e.g., 15 minutes).

    • The hot specimens are rapidly removed and cooled in air or by water quenching for a set duration. This completes one cycle.

    • The process is repeated for a predetermined number of cycles.

    • After cycling, the final sonic velocity is measured. The reduction in sonic velocity indicates internal cracking.

    • The modulus of rupture (MOR) of both the cycled and uncycled (control) specimens is determined using a three-point bend test.

    • The thermal shock resistance is quantified by the percentage loss in MOR.[12][13]

Slag Resistance Test (Static Crucible Method)

This static test evaluates the corrosion and penetration of a refractory by a molten slag.

  • Apparatus : A high-temperature furnace, refractory crucibles made from the material to be tested, and a means to section the cooled samples.

  • Specimen Preparation : A crucible or a cylindrical hole is drilled into a block of the test refractory. The slag of a specific chemical composition is prepared in powdered form.

  • Procedure :

    • The prepared slag is placed inside the refractory crucible.

    • The crucible is heated in the furnace to the desired test temperature (e.g., 1600°C) and held for a specified duration (e.g., 3-5 hours).[13]

    • The furnace is cooled, and the crucible is retrieved.

    • The crucible is sectioned vertically through the center.

    • The extent of corrosion is evaluated by measuring the change in the crucible dimensions (erosion) and the depth of slag penetration into the refractory pores. Microstructural analysis of the slag-refractory interface is often performed to understand the reaction mechanisms.[13]

Hydration Resistance Test

This test measures the tendency of a refractory material to degrade upon exposure to a humid environment.

  • Apparatus : A climate-controlled chamber or autoclave capable of maintaining a specific temperature and high relative humidity (e.g., 95% RH at 25°C or steam treatment under pressure). A precision balance is also needed.

  • Specimen Preparation : Fired refractory samples are crushed and sieved to a specific particle size fraction.

  • Procedure :

    • A known weight of the dried refractory powder is placed in a dish.

    • The sample is exposed to the humid atmosphere in the climate chamber for a set period (e.g., 72 hours).[2]

    • The sample is weighed at regular intervals.

    • The hydration resistance is quantified by the percentage of weight gain due to the absorption of water and formation of hydroxides.[2] A lower weight gain indicates better hydration resistance. Visual inspection for cracking and disintegration of solid pieces can also be used as a qualitative measure.[14]

Visualized Workflows and Relationships

General Refractory Performance Logic

The suitability of a refractory material is a balance of several key properties. The following diagram illustrates the logical relationship between fundamental properties and overall performance.

RefractoryPerformance cluster_properties Fundamental Properties cluster_performance Performance Metrics cluster_application Application Suitability Thermal Thermal Properties (Conductivity, Expansion) TSR Thermal Shock Resistance Thermal->TSR Mechanical Mechanical Properties (Strength, Elasticity) Mechanical->TSR Chemical Chemical Properties (Basicity, Purity) Slag Slag Resistance Chemical->Slag Hydration Hydration Resistance Chemical->Hydration Suitability Overall Suitability & Service Life TSR->Suitability Slag->Suitability Hydration->Suitability

Caption: Logic flow for refractory material evaluation.

Experimental Workflow for Slag Resistance (Crucible Test)

The following diagram outlines the typical workflow for assessing the slag resistance of a refractory material using the static crucible test method.

SlagTestWorkflow start Start prep_ref Prepare Refractory (Drill Crucible) start->prep_ref prep_slag Prepare Slag Powder (Desired Composition) start->prep_slag weigh Weigh Slag & Place in Crucible prep_ref->weigh prep_slag->weigh heat Heat in Furnace (e.g., 1600°C for 3h) weigh->heat cool Cool to Room Temperature heat->cool section Section Crucible Vertically cool->section analyze Analyze Interface (Measure Corrosion/Penetration, SEM/EDS) section->analyze report Report Results analyze->report

Caption: Workflow for the static crucible slag test.

Conclusion

In the selection between this compound (CaO) and magnesium oxide (MgO) for refractory applications, MgO demonstrates superior overall performance due to its significantly better hydration resistance and robust thermomechanical properties. While CaO possesses a very high melting point, its extreme reactivity with water is a critical limiting factor that restricts its application to specialized areas where its high basicity is essential and moisture can be strictly excluded. For most high-temperature applications requiring reliability and durability, particularly in the presence of fluctuating atmospheric conditions, MgO-based refractories are the preferred choice. Advances in refractory engineering often involve creating MgO-CaO composite materials to leverage the high refractoriness of CaO while mitigating its hydration susceptibility through microstructural control and additives.[2][4]

References

comparative study of CO2 capture efficiency of quicklime and other sorbents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CO2 Capture Efficiencies: Quicklime vs. Leading Solid Sorbents

The imperative to mitigate atmospheric carbon dioxide (CO2) levels has catalyzed extensive research into efficient and cost-effective capture technologies. Among these, solid sorbents present a promising avenue for post-combustion CO2 capture. This guide provides a comparative study of the CO2 capture efficiency of this compound (calcium oxide, CaO) against other prominent sorbents, namely activated carbon, zeolites, and metal-organic frameworks (MOFs). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performances, supported by experimental data and detailed methodologies.

Comparative Performance of CO2 Sorbents

The efficacy of a CO2 sorbent is primarily determined by its capture capacity, selectivity, kinetics, and stability over multiple cycles of operation. The following tables summarize the quantitative data for this compound and its counterparts, offering a clear comparison of their CO2 capture capabilities under various experimental conditions.

Sorbent TypeMaterialSurface Area (m²/g)Temperature (°C)Pressure (bar)CO2 Capture Capacity (mmol/g)CO2 Capture Capacity (mg/g)Source
This compound Pelletized Limestone12.01Ambient1 (simulated air)1.8481[1][2]
Ca(OH)₂ Pellets-6500.410.7470.8[3]
Natural Cadomin Lime-850 (calcination)1--[1]
Activated Carbon Commercial-253 (CO2 partial pressure)3.96174.2[4]
Biomass-derived-2511.6673.0[5]
Walnut Shell-derived4320.7251301.113250[6]
Zeolites Zeolite-Y (Z-Y-3)-3054.32190[7]
Zeolite-Y (Z-Y-3)-3012.59114[7]
Na+-exchanged Clinoptilolite-65Dynamic--[8]
13X Zeolite-230.97--[9]
Amine-impregnated ZSM-5---1.253[10]
Metal-Organic Frameworks (MOFs) Mg-MOF-74---5.5 - 8.0242 - 352[11][12][13]
Various MOFs< 1000----[14]

Experimental Protocols

The data presented in this guide are derived from various experimental setups, primarily fixed-bed reactors and thermogravimetric analyzers, designed to simulate post-combustion flue gas conditions or direct air capture.

Fixed-Bed Breakthrough Adsorption

A prevalent method for evaluating sorbent performance under dynamic conditions is the fixed-bed breakthrough experiment.[15][16]

  • Sorbent Packing: A cylindrical column is uniformly packed with a known mass of the sorbent material.

  • Gas Mixture Inlet: A simulated flue gas mixture, typically containing 10-15% CO2 in a balance of nitrogen (N2), is introduced into the column at a constant flow rate.[8][15] In some studies, other gases like H2 and N2 are included to simulate specific industrial streams.[4]

  • Temperature and Pressure Control: The temperature and pressure of the system are maintained at desired levels throughout the experiment.

  • Outlet Gas Analysis: The composition of the gas exiting the column is continuously monitored using a gas analyzer, such as a mass spectrometer or an infrared (IR) CO2 sensor.

  • Breakthrough Curve Generation: The concentration of CO2 at the outlet is plotted against time. The "breakthrough time" is the point at which the outlet CO2 concentration starts to rise significantly, indicating that the sorbent is becoming saturated.

  • Adsorption Capacity Calculation: The total amount of CO2 adsorbed is calculated by integrating the area above the breakthrough curve until the sorbent is fully saturated (outlet concentration equals inlet concentration).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the CO2 capture capacity of a sorbent by measuring the change in its mass as it is exposed to a CO2-containing atmosphere.

  • Sample Preparation: A small, precisely weighed sample of the sorbent is placed in the TGA furnace.

  • Inert Atmosphere: The furnace is initially purged with an inert gas, such as nitrogen, to remove any adsorbed impurities.

  • CO2 Exposure: The gas is then switched to a mixture containing a specific concentration of CO2, and the temperature is controlled according to the experimental parameters.

  • Mass Change Monitoring: The mass of the sample is continuously recorded as it increases due to CO2 adsorption.

  • Capacity Determination: The CO2 capture capacity is calculated from the total mass gained by the sorbent once it reaches saturation.

  • Cyclic Stability: TGA is also used to assess the sorbent's stability by subjecting it to multiple cycles of carbonation (CO2 capture) and calcination (regeneration at high temperature).[17]

CO2 Capture Mechanisms and Process Flow

The capture of CO2 by solid sorbents is governed by either physisorption or chemisorption. Activated carbon and MOFs primarily rely on physisorption, where CO2 molecules adhere to the porous surface of the material. In contrast, this compound captures CO2 through a chemical reaction (chemisorption) to form calcium carbonate (CaCO3). Zeolites can exhibit both physisorption and, in the case of amine-functionalized zeolites, chemisorption.[10][18]

The overall process of CO2 capture using solid sorbents typically involves a cyclic operation of adsorption and desorption (regeneration), often achieved through temperature or pressure swings.

CO2_Capture_Workflow cluster_capture CO2 Capture Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (CO2 + N2) Sorbent_Bed Sorbent Bed (e.g., this compound) Flue_Gas->Sorbent_Bed Adsorption Clean_Gas Clean Gas (N2) Sorbent_Bed->Clean_Gas Separation Saturated_Sorbent CO2-Saturated Sorbent Sorbent_Bed->Saturated_Sorbent Becomes Saturated Heat_Pressure_Change Heat or Pressure Change Saturated_Sorbent->Heat_Pressure_Change Input Regenerated_Sorbent Regenerated Sorbent Regenerated_Sorbent->Sorbent_Bed Recycled Pure_CO2 Pure CO2 Stream (for storage/utilization) Heat_Pressure_Change->Regenerated_Sorbent Desorption Heat_Pressure_Change->Pure_CO2

Caption: Generalized workflow for CO2 capture and regeneration using solid sorbents.

Logical Process of Sorbent Evaluation

The selection of an appropriate sorbent for a specific application depends on a logical evaluation of its performance metrics under relevant operating conditions.

Sorbent_Evaluation Start Define Application (e.g., Post-Combustion) Screening Initial Sorbent Screening (this compound, AC, Zeolites, MOFs) Start->Screening Characterization Material Characterization (Surface Area, Porosity) Screening->Characterization Performance_Testing Performance Testing (TGA, Fixed-Bed) Characterization->Performance_Testing Data_Analysis Data Analysis (Capacity, Kinetics, Stability) Performance_Testing->Data_Analysis Comparison Comparative Assessment (vs. Benchmarks) Data_Analysis->Comparison Selection Optimal Sorbent Selection Comparison->Selection End Implementation Selection->End

Caption: Logical workflow for the evaluation and selection of CO2 sorbents.

Concluding Remarks

The choice of a CO2 sorbent is a critical decision in the design of carbon capture systems. This compound offers the advantage of high CO2 capture capacity at elevated temperatures and is derived from abundant and inexpensive limestone.[19] However, it typically requires higher temperatures for regeneration compared to physisorbents and can suffer from reduced capacity over multiple cycles due to sintering.[3][17]

Activated carbons are cost-effective and exhibit fast kinetics, but their capacity can be limited, especially at low CO2 partial pressures.[5] Zeolites offer good thermal and mechanical stability and can be tailored for selective CO2 adsorption, though their performance can be adversely affected by moisture.[7][18] MOFs have demonstrated exceptionally high CO2 capture capacities due to their ultra-high surface areas and tunable pore structures, but their long-term stability and cost of production remain areas of active research.[11][12][13]

Ultimately, the selection of the optimal sorbent will depend on the specific requirements of the application, including the composition and temperature of the gas stream, the desired capture efficiency, and economic considerations. This guide provides a foundational dataset and methodological overview to aid researchers in this critical selection process.

References

cross-validation of characterization techniques for calcium oxide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Validation of Characterization Techniques for Calcium Oxide Nanoparticles

For researchers, scientists, and drug development professionals, accurate and comprehensive characterization of calcium oxide nanoparticles (CaO NPs) is paramount. The physicochemical properties of these nanoparticles, such as size, morphology, crystal structure, and surface area, directly influence their efficacy and safety in various applications. This guide provides an objective comparison of key characterization techniques, supported by experimental data, to facilitate a robust cross-validation approach for reliable and reproducible results.

The Importance of Cross-Validation

No single characterization technique can provide a complete picture of a nanoparticle's properties. Each method has inherent principles, strengths, and limitations. Cross-validation, the process of using multiple, complementary techniques to verify results, is therefore essential. For instance, while Transmission Electron Microscopy (TEM) provides direct visualization of particle size and shape, Dynamic Light Scattering (DLS) measures the hydrodynamic diameter in a suspension, and X-ray Diffraction (XRD) determines the crystallite size. A discrepancy in these results can indicate phenomena such as particle agglomeration or the presence of a surface coating. By integrating data from various methods, a more accurate and holistic understanding of the CaO NPs can be achieved.

Below is a workflow illustrating the logical relationship between common characterization techniques for a comprehensive analysis.

G Diagram 1: Cross-Validation Workflow for CaO NP Characterization cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_morphology_size Morphology & Size Analysis cluster_surface Surface & Pore Analysis cluster_validation Data Cross-Validation & Final Report Synthesis CaO NP Synthesis XRD XRD (Crystal Structure, Phase, Crystallite Size) Synthesis->XRD FTIR FTIR (Functional Groups, Surface Chemistry) Synthesis->FTIR SEM SEM (Surface Morphology, Agglomeration) XRD->SEM Crystallite Size vs. Particle Size TEM TEM (Particle Size, Shape, Morphology) XRD->TEM Crystallite Size vs. Particle Size Validation Comprehensive Analysis & Reporting XRD->Validation BET BET (Surface Area, Pore Size/Volume) FTIR->BET Surface Chemistry FTIR->Validation SEM->BET Morphology vs. Surface Area SEM->Validation DLS DLS (Hydrodynamic Size, Size Distribution) TEM->DLS Primary Particle vs. Hydrodynamic Diameter TEM->BET Morphology vs. Surface Area TEM->Validation DLS->Validation BET->Validation

Diagram 1: A workflow for the cross-validation of CaO NP characterization techniques.

Comparison of Key Characterization Techniques

This section details the most common techniques for CaO NP characterization, including their principles, typical experimental protocols, and comparative data.

X-Ray Diffraction (XRD)

Principle: XRD is a powerful, non-destructive technique used to analyze the crystal structure, phase purity, and average crystallite size of a material.[1] X-rays are diffracted by the crystalline lattice planes of the CaO NPs, producing a unique diffraction pattern based on the material's atomic arrangement. The peak positions identify the crystal phase (e.g., cubic CaO), while the peak broadening can be used to calculate the crystallite size via the Debye-Scherrer equation.[2][3]

Experimental Protocol:

  • Sample Preparation: A fine powder of the synthesized CaO NPs is obtained by grinding with an agate mortar. The powder is then mounted onto a low-background sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: The analysis is performed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) as the X-ray source.[4][5]

  • Data Acquisition: The diffraction pattern is typically recorded over a 2θ range of 10° to 90° with a specified scan rate (e.g., 10°/min).[4][5]

  • Data Analysis: The resulting diffraction peaks are compared with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to confirm the CaO phase (e.g., JCPDS No. 99-0070).[2][6] The average crystallite size (D) is calculated from the full width at half maximum (β) of a prominent diffraction peak using the Debye-Scherrer formula: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, and θ is the Bragg angle.[7]

Electron Microscopy: SEM and TEM

Principle:

  • Scanning Electron Microscopy (SEM): Provides information about the surface morphology, topography, and composition of the nanoparticles.[8] A focused beam of electrons scans the sample surface, and the resulting interactions generate secondary electrons, backscattered electrons, and X-rays that are collected to form an image. SEM is particularly useful for visualizing agglomeration and the overall shape of nanoparticle clusters.[2]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the internal structure, size, and shape of individual nanoparticles.[9] A beam of electrons is transmitted through an ultra-thin sample. The transmitted electrons are focused to form an image, revealing details about particle size distribution and morphology.[10]

Experimental Protocols:

  • SEM:

    • Sample Preparation: A small amount of CaO NP powder is dispersed onto a carbon-coated adhesive stub. To prevent charging, the sample is typically sputter-coated with a thin conductive layer (e.g., gold or platinum).[4]

    • Imaging: The stub is placed in the SEM chamber under high vacuum. Images are captured at various magnifications using an accelerating voltage typically ranging from 10 to 20 kV.[4][5]

  • TEM:

    • Sample Preparation: CaO NPs are dispersed in a suitable solvent (e.g., ethanol or acetone) and sonicated for several minutes to break up agglomerates.[11] A drop of the dilute suspension is then placed onto a carbon-coated copper grid and allowed to dry completely in a vacuum before imaging.[11]

    • Imaging: The grid is loaded into the TEM holder. Images are acquired at an operating voltage of around 200 kV.[11] Particle size analysis is performed by measuring a statistically significant number of individual particles (e.g., >50) from multiple TEM images using image analysis software.[9]

Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles suspended in a liquid.[12] It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.[13] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic diameter.[12] This technique is highly sensitive to the presence of larger particles and provides an intensity-weighted size distribution.[14]

Experimental Protocol:

  • Sample Preparation: A dilute, stable suspension of CaO NPs is prepared in a suitable dispersant (e.g., deionized water or ethanol). The suspension is often sonicated briefly to ensure adequate dispersion.

  • Measurement: The suspension is transferred to a clean cuvette and placed in the DLS instrument.

  • Data Acquisition: The instrument measures the time-dependent fluctuations in scattered light intensity at a fixed angle (e.g., 90° or 173°) and temperature.

  • Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient and, subsequently, the hydrodynamic size distribution and the Polydispersity Index (PDI), which indicates the breadth of the distribution.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR is used to identify the functional groups present on the surface of the CaO NPs.[15] When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific chemical bonds. For CaO NPs, this can confirm the presence of Ca-O bonds and detect surface hydroxylation (O-H groups) or carbonation (C-O bonds from atmospheric CO₂).[3]

Experimental Protocol:

  • Sample Preparation: A small amount of CaO NP powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Analysis: A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[16] The positions of the absorption bands are then correlated with known vibrational frequencies of chemical bonds to identify the functional groups present.[5][17]

Brunauer-Emmett-Teller (BET) Analysis

Principle: The BET method is used to determine the specific surface area of a material.[18] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (77 K). By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the specific surface area (in m²/g) is determined.[18]

Experimental Protocol:

  • Sample Preparation: A known mass of the CaO NP powder is placed in a sample tube.

  • Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 110°C overnight) to remove any adsorbed contaminants from the surface.[19]

  • Analysis: The sample tube is transferred to the analysis port of the BET instrument and cooled with liquid nitrogen. Nitrogen gas is introduced at controlled pressures, and the amount of adsorbed gas is measured to generate the adsorption-desorption isotherm.

  • Calculation: The specific surface area is calculated from the linear region of the BET plot. Pore size distribution and volume can also be determined from the isotherm using methods like the Barrett-Joyner-Halenda (BJH) model.[5][10]

Quantitative Data Comparison

The following tables summarize typical quantitative results obtained from the characterization of CaO NPs as reported in various studies. This data highlights the importance of using multiple techniques to obtain a comprehensive understanding.

Table 1: Comparison of Particle Size Data from Different Techniques

Synthesis MethodTechniqueReported Size (nm)Reference
HydrothermalXRD43.14[5][10]
HydrothermalTEM~50[5][10]
Co-precipitationXRD24[2]
PrecipitationXRD19[6]
Sol-GelXRD27.0[4]
Sol-GelSEM198 (mean)[4]
Direct PrecipitationXRD13.5[3]
Thermal DecompositionTEM90-94 (average)[9]
Green SynthesisDLS35.93 (average)[15]

Note: XRD measures crystallite size, which can be smaller than the particle size measured by TEM or SEM if particles are polycrystalline. DLS measures the hydrodynamic diameter, which includes solvent layers and is sensitive to agglomeration, often resulting in larger values than microscopy methods.[20]

Table 2: Surface Area and Morphological Data

TechniqueParameterTypical Value RangeReference
BETSpecific Surface Area3 - 60 m²/g[19][21]
SEM / TEMMorphologySpherical, Hexagonal, Irregular, Agglomerated[2][4][6][10]
FTIRKey Absorption Bands (cm⁻¹)~3640 (O-H), ~1400-1500 (C-O), ~875 (Ca-O)[3][17]

By systematically applying and cross-validating these characterization techniques, researchers can build a detailed and reliable profile of their calcium oxide nanoparticles, ensuring data integrity for publications, regulatory submissions, and further product development.

References

performance comparison of quicklime and hydrated lime in construction applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of quicklime (calcium oxide, CaO) and hydrated lime (calcium hydroxide, Ca(OH)₂) reveals distinct performance characteristics that dictate their optimal use in various construction applications. While both materials originate from limestone, their differing chemical properties, primarily reactivity, significantly influence the strength, durability, and workability of mortars, plasters, concrete, and stabilized soils.

This compound, produced by heating limestone to high temperatures, is a highly reactive substance that undergoes an exothermic reaction upon contact with water, a process known as slaking. This reaction produces hydrated lime. Commercially available hydrated lime is a fine, dry powder that has been pre-slaked, making it a safer and more convenient product to handle. The choice between the two often depends on the specific application requirements, including desired strength, setting time, and workability, as well as handling and safety considerations.[1][2]

Performance in Soil Stabilization

In the realm of soil stabilization, experimental data suggests that this compound offers superior performance in enhancing the load-bearing capacity and reducing the plasticity of soils.

Performance MetricThis compoundHydrated LimeTest Method
Unconfined Compressive Strength (UCS) at 7.5% Lime Content (28-day cure) Higher UCSLower UCSBritish Standard Light Compactive Effort
California Bearing Ratio (CBR) at 7.5% Lime Content (28-day cure) Superior load-bearing capacityInferior load-bearing capacityCBR Test
Plasticity Lower plasticityHigher plasticityAtterberg Limits Test
Dry Unit Weight LowerHigherCompaction Test

A laboratory study on lateritic soil revealed that while hydrated lime yielded a higher dry unit weight, this compound resulted in lower plasticity and significantly higher unconfined compressive strength (UCS), particularly at higher dosages. Similarly, the California Bearing Ratio (CBR) values for this compound-treated soil were indicative of a superior load-bearing capacity.

Performance in Mortars

The performance of this compound and hydrated lime in mortars is a subject of ongoing research, with varying results depending on the specific type of mortar and curing conditions.

Performance MetricThis compound (Hot-Mixed)Hydrated Lime (Lime Putty)Key Findings
Compressive Strength No significant differenceNo significant differenceA comparative study found no significant difference in performance between hot-mixed lime mortars and lime putty mortars with the addition of pozzolans.
Flexural Strength No significant differenceNo significant differenceThe same study also found no significant difference in flexural strength.
Porosity Some advantages-Hot-mixed lime mortars expressed some advantages in terms of porosity.

Recent studies have also indicated that mortars prepared with dry hydrated lime can achieve a higher carbonation rate and, consequently, higher compressive and flexural strength values compared to lime putty mortars after extended curing periods (over 90 days).[3] However, it is a common belief among some practitioners that hot-mixed mortars made with this compound exhibit greater durability and adhesion.

Performance in Concrete

In concrete applications, lime is often used as a partial replacement for Portland cement to improve certain properties.

Performance MetricThis compound AdmixtureHydrated Lime Admixture (Partial Cement Replacement)Key Findings
Compressive Strength IncreasedOptimum replacement at 13.83% for maintaining strengthThis compound can significantly increase the early and 28-day compressive strength of blended cements.[4] Hydrated lime can replace a portion of cement without compromising strength.[5][6]
Flexural Strength IncreasedOptimum replacement at 13.83%The addition of this compound has been shown to enhance the flexural strength of composite cement systems.[4]
Split Tensile Strength -Optimum replacement at 13.83%Studies on hydrated lime cement concrete have determined an optimal replacement percentage for tensile strength.[5]

The addition of this compound to cement systems can provide an alkaline environment that stimulates the pozzolanic reaction of other mineral admixtures, leading to improved strength.[4] Hydrated lime, when used as a partial replacement for cement, can contribute to the workability and long-term durability of the concrete.[1]

Performance in Plasters

For plasters, the debate between this compound and hydrated lime often centers on workability and water retention.

Performance MetricThis compoundHydrated LimeKey Findings
Workability Can be used in hot-mixed plastersImproves workability and plasticityHydrated lime is well-regarded for enhancing the workability and ease of processing of plasters.[7]
Water Retention -Improves water retentionThe addition of hydrated lime to cement plasters significantly improves their ability to retain water, which is crucial for proper curing and adhesion.[7]

Hydrated lime, often in combination with other admixtures like cellulose ether, is essential for machine-applied plasters, where consistent workability and water retention are critical.[7]

Experimental Protocols

The evaluation of this compound and hydrated lime in construction applications relies on standardized testing procedures.

Compressive Strength of Lime Mortars (Based on IS: 6932-Part 8-1973)[8]
  • Sample Preparation: A lime putty is prepared by mixing 500g of lime with 60-65% water for 5 minutes. 350g of this putty is then mixed with a mass of standard sand equal to three times the mass of the dry lime for 10 minutes.

  • Molding: Twelve 5 cm cubes are prepared from the mortar in metallic molds, lightly tamped, and smoothed.

  • Curing: The cubes are stored for 72 hours at 27±2°C and at least 90% relative humidity. After demolding, they are kept in the laboratory air for 4 days and then immersed in clean water.

  • Testing: Six cubes are tested for compressive strength at 14 days (after 7 days of water immersion) and the remaining six at 28 days (after 21 days of water immersion). The load is applied at a rate of 15 kg/min .

  • Calculation: Compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.

Water Retention of Plaster (Based on ASTM C471)[9]
  • Specimen Preparation: Plaster specimens are prepared according to standard specifications.

  • Saturation: The specimens are fully saturated by immersion in water until a constant mass is achieved.

  • Initial Mass Measurement: Excess surface water is removed, and the initial saturated mass (M_i) is recorded.

  • Water Loss Determination: The saturated specimens can be subjected to a suction force or allowed to dry in a controlled environment for a specified period.

  • Final Mass Measurement: The final mass (M_f) of the specimen after water loss is recorded.

  • Calculation: Water retention is calculated as a percentage of the initial water content.

Chemical Transformation Pathway

The production and use of this compound and hydrated lime follow a cyclical process starting from limestone.

LimeCycle Limestone Limestone (CaCO3) This compound This compound (CaO) Limestone->this compound Calcination (Heating to ~900°C) - CO2 released Slaking Slaking (Addition of Water) This compound->Slaking Exothermic Reaction HydratedLime Hydrated Lime (Ca(OH)2) Slaking->HydratedLime Forms Calcium Hydroxide Carbonation Carbonation (Reaction with CO2) HydratedLime->Carbonation Setting and Hardening Carbonation->Limestone Reverts to Calcium Carbonate PerformanceFactors cluster_this compound This compound (CaO) cluster_hydratedlime Hydrated Lime (Ca(OH)2) q_reactivity High Reactivity q_heat Heat Generation (Exothermic) q_reactivity->q_heat q_strength Higher Potential Strength q_reactivity->q_strength q_safety Handling Hazard q_heat->q_safety Application Application q_strength->Application Strength-critical applications (e.g., soil stabilization) q_safety->Application h_reactivity Lower Reactivity h_workability Improved Workability h_reactivity->h_workability h_safety Safer Handling h_reactivity->h_safety h_durability Enhanced Durability h_workability->h_durability h_safety->Application h_durability->Application Applications requiring workability and durability (e.g., plaster)

References

Validating Synthesized Quicklime Purity: A Comparative Guide to X-ray Fluorescence and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is paramount. This guide provides a comprehensive comparison of X-ray Fluorescence (XRF) spectroscopy with other analytical techniques for validating the purity of quicklime (calcium oxide, CaO). Experimental data is presented to support an objective evaluation of each method's performance.

This compound Synthesis: A Brief Overview

This compound is primarily produced through the thermal decomposition of limestone (calcium carbonate, CaCO₃) in a process known as calcination. This is typically carried out in a kiln at temperatures ranging from 900 to 1100°C, driving off carbon dioxide and leaving behind calcium oxide. The purity of the final this compound product is heavily dependent on the quality of the initial limestone and the calcination process parameters.

Quantitative Performance Comparison of Purity Validation Methods

The choice of analytical technique for purity validation depends on several factors, including the required accuracy and precision, detection limits for specific impurities, sample throughput, and cost. The following table summarizes the key performance indicators for XRF and its alternatives in the context of this compound analysis.

Analytical MethodPrincipleTypical AccuracyTypical Precision (RSD)Detection LimitsAnalysis Time per SampleRelative Cost
X-ray Fluorescence (XRF) Elemental analysis based on characteristic X-ray emission.High (Deviation <15% for major elements, can be <5% with proper calibration)[1]High (0.042% - 5.7%)[1]ppm to percentage rangeFast (minutes)Moderate
Wet Chemical Titration Volumetric analysis to determine the concentration of a specific analyte (e.g., CaO).High (Considered a standard method)[2][3][4][5][6]Operator dependentHigher than instrumental methodsModerate (tens of minutes)Low
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Elemental analysis based on the emission spectra of excited atoms in a plasma.Very HighVery High (<2%)ppb to ppm rangeSlow (requires sample digestion)High
X-ray Diffraction (XRD) Identifies and quantifies crystalline phases (e.g., CaO, CaCO₃, Ca(OH)₂).Semi-quantitative to quantitativeDependent on sample crystallinityPercentage rangeModerate (tens of minutes)Moderate
Loss on Ignition (LOI) Measures the weight loss of a sample upon heating to a high temperature.Good for estimating uncalcined material and hydration.GoodNot applicable for elemental impuritiesSlow (hours)Low
Combustion Analysis Measures the carbon and sulfur content by combusting the sample.High for C and SHighppm to percentage rangeFast (minutes)Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the key experimental protocols for the discussed analytical techniques.

X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that provides rapid elemental analysis.[7] Proper sample preparation is critical for accurate results.

1. Sample Preparation: Pressed Pellet Method

  • Objective: To create a homogenous, flat surface for analysis.

  • Procedure:

    • A representative sample of this compound is pulverized to a fine powder (typically < 75 µm).

    • Approximately 5-10 grams of the powdered sample is placed in a die.

    • A pressure of 20-30 tons is applied using a hydraulic press to form a solid pellet.

    • The pellet is then ready for analysis.

2. Sample Preparation: Fused Bead Method

  • Objective: To eliminate particle size and mineralogical effects, leading to higher accuracy.

  • Procedure:

    • A precise amount of the powdered this compound sample (e.g., 0.5 g) is mixed with a flux, typically a lithium borate salt (e.g., Li₂B₄O₇/LiBO₂ mixture).

    • The mixture is heated in a platinum crucible to a high temperature (around 1000-1100°C) until the sample is completely dissolved in the molten flux.

    • The molten mixture is cast into a mold to create a flat, homogeneous glass bead upon cooling.

    • The fused bead is then analyzed by the XRF spectrometer.

Instrumentation and Analysis:

  • An XRF spectrometer is calibrated using certified reference materials (CRMs) with known elemental compositions.

  • The prepared sample (pellet or bead) is placed in the spectrometer.

  • The sample is irradiated with X-rays, causing the elements within the sample to emit their characteristic fluorescent X-rays.

  • The detector measures the energy and intensity of the emitted X-rays to determine the elemental composition of the sample. The purity is primarily assessed by the concentration of CaO and the levels of impurities such as SiO₂, Al₂O₃, Fe₂O₃, and MgO.

Alternative Purity Validation Methods

1. Wet Chemical Titration (based on ASTM C25) [2][3][4][5][6]

  • Objective: To determine the "available lime index" which is a measure of the active CaO content.

  • Procedure (Rapid Sugar Test):

    • A known weight of the this compound sample is dissolved in a sugar solution. The sugar forms a soluble sucrate with the calcium oxide.

    • The solution is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

    • The volume of HCl required to neutralize the solution is used to calculate the percentage of available CaO.

2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Objective: To provide a highly sensitive and accurate elemental analysis.

  • Procedure:

    • A precise weight of the this compound sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid).

    • The digested sample is then diluted to a known volume with deionized water.

    • The solution is introduced into the ICP-OES instrument where it is nebulized and passed through a high-temperature argon plasma.

    • The elements in the sample are excited and emit light at their characteristic wavelengths.

    • The spectrometer measures the intensity of the emitted light to determine the concentration of each element.

3. X-ray Diffraction (XRD)

  • Objective: To identify and quantify the crystalline phases present in the this compound.

  • Procedure:

    • A small, representative portion of the this compound sample is finely ground to a uniform particle size.

    • The powdered sample is packed into a sample holder.

    • The sample is placed in the XRD instrument and scanned over a range of angles (2θ) with a monochromatic X-ray beam.

    • The resulting diffraction pattern shows peaks at specific angles that are characteristic of the crystalline phases present (e.g., CaO, any unreacted CaCO₃, or hydrated Ca(OH)₂). The intensity of the peaks can be used for quantitative analysis.

4. Loss on Ignition (LOI)

  • Objective: To determine the content of volatile substances, primarily uncalcined carbonate (CO₂) and moisture (H₂O).

  • Procedure:

    • A crucible is pre-heated to a constant weight.

    • A known weight of the this compound sample is placed in the crucible.

    • The crucible and sample are heated in a muffle furnace to a high temperature (typically 950-1000°C) for a set period (e.g., 1-2 hours) until a constant weight is achieved.

    • The crucible is cooled in a desiccator and re-weighed.

    • The percentage weight loss is calculated as the Loss on Ignition.

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the experimental workflow for XRF analysis and the logical relationship between the different purity validation methods.

experimental_workflow cluster_synthesis This compound Synthesis cluster_sampling Sample Collection cluster_prep XRF Sample Preparation cluster_analysis Analysis cluster_results Results synthesis Calcination of Limestone (900-1100°C) sampling Representative Sampling of Synthesized this compound synthesis->sampling pulverization Pulverization (<75 µm) sampling->pulverization pellet Pressed Pellet Formation (20-30 tons) pulverization->pellet Method 1 fusion Fusion with Flux (~1100°C) pulverization->fusion Method 2 xrf_analysis XRF Spectrometer Analysis pellet->xrf_analysis fusion->xrf_analysis results Elemental Composition (CaO, SiO₂, Al₂O₃, etc.) & Purity Validation xrf_analysis->results

Caption: Experimental workflow for this compound purity validation using XRF.

logical_relationship cluster_elemental Elemental Composition cluster_phase Phase Composition cluster_thermal Thermal Properties This compound Synthesized this compound xrf XRF This compound->xrf icp ICP-OES This compound->icp titration Titration This compound->titration combustion Combustion (C & S) This compound->combustion xrd XRD This compound->xrd loi Loss on Ignition This compound->loi elemental_purity Purity (Elemental) phase_purity Purity (Phase) thermal_purity Purity (Thermal Stability)

References

A Comparative Analysis of Quicklime Production's Environmental Footprint: A Life Cycle Assessment Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental implications of basic chemical production is increasingly critical. Quicklime (calcium oxide), a fundamental reagent, is produced through various methods, each carrying a distinct environmental burden. This guide provides a comparative life cycle assessment (LCA) of different this compound production technologies, supported by experimental data to inform sustainable sourcing and process development.

The production of this compound is an energy-intensive process, traditionally reliant on fossil fuels. However, advancements in kiln technology and the exploration of alternative energy sources are paving the way for more environmentally benign manufacturing routes. This comparison focuses on a "cradle-to-gate" analysis, encompassing the environmental impacts from raw material extraction to the point where the this compound leaves the production facility.

Comparative Environmental Performance of this compound Production Methods

The following table summarizes the key environmental impact indicators for this compound production using different kiln technologies and fuel sources. The data is compiled from Environmental Product Declarations (EPDs) and peer-reviewed life cycle assessment studies. The production methods include rotary kilns, which are common in the industry, and emerging technologies with the potential for a lower environmental footprint.

Production MethodFuel SourceGlobal Warming Potential (GWP) (kg CO₂ eq. / tonne this compound)Acidification Potential (AP) (kg SO₂ eq. / tonne this compound)Eutrophication Potential (EP) (kg PO₄³⁻ eq. / tonne this compound)Data Source
Rotary KilnNatural Gas & Coal11501.160.35Adbri EPD (S-P-08468)[1][2]
Rotary KilnNatural Gas & Alternative Fuels9831.090.38Adbri EPD (S-P-08468)[1][2]
Generic European ProductionMix of Fuels~1200Not specifiedNot specifiedEuropean Lime Association[3][4]
Biomass-fired KilnWood PowderReduction of 85.7% in GHG emissions compared to natural gasNot specifiedNot specifiedTrepo (2025)[5]
Solar-powered KilnConcentrated Solar PowerReduction of 20% in CO₂ emissions compared to a state-of-the-art plantNot specifiedNot specifiedFoteinis et al. (2022)[6]

Note: The data presented is based on specific EPDs and studies and may vary depending on the specific operational conditions, raw material characteristics, and energy mix.

Experimental Protocols: A Life Cycle Assessment Framework

The life cycle assessments referenced in this guide adhere to the principles and framework outlined in the ISO 14040 and ISO 14044 standards.[1][2] A typical "cradle-to-gate" LCA for this compound production involves the following key stages:

1. Goal and Scope Definition:

  • Functional Unit: The primary function of the product is defined, and a quantifiable unit is established for comparison. For this guide, the functional unit is the production of 1 tonne (1000 kg) of bulk this compound.[1]

  • System Boundaries: The life cycle stages included in the assessment are defined. In a "cradle-to-gate" approach, this includes:

    • A1: Raw Material Supply: Extraction and processing of limestone and other raw materials.

    • A2: Transport: Transportation of raw materials to the manufacturing facility.

    • A3: Manufacturing: The complete process of this compound production, including crushing, calcination in the kiln, and cooling.

2. Life Cycle Inventory (LCI) Analysis: This stage involves the collection of data on all inputs and outputs within the defined system boundaries. This includes:

  • Inputs:

    • Raw materials (e.g., limestone)

    • Energy inputs (e.g., electricity, coal, natural gas, biomass)

    • Water consumption

  • Outputs:

    • Main product (this compound)

    • Co-products and by-products

    • Emissions to air (e.g., CO₂, SOx, NOx), water, and soil

    • Waste generation

3. Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is achieved by classifying the inventory data into different impact categories and then characterizing them using scientific models. The key impact categories considered in this guide are:

  • Global Warming Potential (GWP): Measures the potential contribution to climate change, expressed in kilograms of carbon dioxide equivalents (kg CO₂ eq.).

  • Acidification Potential (AP): Indicates the potential for substances to cause acidification of soil and water, expressed in kilograms of sulfur dioxide equivalents (kg SO₂ eq.).

  • Eutrophication Potential (EP): Represents the potential for excessive enrichment of nutrients in water bodies, leading to algal blooms and oxygen depletion, expressed in kilograms of phosphate equivalents (kg PO₄³⁻ eq.).

The calculations for the LCIA are typically performed using specialized software such as SimaPro.[1]

4. Interpretation: The final stage involves evaluating the results of the LCI and LCIA to draw conclusions and make recommendations. This includes identifying the main drivers of environmental impact in the production process and comparing the performance of different production methods.

Visualizing the Pathways and Processes

To better understand the logical flow of a comparative life cycle assessment and the different production pathways for this compound, the following diagrams have been generated using the Graphviz DOT language.

cluster_lca Comparative Life Cycle Assessment Workflow A Goal & Scope Definition (e.g., 1 tonne this compound) B Life Cycle Inventory (Data Collection) A->B C Life Cycle Impact Assessment (GWP, AP, EP) B->C D Interpretation (Comparison of Methods) C->D

A flowchart illustrating the key stages of a comparative Life Cycle Assessment.

cluster_production This compound Production Pathways cluster_conventional Conventional Methods cluster_alternative Alternative Methods Limestone Limestone Crushing Crushing Limestone->Crushing Limestone->Crushing Limestone->Crushing Limestone->Crushing Coal-fired Kiln Coal-fired Kiln Crushing->Coal-fired Kiln Gas-fired Kiln Gas-fired Kiln Crushing->Gas-fired Kiln Biomass-fired Kiln Biomass-fired Kiln Crushing->Biomass-fired Kiln Solar-powered Kiln Solar-powered Kiln Crushing->Solar-powered Kiln Quicklime_Coal Quicklime_Coal Coal-fired Kiln->Quicklime_Coal Quicklime_Gas Quicklime_Gas Gas-fired Kiln->Quicklime_Gas Quicklime_Bio Quicklime_Bio Biomass-fired Kiln->Quicklime_Bio Quicklime_Solar Quicklime_Solar Solar-powered Kiln->Quicklime_Solar

A diagram showing different technological pathways for this compound production.

Conclusion

The life cycle assessment data clearly indicates that the choice of fuel and kiln technology has a significant impact on the environmental performance of this compound production. While conventional methods relying on coal and natural gas contribute significantly to global warming and acidification, emerging technologies such as biomass-fired and solar-powered kilns offer promising pathways to reduce these impacts. For researchers and professionals in fields where this compound is a key input, considering the environmental credentials of suppliers and supporting the adoption of cleaner production technologies can contribute to broader sustainability goals. The use of standardized Environmental Product Declarations provides a transparent and reliable means of comparing the environmental performance of different this compound products.[1][2][3][7][8]

References

Doped vs. Undoped Calcium Oxide: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium oxide (CaO) is a widely utilized and cost-effective basic catalyst in various chemical transformations. However, its catalytic performance can be significantly enhanced through the introduction of dopants. This guide provides an objective comparison of the catalytic activity of doped versus undoped calcium oxide, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications. The primary focus will be on two key areas where CaO catalysis is prominent: biodiesel production and the Oxidative Coupling of Methane (OCM).

Data Presentation: Quantitative Comparison of Catalytic Performance

The following tables summarize the quantitative data on the catalytic performance of undoped and doped calcium oxide in biodiesel production and the Oxidative Coupling of Methane (OCM) reaction.

Table 1: Biodiesel Production via Transesterification
CatalystDopantFeedstockReaction ConditionsBiodiesel Yield (%)ReusabilityReference
Commercial CaO-Waste Cooking Oil65°C, 4h, 6:1 Methanol:Oil, 5 wt% catalyst86Up to 3 cycles[1]
Waste Eggshell derived CaO-Camelina Sativa Oil65°C, 3h, 12:1 Methanol:Oil, 1 wt% catalyst97-[2]
Zn/CaOZincEucalyptus Oil65°C, 2.5h, 6:1 Methanol:Oil, 5 wt% catalyst>90Up to 7 cycles (>85% yield in 6th run)[2]
Sr/CaO (1 wt%)StrontiumNot Specified60°C, 3h, 9:1 Methanol:Oil, 5 wt% catalyst95>5 cycles[2]
NiO/CaO (10:90 wt%)Nickel OxideRefined Waste Cooking Oil700°C calcination, transesterification conditions not specified97.30-[3]
ZnO/CaO (10:90 wt%)Zinc OxideRefined Waste Cooking Oil700°C calcination, transesterification conditions not specified96.38-[3]
CuO/CaO (10:90 wt%)Copper OxideRefined Waste Cooking Oil800°C calcination, transesterification conditions not specified96.19-[3]
Table 2: Oxidative Coupling of Methane (OCM)
CatalystDopant (atom%)Temperature (°C)CH4 Conversion (%)C2+ Selectivity (%)Apparent Activation Energy (kJ/mol)Reference
Undoped CaO-750~2~25-[4][5]
Mn-doped CaO0.04 - 0.10750IncreasedIncreasedStrongest decrease[4][5][6]
Ni-doped CaO0.04 - 0.10750IncreasedIncreasedStrongest decrease[4][5][6]
Zn-doped CaO0.1750IncreasedIncreased-[4][5][6]
Co-doped CaO0.1750-Strongly reduced-[4][5][6]
Cr-doped CaO0.1750-Strongly reduced-[4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and testing of doped and undoped calcium oxide catalysts are crucial for reproducible research.

Synthesis of Doped CaO Catalysts

1. Co-precipitation Method (for Transition Metal-Doped CaO in OCM): [4][5][6]

  • Precursors: Metal nitrates (e.g., Mn(NO₃)₂, Ni(NO₃)₂, etc.) and calcium nitrate are used as metal sources. Ammonium carbonate serves as the precipitating agent to avoid alkaline impurities.

  • Procedure:

    • A solution of the desired metal nitrate and calcium nitrate is prepared in deionized water.

    • Ammonium carbonate solution is added dropwise to the nitrate solution under constant stirring to precipitate the metal-doped calcium carbonate.

    • The resulting precipitate is aged in the mother liquor for a specified time (e.g., 1 to 72 hours) at room temperature.

    • The precipitate is then filtered, washed multiple times with deionized water, and dried in an oven (e.g., at 65°C for 24 hours).

    • The dried carbonate precursor is calcined at a high temperature (e.g., 800°C) to obtain the doped calcium oxide.

2. Wet Impregnation Method (for Transition Metal Oxide-Doped CaO in Biodiesel Production): [3][7]

  • Support: CaO derived from a source like waste eggshells is calcined at a high temperature (e.g., 900°C).

  • Dopant Precursor: A solution of the desired transition metal nitrate (e.g., Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂) is prepared.

  • Procedure:

    • The calcined CaO is added to the dopant precursor solution.

    • The mixture is stirred and heated to evaporate the solvent, resulting in the impregnation of the metal salt onto the CaO support.

    • The resulting solid is dried and then re-calcined at a specific temperature (e.g., 700-900°C) to decompose the nitrate and form the metal oxide-doped CaO.

Catalyst Characterization

A suite of analytical techniques is employed to determine the physicochemical properties of the synthesized catalysts:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size.[4][8]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalysts.[9]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the catalysts.[2]

  • Temperature-Programmed Desorption of CO₂ (CO₂-TPD): To measure the basicity of the catalysts.[10]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution.[11]

Catalytic Activity Testing

1. Biodiesel Production (Transesterification): [1][2]

  • Reactor: A batch reactor equipped with a condenser and a magnetic stirrer is typically used.

  • Procedure:

    • A known amount of oil (e.g., waste cooking oil, rapeseed oil) and methanol are added to the reactor.

    • The catalyst (e.g., 1-5 wt% of the oil) is added to the mixture.

    • The reaction is carried out at a specific temperature (e.g., 60-65°C) with constant stirring for a set duration (e.g., 2.5-4 hours).

    • After the reaction, the catalyst is separated by filtration or centrifugation.

    • The product mixture is allowed to settle to separate the biodiesel (fatty acid methyl esters) from the glycerol byproduct.

    • The biodiesel yield is determined using techniques like gas chromatography (GC) or ¹H NMR.

2. Oxidative Coupling of Methane (OCM): [4]

  • Reactor: A fixed-bed quartz reactor is commonly used.

  • Procedure:

    • A specific amount of the catalyst is packed into the reactor.

    • The catalyst is pre-treated in situ, typically by heating in a flow of air or an inert gas at a high temperature (e.g., 800°C).

    • A feed gas mixture of methane, oxygen, and a diluent gas (e.g., nitrogen) is introduced into the reactor at a controlled flow rate.

    • The reaction is carried out at a high temperature (e.g., 650-800°C).

    • The composition of the effluent gas is analyzed using an online gas chromatograph to determine the conversion of methane and the selectivity to C2 products (ethane and ethylene).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for benchmarking catalytic activity and a logical comparison of doped and undoped CaO.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Activity Testing cluster_evaluation Performance Evaluation start Select Dopant & Synthesis Method (e.g., Co-precipitation, Impregnation) synthesis_doped Synthesize Doped CaO start->synthesis_doped synthesis_undoped Synthesize Undoped CaO (Reference) start->synthesis_undoped calcination Calcination synthesis_doped->calcination synthesis_undoped->calcination characterization Physicochemical Characterization (XRD, SEM, BET, TPD) calcination->characterization reaction Perform Catalytic Reaction (e.g., Transesterification, OCM) characterization->reaction analysis Product Analysis (e.g., GC, NMR) reaction->analysis comparison Compare Performance Metrics: - Conversion/Yield - Selectivity - Stability/Reusability analysis->comparison

Caption: Experimental workflow for benchmarking doped vs. undoped CaO.

Logical_Comparison cluster_undoped Undoped CaO cluster_doped Doped CaO undoped Properties: - Moderate basicity - Lower surface area - Prone to leaching - Lower activity/selectivity doping Doping (e.g., Transition Metals, Alkaline Earth Metals) undoped->doping doped Properties: - Enhanced basicity - Increased surface area - Improved stability - Higher activity/selectivity outcome Improved Catalytic Performance doped->outcome doping->doped

Caption: Logical comparison of doped and undoped CaO properties.

References

Unraveling the Variability in Quicklime Hydration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the statistical variability of quicklime hydration rates reveals a landscape governed by the intrinsic properties of the raw limestone and the intricacies of the manufacturing and slaking processes. For researchers, scientists, and professionals in drug development, understanding and controlling this variability is paramount for ensuring consistent product quality and reaction outcomes. This guide provides a comparative analysis of the key factors influencing this compound hydration, supported by experimental data and detailed methodologies.

The hydration of this compound (calcium oxide, CaO) to form slaked lime (calcium hydroxide, Ca(OH)₂), is a seemingly straightforward exothermic reaction. However, the rate of this hydration, often referred to as slaking, exhibits significant variability. This variability can be traced back to a multitude of factors, each contributing to the overall reactivity of the this compound.

Key Factors Influencing this compound Hydration Rates

The primary determinants of this compound hydration variability can be categorized into three main areas: the characteristics of the limestone raw material, the conditions of the calcination process, and the parameters of the slaking (hydration) process itself.

Table 1: Summary of Factors Influencing this compound Hydration Rate Variability

Factor Category Specific Factor Effect on Hydration Rate Supporting Data/Observations
Limestone Raw Material Chemical Composition (Impurities)Impurities such as SiO₂, Al₂O₃, and MgO can react with CaO at high temperatures, reducing its reactivity.[1] The presence of chlorides in the slaking water can increase the hydration rate, while sulfates and magnesium ions can decrease it.[2]A high CaO content (>54.4 wt.%) is advantageous for producing highly reactive this compound.[1]
Microstructure and PorosityA more porous structure in the limestone facilitates the release of CO₂ during calcination, leading to a more reactive this compound with a higher specific surface area.[1]A positive correlation exists between the specific surface area of limestone and the reactivity of the resulting this compound.[1]
Calcination Process Calcination TemperatureHigher calcination temperatures can lead to "overburning," which reduces the porosity and specific surface area of the this compound, thereby decreasing its reactivity.[2][3] Conversely, "underfiring" at too low a temperature results in incomplete decomposition of limestone and low reactivity.[1]This compound burnt at 1000°C was found to be the most reactive in one study.[2] Another study found that lower calcination temperatures (e.g., 900°C) resulted in a higher rate of temperature increase during hydration.[4]
Calcination TimeLonger calcination times, especially at high temperatures, can also lead to overburning and reduced reactivity.[3]
Slaking Process Water-to-Lime RatioThis ratio significantly affects the slaking temperature and, consequently, the hydration rate. An optimal ratio is crucial for efficient slaking.[5]The optimum reactivity value of one slaked lime was obtained at a this compound/water ratio of 0.24 g/ml.[6][7]
Particle SizeSmaller this compound particles have a larger surface area, leading to a faster hydration reaction.[6][7]Reactivity increases with a decrease in particle size.[7]
Slaking TemperatureHigher slaking temperatures generally lead to a shorter slaking time.[5] Practical optimum temperatures for slaking are often between 170°F to 185°F.[8]
Storage ConditionsExposure to atmospheric moisture and CO₂ can cause "air slaking" and carbonation, forming a layer of Ca(OH)₂ and CaCO₃ on the this compound surface, which reduces its reactivity.[8][9]Air-slaked lime yields less heat during slaking and has lower reactivity.[8]

Experimental Protocols for Assessing Hydration Rates

A standardized method for evaluating the reactivity of this compound is crucial for comparative analysis. The "heat of hydration" or "slaking rate" test is a common method.

ASTM C110 - Standard Test Methods for Physical Testing of this compound, Hydrated Lime, and Limestone: This standard provides a detailed procedure for determining the slaking rate of this compound. A simplified version of this methodology is often employed in research:

  • Sample Preparation: A specified amount of this compound, with a defined particle size, is prepared.

  • Apparatus: A Dewar flask (to minimize heat loss), a thermometer or thermocouple, and a stirring mechanism are used.

  • Procedure: A known volume of water at a specific initial temperature is placed in the Dewar flask. The this compound sample is added to the water, and the mixture is stirred continuously. The temperature of the slurry is recorded at regular intervals (e.g., every minute) for a set duration (e.g., 24 minutes).[10]

  • Data Analysis: The primary metrics obtained are the maximum temperature reached and the time taken to reach it. A temperature-versus-time curve is plotted to visualize the hydration rate. A steeper slope indicates a more reactive this compound.

Another method involves using a conductive microcalorimeter to quantitatively determine the rate of heat evolution during hydration.[11]

Visualizing the Experimental Workflow

The logical flow of an experiment to analyze the variability in this compound hydration rates can be visualized as follows:

experimental_workflow cluster_input Input Variables cluster_process Experimental Process cluster_measurement Data Acquisition cluster_analysis Statistical Analysis Limestone Limestone Source (Chemical & Physical Properties) Calcination Calcination Limestone->Calcination Calc_Temp Calcination Temperature Calc_Temp->Calcination Calc_Time Calcination Time Calc_Time->Calcination Particle_Size This compound Particle Size Slaking Slaking (Hydration) Particle_Size->Slaking Water_Ratio Water-to-Lime Ratio Water_Ratio->Slaking Calcination->Slaking This compound Temp_Measurement Temperature Monitoring (vs. Time) Slaking->Temp_Measurement Rate_Analysis Hydration Rate Analysis (Max Temp, Time to Max) Temp_Measurement->Rate_Analysis Variability_Analysis Variability Assessment Rate_Analysis->Variability_Analysis

Caption: Experimental workflow for analyzing this compound hydration variability.

Signaling Pathways of Hydration

The hydration of this compound is a complex process that involves more than a simple chemical reaction. The following diagram illustrates the key stages and influencing factors.

hydration_pathway cluster_factors Influencing Factors cluster_process Hydration Process Raw_Material Limestone Properties (Porosity, Impurities) CaO This compound (CaO) Raw_Material->CaO affects Calcination Calcination Conditions (Temp, Time) Calcination->CaO determines reactivity Slaking_Params Slaking Parameters (Water Ratio, Temp) Hydration Hydration Reaction Slaking_Params->Hydration controls rate CaO->Hydration H2O Water (H2O) H2O->Hydration CaOH2 Slaked Lime (Ca(OH)2) Hydration->CaOH2 produces Heat Heat Hydration->Heat releases

References

Safety Operating Guide

Proper Disposal of Quicklime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of quicklime (calcium oxide, CaO) in a laboratory setting. Adherence to these procedural steps is critical to mitigate the risks associated with this highly reactive compound.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that reacts exothermically and violently with water.[1][2] This reaction, known as slaking, generates significant heat, which can cause thermal burns and ignite combustible materials.[1][3] The resulting dust is a severe respiratory, skin, and eye irritant.[1][4][5]

Always handle this compound in a well-ventilated area, such as a fume hood, and wear the appropriate Personal Protective Equipment (PPE). [4][6][7]

Personal Protective Equipment (PPE)SpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[2]Protects against airborne dust and splashes. Contact lenses should not be worn.[2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[6][8]Prevents skin contact with the caustic powder.[4]
Body Protection Long-sleeved shirt, long pants, and a lab coat.[4][6]Minimizes skin exposure.[4]
Respiratory Protection NIOSH/MSHA-approved particulate respirator (e.g., N95).[2][6][7]Required when an inhalation risk exists due to dust generation.[1]

Store this compound in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as acids.[6][7] Do not store in aluminum containers, as corrosion may occur over time.[1][2]

Disposal Protocol for Laboratory-Scale Quantities

The primary method for disposing of this compound is a two-step process: controlled hydration (slaking) to form calcium hydroxide (Ca(OH)₂), followed by neutralization.[5][9] This protocol is designed for small quantities typically found in a research environment. For large spills, do NOT use water; collect the material using dry methods to avoid generating dust.[1][2]

ParameterValueNotes
Process Slaking (Hydration)Converts reactive CaO to the more stable Ca(OH)₂.[9][10]
Water to this compound Ratio > 10:1 by weightA large excess of water helps control the exothermic reaction.
Neutralizing Agent Dilute Hydrochloric Acid (e.g., 6N HCl)Other mineral acids can also be used.[9]
Target pH 7.0 - 8.0Ensures complete neutralization before disposal.[5]

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Perform the entire procedure within a certified chemical fume hood.

    • Select a borosilicate glass beaker or other suitable container with a volume at least 20 times greater than the volume of this compound to be disposed of.

    • Place a large volume of cold water into the beaker (at least 10 times the mass of the this compound). Add a magnetic stir bar and begin stirring at a moderate speed to create a vortex.

  • Controlled Slaking (Hydration):

    • Extremely slowly , add very small increments of the this compound powder to the stirring water.[5]

    • The reaction is exothermic and will generate heat, potentially causing the water to boil.[3] Pause between additions to allow the reaction to subside and the temperature to decrease.

    • Continue this process until all the this compound has been added and converted into a milky white slurry of calcium hydroxide ("slaked lime").[9][10]

  • Cooling and Neutralization:

    • Allow the calcium hydroxide slurry to cool completely to room temperature.

    • While continuing to stir, slowly add dilute hydrochloric acid to the slurry.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding acid dropwise until the pH of the slurry is between 7.0 and 8.0.[5]

  • Final Disposal:

    • Once neutralized, the resulting solution primarily contains calcium chloride and water.

    • Consult your institution's safety guidelines and local regulations for final disposal.[2][4] The neutralized solution may be permissible for drain disposal with copious amounts of water, but verification is mandatory.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

QuicklimeDisposal start Start: this compound for Disposal assess Assess Risks & Don Full PPE (Goggles, Gloves, Respirator, Lab Coat) start->assess prep Prepare Work Area (Fume Hood, Large Beaker, Stirrer) assess->prep slaking Controlled Slaking VERY SLOWLY add this compound to a large volume of cold water with constant stirring. prep->slaking cool Allow Slurry to Cool to Room Temperature slaking->cool neutralize Neutralize with Dilute Acid Slowly add acid while stirring and monitoring pH. cool->neutralize check_ph Is pH between 7.0 and 8.0? neutralize->check_ph check_ph->neutralize  No, continue adding acid dispose Dispose of Neutralized Solution (Follow Local Regulations) check_ph->dispose  Yes end End dispose->end

Caption: Logical workflow for the safe disposal of laboratory-scale this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Protocols for Handling Quicklime

Author: BenchChem Technical Support Team. Date: December 2025

An imperative guide for laboratory professionals on the safe handling, storage, and disposal of quicklime (Calcium Oxide), ensuring a secure research environment.

This compound (calcium oxide, CaO) is a highly reactive chemical compound frequently used in various industrial and laboratory settings. Its hazardous nature, particularly its exothermic reaction with water, necessitates stringent safety protocols to prevent severe chemical burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) guidelines and operational procedures is paramount for the safety of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks. The following table summarizes the required protective gear:

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldChemical goggles are essential to protect against dust particles.[2][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[3] Contact lenses should not be worn when handling this compound.[3][4]
Skin Chemical-Resistant GlovesUse gloves made of materials resistant to alkalis, such as nitrile or neoprene.[5]
Protective ClothingWear long-sleeved shirts, long pants, and aprons to minimize skin exposure.[1][2] Impervious clothing is recommended for prolonged exposure.[6]
Respiratory Dust Mask or RespiratorIn well-ventilated areas, a dust mask (e.g., N95) may be sufficient.[2] If exposure limits are exceeded or in poorly ventilated areas, a NIOSH/MSHA approved respirator is required.[6]
Exposure Limits for this compound

Several governmental and professional organizations have established occupational exposure limits for this compound to protect workers. These limits are crucial for assessing and controlling workplace exposures.

OrganizationExposure Limit (Time-Weighted Average)
OSHA (Occupational Safety and Health Administration) 5 mg/m³ (8 hours)[7][8][9]
ACGIH (American Conference of Governmental Industrial Hygienists) 2 mg/m³ (8 hours)[7][8][9]
NIOSH (National Institute for Occupational Safety and Health) 2 mg/m³ (10 hours)[7]

Operational Protocol for Handling this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal, to minimize risks in a research environment.

1. Preparation and Hazard Assessment:

  • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Ensure that all necessary PPE is available and in good condition.

  • Verify that an emergency eye wash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2]

2. Handling and Use:

  • Handle this compound powder gently to avoid generating airborne dust.[1]

  • Use dry, dedicated tools and equipment to prevent accidental contact with moisture.[1]

  • Keep containers of this compound tightly sealed when not in use to prevent reactions with atmospheric moisture.[1][5]

  • Avoid contact with incompatible materials such as acids and organic substances.[5]

3. Spill Response:

  • In case of a spill, evacuate the immediate area if a large amount of dust is generated.

  • For small, dry spills, carefully scoop or vacuum the material. Avoid dry sweeping, which can create dust.[4]

  • Do not use water on large spills, as this will generate heat and can cause the container to rupture.[4]

  • Place the collected material into a dry, sealed container for disposal.

4. Disposal Plan:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[1][6] It may be classified as hazardous waste.[1]

  • For small amounts in a laboratory setting, this compound can be very slowly hydrated (add water) and then neutralized with a dilute acid (e.g., hydrochloric acid) to a pH of 7-8 before being disposed of down the drain with copious amounts of water.[10] This should only be done by trained personnel in a controlled manner to manage the heat generated.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of this compound exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[2][3]
Skin Contact Brush off any dry this compound from the skin.[3] Immediately wash the affected area with plenty of cool water and a pH-neutral soap.[6] Remove contaminated clothing.[2] Seek medical attention if irritation or burns occur.[1]
Inhalation Move the individual to fresh air immediately.[2][6] If breathing is difficult or symptoms persist, seek medical help.[6]
Ingestion Do not induce vomiting.[6] If the person is conscious, have them drink plenty of water and call a physician immediately.[6]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to emergency procedures.

Quicklime_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Spill & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Check Verify PPE Availability RiskAssessment->PPE_Check Emergency_Equip Check Emergency Equipment PPE_Check->Emergency_Equip Ventilation Ensure Proper Ventilation Emergency_Equip->Ventilation Handle_Gently Handle Gently to Minimize Dust Ventilation->Handle_Gently Use_Dry_Tools Use Dry Tools & Equipment Handle_Gently->Use_Dry_Tools Spill_Response Spill Response Protocol Handle_Gently->Spill_Response Exposure_Event Exposure Event Occurs Handle_Gently->Exposure_Event Keep_Sealed Keep Containers Sealed Use_Dry_Tools->Keep_Sealed Waste_Disposal Follow Disposal Regulations Keep_Sealed->Waste_Disposal Spill_Response->Waste_Disposal Eye_Contact Eye Contact Exposure_Event->Eye_Contact Eye Skin_Contact Skin Contact Exposure_Event->Skin_Contact Skin Inhalation Inhalation Exposure_Event->Inhalation Inhaled Ingestion Ingestion Exposure_Event->Ingestion Ingested First_Aid Administer First Aid Eye_Contact->First_Aid Skin_Contact->First_Aid Inhalation->First_Aid Ingestion->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Workflow for safe this compound handling and emergency response.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。